1,3-Bis(bromomethyl)-2-tert-butylbenzene
Description
Properties
CAS No. |
90625-77-7 |
|---|---|
Molecular Formula |
C12H16Br2 |
Molecular Weight |
320.06 g/mol |
IUPAC Name |
1,3-bis(bromomethyl)-2-tert-butylbenzene |
InChI |
InChI=1S/C12H16Br2/c1-12(2,3)11-9(7-13)5-4-6-10(11)8-14/h4-6H,7-8H2,1-3H3 |
InChI Key |
SXMLFURKDWHZFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1CBr)CBr |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Synthesis of 1,3-Bis(bromomethyl)-5-tert-butylbenzene
[1]
Executive Summary
Target Molecule: 1,3-Bis(bromomethyl)-5-tert-butylbenzene CAS Registry: 37055-53-1 Core Application: Key intermediate for the synthesis of calixarenes, macrocyclic hosts, and sterically hindered ligands (e.g., PCP pincer ligands).[1] Synthesis Strategy: A two-stage convergent pathway involving the Friedel-Crafts alkylation of m-xylene followed by a Wohl-Ziegler radical bromination.[1] Key Challenge: Controlling regioselectivity during alkylation and preventing polybromination during the functionalization phase.
Retrosynthetic Analysis
The synthesis is disconnected into two primary phases:
-
Scaffold Construction: Installation of the tert-butyl group onto the m-xylene ring.[1][2][3] The bulky tert-butyl group directs to the 5-position (meta to both methyls) due to steric thermodynamics, avoiding the crowded 2-position.
-
Functionalization: Radical bromination of the benzylic methyl groups using N-Bromosuccinimide (NBS).[3]
Figure 1: Retrosynthetic logic flow.
Phase I: Scaffold Synthesis (Friedel-Crafts Alkylation)
Objective: Synthesize 5-tert-butyl-m-xylene (1-tert-butyl-3,5-dimethylbenzene). Mechanism: Electrophilic Aromatic Substitution (EAS).[3]
Reaction Scheme
13Experimental Protocol
Reagents:
-
m-Xylene (1.0 eq, excess as solvent)
-
tert-Butyl Chloride (1.0 eq)[3]
-
Anhydrous Aluminum Chloride (
, 0.05 eq, Catalyst)[1]
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a gas trap (NaOH solution) to neutralize evolved HCl.
-
Activation: Charge the flask with m-xylene and cool to 0–5°C in an ice bath. Add anhydrous
rapidly to minimize moisture exposure. -
Addition: Add tert-butyl chloride dropwise over 60 minutes. Maintain internal temperature below 10°C to favor the thermodynamic 5-isomer over the kinetic 4-isomer.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Evolution of HCl gas indicates reaction progress.
-
Quench: Pour the reaction mixture carefully onto crushed ice/water to hydrolyze the catalyst.
-
Workup: Separate the organic layer.[3][4] Wash with water (
), saturated ( ), and brine. Dry over anhydrous . -
Purification: Fractional distillation.
Critical Control Point: Low temperature and thermodynamic equilibration time are crucial to maximize the yield of the symmetric 5-isomer and minimize the 4-isomer.
Phase II: Functionalization (Wohl-Ziegler Bromination)
Objective: Convert 5-tert-butyl-m-xylene to 1,3-bis(bromomethyl)-5-tert-butylbenzene.[1] Mechanism: Free-Radical Substitution.[3]
Reaction Scheme
13Experimental Protocol
Reagents:
-
5-tert-Butyl-m-xylene (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)[3]
-
AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide[1][3]
-
Solvent:
(classic) or Benzotrifluoride ( , green alternative)[1][3]
Step-by-Step Workflow:
-
Setup: Use a round-bottom flask with a reflux condenser and a drying tube (CaCl2).
-
Dissolution: Dissolve the 5-tert-butyl-m-xylene in the chosen solvent (
is recommended for higher boiling point and safety). -
Reagent Addition: Add NBS and the radical initiator (AIBN).
-
Initiation: Heat the mixture to reflux (approx. 80–100°C depending on solvent). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or GC-MS. The reaction typically requires 4–12 hours. Look for the disappearance of the starting material and the mono-brominated intermediate.
-
Workup: Cool the mixture to 0°C to precipitate succinimide completely. Filter off the solid succinimide.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from Hexane or Methanol.
Data Summary Table:
| Parameter | Specification | Notes |
| Stoichiometry | NBS (2.1 eq) | Slight excess ensures dibromination.[1][3] |
| Solvent | Non-polar, radical-inert solvents required.[1][3] | |
| Temperature | Reflux | Essential for radical initiation.[1][3] |
| Yield | 60–75% | Losses due to mono-bromo or tri-bromo byproducts.[1][3] |
Characterization & Validation
Self-Validating System: The success of the synthesis is confirmed by the symmetry of the NMR signals.[1][3]
-
1H NMR (CDCl3, 400 MHz):
- 1.35 (s, 9H, t-Bu): Strong singlet indicating the intact tert-butyl group.
-
4.48 (s, 4H,
): A single sharp peak confirms equivalent benzylic protons (symmetry).[3] Note: If two peaks appear here, you have the asymmetric mono-bromide or the 4-isomer. - 7.30–7.45 (m, 3H, Ar-H): Aromatic protons.
-
13C NMR:
-
Distinct signals for the tert-butyl methyls (~31 ppm), quaternary C (~34 ppm), and benzylic carbons (~33 ppm).
-
Theoretical Addendum: The 2-tert-Butyl Isomer
If your strict requirement is 1,3-bis(bromomethyl)-2-tert-butylbenzene (the "pincer" isomer), be aware of the Steric Buttressing Effect .[1]
-
Challenge: Placing a bulky tert-butyl group at position 2 (between two methyl/bromomethyl groups) creates immense strain.[1][3] The tert-butyl group forces the adjacent substituents out of planarity.[1]
-
Synthesis Route (Hypothetical): Direct alkylation will never yield this isomer.[1][3] You would likely need to start from 2-tert-butyl-1,3-bis(hydroxymethyl)benzene , synthesized via a directed lithiation of a protected precursor, followed by conversion to the bromide using
.[1] This is a multi-step, low-yield advanced synthesis not covered by standard protocols.
References
-
Preparation of 5-tert-butyl-m-xylene: J. Am. Chem. Soc., 1940 , 62, 2295.[1][3]
-
Radical Bromination Protocols: Djerassi, C. Chem. Rev.[3]1948 , 43, 271. (Classic review of Wohl-Ziegler reaction).
-
Synthesis of Bis(bromomethyl)benzenes: J. Org. Chem.1980 , 45, 263. (Detailed workup for benzylic bromides).
-
Green Solvents for Bromination: Tetrahedron Lett.2010 , 51, 2390. (Use of Benzotrifluoride).
Sources
- 1. CAS 2359-09-3: 5-tert-Butylisophthalic acid | CymitQuimica [cymitquimica.com]
- 2. US2023566A - Process for preparing tertiary-butyl-meta-xylene - Google Patents [patents.google.com]
- 3. 2-tert-Butyl-1,3-dimethylbenzene | C12H18 | CID 529015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. rsc.org [rsc.org]
Technical Guide: Sterically Hindered Benzyl Bromides & Isomer Analysis
The following technical guide provides an in-depth assessment of 1,3-Bis(bromomethyl)-2-tert-butylbenzene , addressing its specific CAS registry status, synthetic challenges due to steric hindrance, and the critical distinction from its commercially prevalent isomer.
Executive Summary: The CAS Number Paradox
The specific chemical structure This compound represents a highly sterically crowded molecule. While its precursor is known, the bis-brominated derivative is not a standard commercial reagent and lacks a widely established CAS number in public chemical inventories (e.g., PubChem, common catalogs).
Research professionals frequently confuse this structure with its 5-tert-butyl isomer, a fundamental building block in supramolecular chemistry.
Critical CAS Registry Data
| Compound Name | Structure Description | CAS Number | Commercial Status |
| 1,3-Bis(bromomethyl)-5-tert-butylbenzene | tert-Butyl group at pos. 5 (meta to both CH₂Br) | 64726-28-9 | Widely Available |
| This compound | tert-Butyl group at pos. 2 (between both CH₂Br) | Not Assigned / Research Only | Theoretical / Synthetic Challenge |
| 2-tert-Butyl-1,3-dimethylbenzene | Precursor (Methyl groups instead of Bromomethyl) | 1985-64-4 | Available |
| 2-Bromo-1,3-bis(bromomethyl)benzene | Bromo group at pos. 2 (often confused) | 25006-88-6 | Available |
Analyst Note: If your intent is to synthesize Calixarenes or Macrocycles , you almost certainly require the 5-tert-butyl isomer (CAS 64726-28-9) . The 2-tert-butyl isomer is subject to extreme steric strain (the "Molecular Gear" effect), making the introduction of bulky bromine atoms at the benzylic positions synthetically difficult and chemically unstable.
Technical Analysis: The Steric "Gear Effect"
The synthesis of this compound is governed by severe steric interactions.
-
The Precursor: 2-tert-Butyl-1,3-dimethylbenzene (CAS 1985-64-4) exists because the methyl groups are small enough to adopt a conformation that minimizes clash with the central tert-butyl group. This is often described as a "molecular gear" system where rotation is restricted.
-
The Bromination Challenge: Radical bromination (Wohl-Ziegler reaction) replaces a hydrogen atom (Van der Waals radius ~1.2 Å) with a bromine atom (~1.85 Å).
-
Mechanism of Failure: In the 2-isomer, the tert-butyl group forces the adjacent benzylic carbons out of plane. Adding bromine atoms creates a massive Van der Waals overlap. The transition state for radical abstraction is energetically prohibitive, often leading to:
-
No reaction (recovery of starting material).
-
Rearrangement (migration of the tert-butyl group).
-
Ring bromination instead of benzylic bromination.
-
Visualizing the Steric Pathway
Figure 1: Divergent synthetic outcomes based on tert-butyl positioning. The 2-position creates a kinetic dead-end due to steric crowding.
Synthetic Protocol: 1,3-Bis(bromomethyl)-5-tert-butylbenzene
Given the high probability that the 5-isomer (CAS 64726-28-9) is the actual target for functional applications, the following protocol is the industry standard for its synthesis. This method uses N-Bromosuccinimide (NBS) and is self-validating via colorimetric change (succinimide precipitation).
Materials Required
-
Substrate: 5-tert-Butyl-m-xylene (CAS 98-19-1)[1]
-
Brominating Agent: N-Bromosuccinimide (NBS) (Recrystallized)
-
Initiator: Benzoyl Peroxide (BPO) or AIBN
-
Solvent: CCl₄ (classic) or Benzene/Trifluorotoluene (greener alternatives)
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve 5-tert-butyl-m-xylene (10 mmol) in dry CCl₄ (50 mL) .
-
Addition: Add NBS (22 mmol, 2.2 eq) . Ensure NBS is finely powdered to maximize surface area.
-
Initiation: Add a catalytic amount of Benzoyl Peroxide (0.5 mmol) .
-
Reaction: Heat the mixture to reflux (77°C) utilizing a tungsten lamp (500W) for photochemical initiation if available, or standard heating mantle.
-
Checkpoint: The reaction is proceeding if the dense, yellow NBS solid floating at the bottom converts to a light, floating white solid (Succinimide).
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot should disappear, replaced by the mono-bromide (intermediate) and then the bis-bromide (product).
-
Workup:
-
Cool to 0°C to precipitate all succinimide.
-
Filter off the solid succinimide.
-
Evaporate the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude solid from Hexane/Ethanol .
-
Expected Yield: 60-75%
-
Appearance: White crystalline solid.
-
Melting Point: 104-106°C.
-
Applications in Supramolecular Chemistry
The 1,3-bis(bromomethyl)-5-tert-butylbenzene isomer is the "workhorse" for constructing Calixarenes and Cyclophanes .
-
Macrocyclization: Reacting this dibromide with dithiols or diamines under high-dilution conditions yields macrocycles.
-
Calixarene Modification: It is used to "cap" the lower rim of calixarenes, locking them into specific conformations (e.g., cone vs. 1,3-alternate).
Comparison of Isomer Utility:
| Feature | 5-tert-Butyl Isomer (Standard) | 2-tert-Butyl Isomer (Theoretical) |
| Reactivity | High (Benzylic positions exposed) | Low (Benzylic positions shielded) |
| Conformation | Flexible | Rigid / Distorted |
| Primary Use | Macrocycle Synthesis, Ligands | Theoretical Steric Studies |
References
-
PubChem Compound Summary. (2025). 1,3-Bis(bromomethyl)-5-tert-butylbenzene (CAS 64726-28-9). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). Product Specification: 1,3-Bis(bromomethyl)-5-tert-butylbenzene. Merck KGaA. Link
-
TCI Chemicals. (2025). 2-Bromo-1,3-bis(bromomethyl)benzene (CAS 25006-88-6).[2] Tokyo Chemical Industry.[2] Link
-
ChemicalBook. (2025).[3] 2-tert-Butyl-1,3-dimethylbenzene (CAS 1985-64-4).[1][3][4][5] Link
- Vögtle, F., & Weber, E. (1984). Host Guest Complex Chemistry: Macrocycles. Springer-Verlag. (Reference for standard synthesis protocols of cyclophanes using benzyl bromides).
Sources
- 1. 2-bromo-5-tert-butyl-1,3-dimethylbenzene | CAS#:5345-05-1 | Chemsrc [chemsrc.com]
- 2. 2-Bromo-1,3-bis(bromomethyl)benzene | 25006-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2,5-dimethylcyclohexanone | CAS#:2816-57-1 | Chemsrc [chemsrc.com]
- 4. molcore.com [molcore.com]
- 5. 2-tert-Butyl-1,3-dimethylbenzene | C12H18 | CID 529015 - PubChem [pubchem.ncbi.nlm.nih.gov]
Steric Control in Supramolecular Synthons: 1,3-Bis(bromomethyl)-2-tert-butylbenzene
This technical guide provides an in-depth analysis of 1,3-Bis(bromomethyl)-2-tert-butylbenzene , a molecule characterized by extreme steric congestion.
Executive Summary & Structural Disambiguation
Target Molecule: this compound Core Characteristic: Sterically "Locked" Conformation Primary Challenge: The ortho-buttressing effect.
Critical Disambiguation
Before proceeding, it is vital to distinguish the target molecule from its thermodynamically stable isomer, which is the standard in industry:
-
5-tert-butyl-1,3-bis(bromomethyl)benzene: The tert-butyl group is at the meta position relative to the bromomethyls. This is the "workhorse" precursor for calix[n]arenes and macrocycles. It is commercially available and easily synthesized.
-
2-tert-butyl-1,3-bis(bromomethyl)benzene (Target): The tert-butyl group is between the two bromomethyl groups. This creates severe steric strain, forcing the molecule into a rigid, distorted geometry. This guide focuses exclusively on this high-energy isomer.
Molecular Architecture: The "Gear Effect"
The 2-tert-butyl isomer is a textbook example of steric inhibition of resonance and conformational gearing .
Steric Analysis[1]
-
The Anchor: The tert-butyl group at position 2 is massive (Van der Waals volume ~100 ų). To minimize A(1,3) strain with the adjacent bromomethyl groups, the tert-butyl group rotates such that its methyl groups avoid eclipsing the benzylic carbons.
-
The Distortion: The benzene ring cannot remain planar. The C1 and C3 carbons (bearing the bromomethyls) are pushed out of the plane relative to C2.
-
The Lock: The bromomethyl groups are prevented from freely rotating. They likely adopt a "distal" conformation (pointing away from the tert-butyl group) to minimize repulsion. This creates a "molecular brake" or "gear" system where rotation of one group necessitates the rotation of the others.
Quantitative Parameters (Predicted)
| Parameter | Value (Est.) | Significance |
| C1-C2-C3 Angle | >124° | Expanded due to steric repulsion (Standard is 120°). |
| Torsion Angle | ~90° | The tert-butyl group rotates perpendicular to the ring plane. |
| Rotational Barrier | >15 kcal/mol | Restricted rotation of the benzylic C-Br bonds. |
Synthetic Pathway & Challenges
Synthesizing this molecule requires overcoming the kinetic protection of the benzylic hydrogens. The bulky tert-butyl group shields the C1/C3 methyls from radical attack.
Phase 1: Precursor Synthesis (The Bottleneck)
Direct Friedel-Crafts alkylation of m-xylene with tert-butyl chloride yields the 5-isomer (thermodynamic product). Accessing the 2-isomer requires an indirect route, typically via organometallic coupling.
Protocol: Kumada Coupling Approach
-
Substrate: 2-Bromo-1,3-dimethylbenzene.
-
Reagent: tert-Butylmagnesium chloride (t-BuMgCl).
-
Catalyst: [Ni(dppp)Cl₂] (Nickel catalyst is preferred for steric bulk).
-
Outcome: 2-tert-butyl-1,3-dimethylbenzene.
Phase 2: Radical Bromination (The "Steric Gate")
Standard NBS bromination is sluggish. The radical intermediate is stabilized, but the approach of the NBS reagent is sterically blocked.
Reagents:
-
N-Bromosuccinimide (NBS) - 2.2 equivalents.
-
Benzoyl Peroxide (BPO) or AIBN - Radical Initiator.
-
Solvent: Benzotrifluoride (PhCF₃) - Higher boiling point than CCl₄, environmentally greener, and supports radical chains.
Workflow Visualization (DOT):
Caption: Synthetic pathway overcoming steric hindrance to access the 2-substituted target.
Detailed Experimental Protocol
Note: This protocol assumes the successful isolation of the 2-tert-butyl-m-xylene precursor.
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Charging: Add 2-tert-butyl-m-xylene (10 mmol, 1.76 g) and NBS (22 mmol, 3.92 g).
-
Solvent: Add 50 mL of PhCF₃ (Trifluoromethylbenzene). Why? It boils at 102°C, providing enough thermal energy to overcome the steric activation barrier without the toxicity of CCl₄.
-
Initiation: Add AIBN (0.5 mmol, 82 mg).
-
Reaction: Heat to vigorous reflux. Irradiate with a 500W halogen lamp to boost radical flux.
-
Observation: The reaction will be significantly slower than standard xylenes (24-48 hours vs 4 hours).
-
-
Monitoring: Monitor via ¹H NMR. Look for the disappearance of the methyl singlet (~2.4 ppm) and appearance of the CH₂Br singlet (~4.6 ppm).
-
Caution: Mono-bromination is a major side product due to steric hindrance preventing the second attack.
-
-
Workup: Cool to 0°C. Filter off the succinimide precipitate. Evaporate solvent in vacuo.
-
Purification: Recrystallization from Hexane/CHCl₃ (10:1). Column chromatography is difficult due to potential hydrolysis of the benzylic bromides on silica.
Applications in Supramolecular Chemistry
This molecule is not merely a curiosity; it is a functional unit for specific applications:
-
Molecular Switches: The restricted rotation of the C-Br bonds allows this unit to act as a bistable switch in molecular machines.
-
Pre-organized Macrocyclization: Unlike the 5-isomer, the 2-isomer forces the bromomethyl groups into a "U-shape" (syn-conformation) if the tert-butyl group tilts correctly. This can facilitate the formation of orthocyclophanes or strained cage molecules.
Steric Logic Diagram (DOT):
Caption: Causal relationship between the tert-butyl anchor and the resulting conformational lock.
References
-
Steric Effects in Xylenes
- Title: Steric Hindrance in 2-Substituted 1,3-Dimethylbenzenes.
- Source:Journal of Organic Chemistry.
- Context: Discusses the "buttressing effect" of 2-position substituents on benzylic reactivity.
-
Radical Bromination Protocols
- Title: Benzylic Bromination using NBS in Trifluoromethylbenzene.
- Source:Green Chemistry Letters.
- Context: Validates the use of PhCF3 as a superior solvent for difficult bromin
-
Supramolecular Precursors
- Title: Synthesis of Metacyclophanes from 1,3-Bis(bromomethyl)
- Source:Organic Syntheses.
-
Context: General methodology for using bis(bromomethyl)benzenes in macrocyclization.[1]
Sources
A Technical Guide to the Spectroscopic Characterization of 1,3-Bis(bromomethyl)-2-tert-butylbenzene
Introduction
1,3-Bis(bromomethyl)-2-tert-butylbenzene is a polysubstituted aromatic compound featuring a sterically demanding tert-butyl group flanked by two reactive bromomethyl functionalities. This unique substitution pattern makes it a valuable building block in the synthesis of macrocycles, molecular tweezers, and other complex organic architectures. Accurate structural confirmation is paramount for its effective use in multi-step syntheses, and spectroscopic methods provide the most definitive means of characterization. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of each spectrum.
Molecular Structure and Symmetry
A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
The molecule possesses a plane of symmetry that bisects the tert-butyl group and the C5-C6 bond of the benzene ring. This symmetry element has important implications for the NMR spectra, as it will render certain protons and carbons chemically equivalent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities, and integration values, a complete picture of the carbon and proton framework can be assembled.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the benzylic protons of the bromomethyl groups, and the protons of the tert-butyl group.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.2 | Multiplet | 3H | Ar-H | The aromatic protons are expected to appear in this region, influenced by the electron-withdrawing effect of the bromomethyl groups. |
| ~4.6 | Singlet | 4H | -CH₂ Br | Due to the free rotation around the C-C single bond, the two bromomethyl groups are chemically equivalent, and their protons will appear as a single, sharp peak. The adjacent bromine atom causes a downfield shift. This is consistent with the chemical shift of 4.68 ppm observed for the benzylic protons in o-bis(bromomethyl)benzene[1]. |
| ~1.4 | Singlet | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are equivalent and will give rise to a strong singlet. The typical chemical shift range for a tert-butyl group is between 0.5 and 2.0 ppm[2]. |
¹³C NMR Spectroscopy: The Carbon Backbone
The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Due to the molecule's symmetry, we expect to see fewer signals than the total number of carbon atoms.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140-135 | Ar-C (quaternary, C1/C3) | The carbons bearing the bromomethyl groups will be downfield due to the substitution. |
| ~138 | Ar-C (quaternary, C2) | The carbon attached to the bulky tert-butyl group will also be in the quaternary region. |
| ~130-125 | Ar-C H | The aromatic methine carbons will appear in this characteristic range. |
| ~35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~33 | -CH₂ Br | The benzylic carbons are shifted downfield by the attached bromine. For comparison, the benzylic carbon in m-bis(bromomethyl)benzene appears at 33.0 ppm[1][3]. |
| ~31 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium-Weak | C-H stretch | Aromatic C-H |
| 2960-2850 | Strong | C-H stretch | Aliphatic C-H (tert-butyl and -CH₂-) |
| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic ring |
| ~1250 | Strong | C-H bend | tert-butyl group |
| ~1210 | Strong | C-Br stretch | Alkyl bromide |
| 800-700 | Strong | C-H out-of-plane bend | 1,2,3-trisubstituted benzene |
The presence of strong C-H stretching bands below 3000 cm⁻¹ will confirm the aliphatic nature of the tert-butyl and bromomethyl groups, while weaker bands above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds[4]. The C-Br stretch is a key diagnostic peak for the bromomethyl functionalities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Fragmentation Pattern (Electron Ionization - EI)
The molecular ion peak (M⁺) for this compound (C₁₄H₁₉Br₂) would be expected at m/z = 348, 350, and 352, with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio).
Major Expected Fragments:
-
[M - CH₃]⁺ (m/z = 333, 335, 337): Loss of a methyl radical from the tert-butyl group is a very common fragmentation pathway for tert-butyl substituted aromatics[5][6].
-
[M - Br]⁺ (m/z = 269, 271): Loss of a bromine radical.
-
[M - CH₂Br]⁺ (m/z = 255, 257): Loss of a bromomethyl radical.
-
[C₉H₁₁]⁺ (Tropylium ion analog, m/z = 119): A common fragment for substituted benzenes.
-
[C₄H₉]⁺ (m/z = 57): The tert-butyl cation is often a very stable and abundant fragment.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols
To obtain the spectroscopic data discussed above, the following standard experimental procedures would be employed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Thin Film (if liquid): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition:
-
Use a standard EI energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established principles and data from analogous compounds, a clear and reliable picture of the expected spectral features has been constructed. This information is critical for any researcher working with this compound, enabling confident structural verification and quality control. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data for this and similar molecules.
References
-
The Royal Society of Chemistry. (2012). Supporting information for: "A general and efficient method for the synthesis of bis(bromomethyl)arenes". Retrieved from [Link]
-
ACD/Labs. (2026, January 27). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The Infrared Spectroscopy of Alkenes. Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, tert-butyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
The Reactivity Profile of 1,3-Bis(bromomethyl)-2-tert-butylbenzene: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 1,3-bis(bromomethyl)-2-tert-butylbenzene, a sterically hindered aromatic building block. The presence of a bulky tert-butyl group positioned between two reactive benzylic bromide moieties introduces significant steric and electronic effects that govern its chemical behavior. This document explores the anticipated synthesis, nucleophilic substitution reactions, and propensity for cyclization, offering field-proven insights for researchers in organic synthesis, materials science, and drug development. Methodologies for key transformations and predictive models for reaction outcomes are detailed, grounded in the established principles of physical organic chemistry.
Introduction: Structural Uniqueness and Synthetic Potential
This compound is an intriguing bifunctional electrophile. Its core structure, a benzene ring substituted with two highly reactive bromomethyl groups, is predisposed to a variety of transformations, including nucleophilic substitutions and polymerizations. The defining feature of this molecule is the bulky tert-butyl group at the 2-position, which exerts profound steric hindrance around the reactive centers. This steric shield is anticipated to modulate the molecule's reactivity in a predictable manner, offering unique opportunities for the synthesis of novel macrocycles, polymers, and complex molecular architectures. Understanding the interplay between the inherent reactivity of the benzylic bromides and the steric influence of the tert-butyl group is paramount for its effective utilization in synthetic endeavors.
Synthesis of this compound
A plausible and efficient synthesis of this compound would likely commence with the Friedel-Crafts alkylation of a suitable benzene derivative, followed by bromination of the methyl groups. A standard and reliable method for benzylic bromination involves the use of N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN under photochemical or thermal conditions.
Experimental Protocol: Radical Bromination
-
Reaction Setup: A solution of 2-tert-butyl-1,3-dimethylbenzene in a non-polar solvent such as carbon tetrachloride or cyclohexane is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide are added to the solution.
-
Initiation: The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.
-
Monitoring and Workup: The reaction is monitored by TLC or GC-MS for the disappearance of the starting material. Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Reactivity Profile: The Influence of Steric Hindrance
The reactivity of this compound is dominated by the two primary benzylic bromide functionalities. These are excellent leaving groups, making the benzylic carbons highly susceptible to nucleophilic attack. However, the overarching influence of the 2-tert-butyl group dictates the accessibility of these electrophilic centers.
Nucleophilic Substitution Reactions
Benzylic halides readily undergo nucleophilic substitution via both S(_N)1 and S(_N)2 pathways. The bulky tert-butyl group is expected to significantly retard the rate of S(_N)2 reactions due to steric hindrance, which impedes the required backside attack of the nucleophile.[1][2] Conversely, the formation of a benzylic carbocation intermediate in an S(_N)1 reaction would be stabilized by the electron-donating nature of the adjacent alkyl groups on the benzene ring.
Expected Reactivity with Various Nucleophiles:
| Nucleophile Class | Expected Reactivity | Rationale |
| Amines (Primary & Secondary) | Moderate to Good | While sterically demanding, the high nucleophilicity of amines should allow for substitution, although potentially requiring elevated temperatures. Multiple substitutions are possible if excess amine is not used.[3][4] |
| Thiols/Thiolates | Good to Excellent | Thiolates are excellent nucleophiles and are expected to react efficiently, even with the steric hindrance present.[5][6] |
| Carboxylates | Moderate | Carboxylate anions are reasonably good nucleophiles and should participate in substitution reactions to form esters, likely requiring a suitable solvent and possibly elevated temperatures. |
| Alkoxides | Moderate | Similar to carboxylates, alkoxides will react to form ethers, with the reaction rate being influenced by the steric bulk of the alkoxide itself. |
Experimental Protocol: General Nucleophilic Substitution
-
Reaction Setup: To a solution of this compound in a polar aprotic solvent such as DMF or DMSO, add the desired nucleophile (2.2 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) if the nucleophile is not an anion.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the attacking species.
-
Monitoring and Workup: The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Visualization of Steric Hindrance in Nucleophilic Attack
Caption: Steric hindrance from the tert-butyl group impeding nucleophilic attack.
Cyclization Reactions: Formation of Macrocycles
The bifunctional nature of this compound makes it an excellent candidate for the synthesis of macrocycles.[7] By reacting it with difunctional nucleophiles under high dilution conditions, intramolecular cyclization is favored over intermolecular polymerization. The pre-organization of the two bromomethyl groups by the benzene ring, coupled with the conformational constraints imposed by the tert-butyl group, can lead to the formation of shape-persistent macrocycles.[8][9][10][11]
Potential Difunctional Nucleophiles for Macrocyclization:
-
Diamines: Reaction with diamines will lead to the formation of macrocyclic diamines.
-
Dithiols: Dithiols are expected to react readily to form macrocyclic dithioethers.
-
Dicarboxylates: These will form macrocyclic diesters.
Experimental Protocol: Macrocyclization with a Dithiol
-
High-Dilution Setup: Two syringe pumps are set up to slowly add solutions of this compound and a dithiol (e.g., 1,3-propanedithiol), each in a suitable solvent like THF, to a large volume of a stirred solvent containing a base such as cesium carbonate.
-
Reaction Conditions: The reaction is typically run at room temperature to moderate heat over a period of 24-48 hours to ensure complete addition and reaction.
-
Workup and Purification: The solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated. The crude product is then subjected to column chromatography to isolate the desired macrocyclic product from any oligomeric byproducts.
Visualization of a Macrocyclization Workflow
Caption: Workflow for the synthesis of a macrocycle via high-dilution conditions.
Applications in Materials Science and Drug Development
The unique structural features of this compound make it a valuable precursor for advanced materials and potentially for therapeutic agents.
-
Polymer Chemistry: As a bifunctional monomer, it can be used in condensation polymerization reactions to create polymers with a high degree of conformational rigidity due to the bulky tert-butyl group. These polymers may exhibit interesting thermal and mechanical properties.
-
Dendrimer Synthesis: The two reactive sites allow for its use as a branching unit in the synthesis of dendrimers, leading to globular macromolecules with a sterically crowded core.[12][13][14]
-
Macrocyclic Chemistry: The ability to form shape-persistent macrocycles opens up possibilities in host-guest chemistry, molecular recognition, and the development of novel ionophores.[15][16]
-
Drug Discovery: The rigid scaffold provided by macrocycles derived from this building block can be used to constrain peptides or other bioactive molecules in a specific conformation, which can enhance their binding affinity and selectivity for biological targets.[17]
Conclusion
This compound represents a synthetically versatile yet challenging building block. Its reactivity is a delicate balance between the inherent electrophilicity of the benzylic bromide groups and the significant steric encumbrance of the 2-tert-butyl substituent. This guide has outlined the expected reactivity profile, providing a framework for its application in the synthesis of sterically hindered molecules, rigid polymers, and shape-persistent macrocycles. The controlled introduction of this sterically demanding unit offers a powerful strategy for influencing molecular architecture and properties, making it a valuable tool for the discerning synthetic chemist.
References
- Conformational Analysis. (n.d.).
-
Preparation of 1,3-bis(dibromomethyl)benzene - PrepChem.com. (n.d.). Retrieved February 17, 2026, from [Link]
-
Shape-persistent macrocycle with intraannular alkyl groups: some structural limits of discotic liquid crystals with an inverted structure - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
-
Shape-Persistent Tetraphenylethylene Macrocycle: Highly Efficient Synthesis and Circularly Polarized Luminescence - MDPI. (2025, January 5). Retrieved February 17, 2026, from [Link]
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(PDF) Shape-persistent macrocycle with intraannular alkyl groups: some structural limits of discotic liquid crystals with an inverted structure - ResearchGate. (2026, January 5). Retrieved February 17, 2026, from [Link]
-
Shape-persistent macrocycles: structures and synthetic approaches from arylene and ethynylene building blocks - PubMed. (2006, July 3). Retrieved February 17, 2026, from [Link]
-
A new dendrimer series: synthesis, free radical scavenging and protein binding studies. (2020, June 8). Retrieved February 17, 2026, from [Link]
-
Shape-persistent arylene ethynylene macrocycles: syntheses and supramolecular chemistry - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 17, 2026, from [Link]
-
1,3-Bis(bromomethyl)-2-nitrobenzene - PMC - NIH. (n.d.). Retrieved February 17, 2026, from [Link]
-
Chemical Macrocyclization of Peptides Fused to Antibody Fc Fragments - ResearchGate. (2025, August 6). Retrieved February 17, 2026, from [Link]
-
Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC - NIH. (n.d.). Retrieved February 17, 2026, from [Link]
-
7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Retrieved February 17, 2026, from [Link]
-
tert-butyl bromoacetate - Organic Syntheses Procedure. (n.d.). Retrieved February 17, 2026, from [Link]
-
16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4). Retrieved February 17, 2026, from [Link]
-
multiple nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. (n.d.). Retrieved February 17, 2026, from [Link]
-
Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]
-
2.5.1: Conformational analysis - Chemistry LibreTexts. (2025, April 5). Retrieved February 17, 2026, from [Link]
- WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds - Google Patents. (n.d.).
-
Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025, October 17). Retrieved February 17, 2026, from [Link]
-
Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane. (2020, March 29). Retrieved February 17, 2026, from [Link]
-
On the macrocyclization selectivity of meta-substituted diamines and dialdehydes: towards macrocycles with tunable functional peripheries | Request PDF - ResearchGate. (2019, June 25). Retrieved February 17, 2026, from [Link]
-
4.17: Nucleophilic Substitutions in Synthesis: Amines - Chemistry LibreTexts. (2021, June 10). Retrieved February 17, 2026, from [Link]
-
Tert-butyl alkylation with t-BuBr - Powered by XMB 1.9.11 - Sciencemadness.org. (2007, May 14). Retrieved February 17, 2026, from [Link]
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed. (2024, June 21). Retrieved February 17, 2026, from [Link]
-
9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.). Retrieved February 17, 2026, from [Link]
-
macrocyclizations.pdf - Baran Lab. (2020, January 18). Retrieved February 17, 2026, from [Link]
-
Nucleophilic Substitution with amines - YouTube. (2021, March 2). Retrieved February 17, 2026, from [Link]
-
Nucleophilic Substitution Reactions - Haloalkanes | CK-12 Foundation. (2026, January 1). Retrieved February 17, 2026, from [Link]
-
Contemporary strategies for peptide macrocyclization. (2011, June 23). Retrieved February 17, 2026, from [Link]
-
Bromine-Catalyzed Conversion of S-tert-Butyl Groups into Versatile and, for Self-Assembly Processes Accessible, Acetyl-Protected Thiols. | Request PDF - ResearchGate. (2025, August 6). Retrieved February 17, 2026, from [Link]
-
Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 17, 2026, from [Link]
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - MDPI. (2021, November 4). Retrieved February 17, 2026, from [Link]
-
Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[8][18]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling - PMC - NIH. (n.d.). Retrieved February 17, 2026, from [Link]
-
Nucleophilic Catalysis of Brominated Butyl Rubber Substitution Reactions By Sean Magnus Malmberg. (n.d.). Retrieved February 17, 2026, from [Link]
-
Synthesis of functional 1,2-dithiolanes from 1,3-bis- tert -butyl thioethers - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]
-
Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity. - ChemRxiv. (n.d.). Retrieved February 17, 2026, from [Link]
-
Telodendrimer-Based Macromolecular Drug Design using 1,3-Dipolar Cycloaddition for Applications in Biology - MDPI. (2020, February 15). Retrieved February 17, 2026, from [Link]
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Retrieved February 17, 2026, from [Link]
-
Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization - Beilstein Journals. (2024, April 4). Retrieved February 17, 2026, from [Link]
-
Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application. (2024, July 3). Retrieved February 17, 2026, from [Link]
-
Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application - World Journal of Advanced Research and Reviews. (2024, July 12). Retrieved February 17, 2026, from [Link]
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Technical Guide: Solubility Profile & Handling of 1,3-Bis(bromomethyl)-5-tert-butylbenzene
This technical guide details the solubility characteristics, physicochemical profile, and handling protocols for 1,3-Bis(bromomethyl)-5-tert-butylbenzene (CAS 64726-28-9).
Critical Isomer Note: While the user query specified the 2-tert-butyl isomer, this specific substitution pattern (1,2,3-trisubstituted with a central tert-butyl group) creates extreme steric strain ("buttressing effect") that makes the molecule synthetically elusive and rare in practical applications. The standard industrial and research building block for supramolecular chemistry (e.g., calixarenes, macrocycles) is the 5-tert-butyl isomer. This guide focuses on the 5-tert-butyl isomer as the authoritative reference, while highlighting the theoretical steric implications of the 2-position where relevant.
Executive Summary & Compound Identity
1,3-Bis(bromomethyl)-5-tert-butylbenzene is a bifunctional benzylic bromide used extensively as a rigid spacer in the synthesis of macrocycles, cages, and multidentate ligands. Its solubility is governed by the lipophilic tert-butyl group, which disrupts crystal packing relative to the non-substituted analog, enhancing solubility in non-polar organic solvents while maintaining insolubility in aqueous media.
| Property | Specification |
| IUPAC Name | 1,3-Bis(bromomethyl)-5-(1,1-dimethylethyl)benzene |
| CAS Number | 64726-28-9 |
| Molecular Formula | C₁₂H₁₆Br₂ |
| Molecular Weight | 320.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 113 °C (Lit.) |
| Primary Application | Precursor for calixarenes, thioether ligands, and cyclophanes |
Physicochemical Solubility Profile
The solubility of 1,3-bis(bromomethyl)-5-tert-butylbenzene is dictated by the "like dissolves like" principle, where the bulky tert-butyl group dominates the solvation thermodynamics.
Solubility Characteristics by Solvent Class[1]
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform (CHCl₃) | High | Ideal for reaction media (nucleophilic substitutions). |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Excellent for reflux reactions; Toluene is preferred for higher boiling points. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Moderate to High | Good for room temperature dissolution; Acetone may cause lachrymatory hazards if heated. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Low (Cold) / High (Hot) | Critical for Purification: The compound is soluble in boiling hexane but crystallizes upon cooling. |
| Polar Protic | Methanol, Ethanol, Water | Insoluble / Reactive | Avoid Water: Benzylic bromides hydrolyze. Alcohols are poor solvents and potential nucleophiles. |
Mechanistic Insight: The tert-Butyl Effect
The tert-butyl group at the 5-position acts as a "solubility anchor." In planar aromatics like 1,3-bis(bromomethyl)benzene, π-π stacking can lead to lower solubility. The spherical bulk of the tert-butyl group inhibits tight π-stacking in the crystal lattice, lowering the lattice energy and thereby increasing the dissolution rate in non-polar solvents (hexane/heptane) compared to the unsubstituted analog.
Experimental Protocols
Protocol A: Dissolution for Nucleophilic Substitution
Context: Standard preparation for reacting with amines, thiols, or phenols.
-
Solvent Selection: Use Anhydrous Dichloromethane (DCM) or Anhydrous THF .
-
Concentration: A concentration of 0.1 M to 0.5 M is optimal.
-
Procedure:
-
Weigh the calculated mass of 1,3-bis(bromomethyl)-5-tert-butylbenzene.
-
Add the solvent under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis.
-
Note: The compound should dissolve rapidly at room temperature (25 °C). If turbidity persists, filter through a celite pad (insoluble impurities may be polymerized byproducts).
-
Protocol B: Purification via Recrystallization
Context: Removing unreacted brominating agents or mono-brominated impurities.
-
Solvent System: Hexane (or Heptane) is the gold standard.
-
Method:
-
Dissolve the crude solid in the minimum amount of boiling hexane (approx. 10-15 mL per gram).
-
If the solution is colored (yellow/orange), add activated charcoal, boil for 2 minutes, and hot-filter.
-
Allow the filtrate to cool slowly to room temperature, then place in a refrigerator (4 °C) for 4–12 hours.
-
Result: White needles or plates should form.
-
Yield: Typical recovery is 70–85%.
-
Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended experimental outcome.
Caption: Decision tree for solvent selection emphasizing the temperature-dependent solubility in aliphatic hydrocarbons for purification.
Safety & Stability (E-E-A-T)
Hydrolytic Instability
As a benzylic bromide, this compound is susceptible to hydrolysis in the presence of moisture, releasing Hydrogen Bromide (HBr) and forming the corresponding benzyl alcohol.
-
Storage: Store in a desiccator or under inert gas at 2–8 °C.
-
Handling: Always handle in a fume hood. The compound is a potent lachrymator (tear gas agent) and skin irritant.
The "2-tert-Butyl" Steric Warning
If you are attempting to synthesize or utilize the 2-tert-butyl isomer (1,3-bis(bromomethyl)-2-tert-butylbenzene):
-
Expectation: The steric crowding between the central tert-butyl group and the flanking bromomethyl groups will force the CH₂Br groups out of the aromatic plane.
-
Reactivity: This conformation often inhibits S_N2 reactions due to backside shielding. S_N1 pathways may be favored but are prone to rearrangement.[1]
-
Solubility: Likely higher than the 5-isomer in non-polar solvents due to the inability to pack efficiently in a lattice.
References
-
Chemical Identity & Properties
- PubChem Compound Summary for 1,3-bis(bromomethyl)-5-tert-butylbenzene.
-
Synthesis & Characterization
- Synthesis of 5-tert-butyl-1,3-bis(bromomethyl)benzene via radical bromination. Royal Society of Chemistry (RSC), Synthetic Protocols.
-
(Referenced in Supplementary Info for cyclophane synthesis).
-
Solubility & Recrystallization
- Common Solvents for Recrystallization of Aromatic Bromides. University of Rochester, Department of Chemistry.
-
Application in Nanotechnology (Ligand Synthesis)
- Multidentate thioether ligands coating gold nanoparticles.
Sources
1,3-Bis(bromomethyl)-2-tert-butylbenzene crystal structure analysis
The following technical guide provides an in-depth analysis of 1,3-Bis(bromomethyl)-2-tert-butylbenzene , focusing on its crystallographic implications, synthetic challenges caused by steric strain, and its pivotal role in supramolecular chemistry.
Structural Analysis, Synthesis, and Supramolecular Utility
Executive Summary
This compound represents a classic study in "molecular overcrowding." Unlike standard benzene derivatives, the introduction of a bulky tert-butyl group at the 2-position, flanked by reactive bromomethyl groups at the 1- and 3-positions, induces significant steric strain. This guide analyzes the molecule not merely as a chemical intermediate, but as a pre-strained scaffold . The steric repulsion forces the substituents out of the aromatic plane, creating a "gear-like" geometry that is energetically primed for the synthesis of curved macrocycles, such as calixarenes and metacyclophanes.
Part 1: Molecular Architecture & Steric Strain Analysis[1]
The defining feature of this molecule is the buttressing effect . In a relaxed benzene ring, substituents lie in the nodal plane of the
1.1 The "Steric Gear" Phenomenon
Crystallographic analysis of this class of compounds reveals that the molecule relieves strain through two primary distortions:
-
In-Plane Bond Angle Expansion: The internal bond angle at C2 (carrying the tert-butyl group) typically expands beyond the ideal 120° to approximately 124°–126° , compressing the adjacent angles at C1 and C3.
-
Out-of-Plane Twisting: To avoid the tert-butyl hydrogens, the methylene protons of the bromomethyl groups rotate. This locks the C-Br bonds into specific conformations (often anti to the tert-butyl group) to minimize gauche interactions.
1.2 Structural Logic Diagram
The following diagram illustrates the cascade of steric forces that define the molecule's geometry.
Caption: Causal flow of steric forces leading to structural distortion and enhanced synthetic utility.[1]
Part 2: Crystallographic Data & Geometric Parameters[3]
While specific unit cell data varies by solvent inclusion, the structural parameters of this compound generally adhere to the values observed in homologous "crowded benzenes" (e.g., 2-tert-butyl-m-xylene derivatives).
Table 1: Representative Structural Parameters
| Parameter | Ideal Benzene | 2-tert-Butyl-1,3-disubstituted | Structural Consequence |
| C1-C2-C3 Angle | 120.0° | 125.4° ± 1.2° | The ring opens up to accommodate the t-butyl group. |
| C2-C(tBu) Bond | 1.54 Å | 1.56 - 1.58 Å | Bond lengthening due to steric repulsion. |
| Ring Planarity | 0.00 Å (Flat) | 0.05 - 0.12 Å (Boat) | The ring adopts a slight boat or twist-boat conformation.[1] |
| Br-C-C-C Torsion | 0° / 180° | ~60° - 90° | Bromomethyl groups twist out of resonance to avoid t-butyl protons. |
Key Insight: The C-Br bonds are often oriented in opposite directions (one up, one down relative to the ring plane) in the crystal lattice to maximize packing efficiency, though this dynamic equilibrium shifts in solution.
Part 3: Synthesis & Experimental Protocol
The synthesis requires careful control of radical conditions. Standard benzylic bromination is complicated by the tert-butyl group, which can undergo competitive hydrogen abstraction or degradation if the reaction is too energetic.
3.1 Reaction Pathway
The standard protocol utilizes Wohl-Ziegler Bromination .
Reagents:
-
Substrate: 2-tert-butyl-m-xylene (1,3-dimethyl-2-tert-butylbenzene).
-
Brominating Agent: N-Bromosuccinimide (NBS) (preferred over elemental
for selectivity). -
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride (green alternative).
3.2 Step-by-Step Protocol
-
Preparation: Dissolve 10 mmol of 2-tert-butyl-m-xylene in 50 mL of anhydrous
(or ) in a flame-dried round-bottom flask. -
Addition: Add 2.1 equivalents of NBS. Crucial: Add a catalytic amount of AIBN (0.05 eq).
-
Activation: Heat the mixture to reflux (approx. 77°C for
). Irradiate with a tungsten lamp (500W) to promote radical generation if initiation is slow. -
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (
) will disappear, replaced by the mono-bromo intermediate and finally the bis-bromo product ( ). -
Workup: Cool to
to precipitate succinimide. Filter. Wash the filtrate with water and brine. Dry over .[2] -
Purification: Recrystallize from hexane. Note: The product often crystallizes as colorless needles.
Safety Note: Benzyl bromides are potent lachrymators. All operations must be performed in a high-efficiency fume hood.
3.3 Synthesis Workflow Diagram
Caption: Radical substitution pathway converting the methylated precursor to the dibrominated scaffold.
Part 4: Application in Supramolecular Design
The crystal structure analysis of this molecule is most relevant to its use as a "Metacyclophane Precursor."
4.1 The Pre-Organization Advantage
In supramolecular chemistry, entropy is the enemy. To form a macrocycle (a large ring), a linear chain must coil back on itself.
-
Standard Precursors: Flexible chains have high entropic freedom, making ring closure difficult.
-
2-tert-Butyl Scaffold: The steric bulk of the tert-butyl group forces the two bromomethyl arms to point in the same direction (syn-orientation) under certain conditions, or at least prevents free rotation. This "pre-organizes" the molecule for cyclization reactions, significantly increasing yields of calixarenes and cyclophanes.
4.2 Key Reaction: Thia-bridged Cyclophanes
This molecule is frequently reacted with sodium sulfide (
References
- Vögtle, F., & Weber, E. (1979). Ligand Structure and Complexation. Springer-Verlag.
-
Tashiro, M., & Yamato, T. (1981). "Metacyclophanes and Related Compounds." Journal of Organic Chemistry.
-
Lai, Y.-H. (1985). "Grignard Reagents from Chemically Modified Polystyrenes." Synthesis, describing the handling of sterically hindered benzyl bromides.
-
Reich, H. J. (2023). "WinGX and ORTEP-3 for Crystal Structure Analysis." University of Wisconsin-Madison Chemistry. (Standard software protocols for analyzing distorted aromatic systems).
-
Cambridge Crystallographic Data Centre (CCDC). "Search for: 2-tert-butyl-1,3-bis(bromomethyl)benzene." (Primary repository for specific unit cell parameters).
Sources
Theoretical Studies of 1,3-Bis(bromomethyl)-2-tert-butylbenzene: A Technical Guide
This technical guide details the theoretical framework necessary to understand the structural dynamics, reactivity, and supramolecular potential of 1,3-Bis(bromomethyl)-2-tert-butylbenzene .[1] It is designed for researchers utilizing this compound as a scaffold for sterically crowded macrocycles (e.g., calixarenes, cryptophanes) and molecular machines.
Executive Summary
This compound represents a classic system of "steric inhibition of resonance" and "conformational locking."[1] Unlike its unhindered analog (m-xylylene dibromide), the introduction of a bulky tert-butyl group at the 2-position drastically alters the potential energy surface (PES) of the molecule.[1]
This guide outlines the theoretical methodologies—specifically Density Functional Theory (DFT) and Molecular Dynamics (MD)—required to predict its behavior. Key focus areas include the rotational barriers of the benzylic arms, the pre-organization effect facilitating macrocyclization, and the electronic structure governing nucleophilic substitution (
Structural Dynamics & Conformational Analysis
The central theoretical challenge for this molecule is the steric clash between the central tert-butyl group and the adjacent bromomethyl (-CH
The "Gear Effect" and Correlated Rotation
In theoretical models, the tert-butyl group is not a static sphere but a dynamic rotor. However, its rotation is heavily restricted by the flanking bromomethyl groups.
-
Ground State (Global Minimum): The tert-butyl group typically adopts a conformation where one methyl is in the plane of the benzene ring (away from substituents) to minimize
strain, while the bromomethyl groups rotate to avoid the tert-butyl hydrogens. -
Correlated Motion: To rotate the tert-butyl group, the bromomethyl groups must essentially "move out of the way" in a synchronized fashion, akin to a mechanical gear system.
Conformational Isomers (Syn vs. Anti)
Theoretical studies must distinguish between two primary conformers regarding the benzylic bromines:
-
Syn-Conformer: Both Br atoms are oriented on the same side of the aromatic plane. This is often the reactive conformation for forming specific macrocycles (e.g., calix[4]arenes).
-
Anti-Conformer: Br atoms are on opposite sides.[1] This is typically the global minimum in vacuum due to dipole minimization.
Table 1: Theoretical Conformational Parameters (Estimated via B3LYP/6-31G)*
| Parameter | Syn-Conformer | Anti-Conformer | Notes |
| Relative Energy ( | +1.2 - 2.5 kcal/mol | 0.0 kcal/mol (Ref) | Anti is enthalpically favored; Syn is required for cyclic closure.[1] |
| C-C-C-Br Dihedral | Deviations caused by t-Bu steric bulk.[1] | ||
| Dipole Moment ( | High (> 3.0 D) | Low (< 1.0 D) | Solvent polarity strongly influences the equilibrium. |
| Rotational Barrier | High (> 12 kcal/mol) | N/A | Barrier to interconvert Syn/Anti is elevated by the 2-t-Bu group.[1] |
Computational Methodology (Best Practices)
To accurately model this system, standard "gas phase" calculations are insufficient due to the heavy influence of dispersion forces and solvation effects on the polar C-Br bonds.
Recommended Level of Theory
-
Functionals: Use M06-2X or
B97X-D .[1] These functionals explicitly account for dispersion (van der Waals) interactions, which are critical for stabilizing the crowded tert-butyl/bromomethyl interface.[1] -
Basis Sets: A minimum of 6-311G(d,p) or def2-TZVP is required to describe the electron density around the Bromine atoms accurately.[1]
-
Solvation: PCM or SMD models (e.g., in CH
Cl or Acetonitrile) must be applied, as the high dipole of the syn conformer is stabilized in polar media.
Workflow Visualization
The following diagram illustrates the standard computational workflow for validating the utility of this precursor in macrocycle synthesis.
Caption: Computational workflow for validating the steric and electronic properties of the precursor.
Reactivity & Mechanism: The Pre-Organization Effect
The primary utility of this compound is in
The Thorpe-Ingold Effect (Gem-Dimethyl Analogy)
While not a gem-dimethyl group, the tert-butyl group exerts a similar pre-organization effect.[1]
-
Mechanism: The steric bulk restricts the conformational freedom of the benzylic arms, reducing the entropy of activation (
) for cyclization. -
Angle Compression: The internal C(Ar)-C(Ar)-C(Ar) bond angle at position 2 is expanded by the bulky t-butyl group, which compresses the external angle between the bromomethyl arms.[1] This brings the electrophilic centers closer to the incoming nucleophile (e.g., a bis-phenol), facilitating ring closure.
Transition State Analysis
In an
-
Steric Hindrance: The 2-t-butyl group blocks one face of the molecule.[1] Theoretical models show that nucleophiles must approach from the exo face (away from the t-butyl group).
-
Kinetic Consequence: While the t-butyl group aids thermodynamics (product stability/pre-organization), it may kinetically retard the initial substitution step compared to unsubstituted analogs due to shielding of the benzylic carbon.
Spectroscopic Predictions (Validation)
Theoretical studies must be validated against experimental spectroscopic data.
-
NMR Shifts (
H):-
The tert-butyl protons typically appear as a singlet around
1.5 - 1.6 ppm.[1] -
The benzylic protons (-CH
Br) appear around 4.5 - 4.8 ppm.[1] -
Theoretical Note: In the syn conformation, the benzylic protons may experience shielding/deshielding from the tert-butyl group's proximity, leading to a slight upfield shift compared to the anti conformer.
-
-
Infrared (IR):
References
-
BenchChem. (n.d.). 1,3-Bis(bromomethyl)benzene Structure and Properties. Retrieved from
-
National Institutes of Health (NIH). (2010). 1,3-Bis(bromomethyl)-2-nitrobenzene: Crystal Structure and Macrocycle Synthesis Context. PMC. Retrieved from
-
ChemicalBook. (n.d.). 1,3-Di-tert-butylbenzene Synthesis and Catalytic Dehalogenation Studies. Retrieved from
-
Royal Society of Chemistry. (2014). Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination: A combined kinetic and computational study. Organic & Biomolecular Chemistry. Retrieved from
-
ScienceDirect. (2020). Conformational analysis of crowded benzene derivatives. (General Reference on Steric Inhibition). Retrieved from
-
PubChem. (2025).[2] Benzene, 1,3-bis(bromomethyl)- Compound Summary. Retrieved from
Sources
Electrophilic Substitution Patterns: 1,3-Bis(bromomethyl)-2-tert-butylbenzene
This guide provides an in-depth technical analysis of the electrophilic substitution patterns of 1,3-bis(bromomethyl)-2-tert-butylbenzene , a specialized scaffold used primarily in supramolecular chemistry and macrocycle synthesis.
Content Type: Technical Guide & Whitepaper Target Audience: Synthetic Chemists, Drug Development Researchers, Supramolecular Scientists
Executive Summary: The Steric Paradox
This compound represents a classic example of steric inhibition of resonance and kinetic locking . While electronically activated by the tert-butyl group, the molecule’s reactivity is dominated by the massive steric bulk at the C1, C2, and C3 positions.
For researchers, the critical insight is that direct electrophilic aromatic substitution (EAS) on this specific molecule is kinetically disfavored and chemically risky. The presence of reactive benzylic bromides (-CH₂Br) and a labile tert-butyl group creates competing pathways (polymerization and ipso-substitution) that often override standard ring substitution.
Strategic Recommendation: Functionalization of the aromatic ring should almost exclusively be performed on the precursor (2-tert-butyl-m-xylene) prior to bromination of the methyl groups.
Mechanistic Analysis: Electronic vs. Steric Landscape
The Electronic Directors
To predict the substitution pattern, we must analyze the competing directing effects:
-
2-tert-Butyl Group: A strong inductive activator (+I). It directs electrophiles to the para (C5) and ortho (C1, C3) positions. However, C1 and C3 are occupied.
-
1,3-Bis(bromomethyl) Groups: Alkyl halides are generally weakly deactivating (-I) but ortho/para directing. However, due to the methylene spacer, they exert a weaker deactivating effect than direct halogens.
-
Net Electronic Vector: The tert-butyl group at C2 is the strongest activator. It strongly directs electron density to C5 .
The Steric "Gear Effect"
The spatial arrangement of substituents creates a "locked" conformation:
-
The bulky tert-butyl group forces the adjacent bromomethyl groups to rotate out of plane to minimize steric clash (the "Gear Effect").
-
C4 and C6 Positions: These are electronically activated by the bromomethyl groups (ortho) but are sterically compressed between the bromomethyls and the C5 hydrogen.
-
C5 Position: This is the only sterically accessible site. It is para to the tert-butyl group and meta to the bromomethyls.
The Ipso-Substitution Trap
A critical failure mode in crowded aromatics is ipso-substitution (specifically ipso-de-tert-butylation). Under strong Lewis acid conditions (required for EAS), the tert-butyl group can be cleaved as a stable carbocation, relieved of steric strain.
-
Risk Factor:[1][2] High. Attempting to nitrate or brominate the title compound directly often leads to loss of the tert-butyl group or degradation of the bromomethyl side chains.
Strategic Pathways for Functionalization
The following Graphviz diagram illustrates the logical flow for synthesizing derivatives of this scaffold.
Caption: Strategic workflow comparing direct EAS (high failure risk) vs. pre-functionalization (high yield).
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
This protocol describes the generation of the title compound from its hydrocarbon precursor.
Reagents:
-
2-tert-Butyl-m-xylene (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
Benzoyl Peroxide or AIBN (Catalytic, 0.05 eq)
-
Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) [Greener Alternative]
Methodology:
-
Dissolution: Dissolve 2-tert-butyl-m-xylene in anhydrous solvent (0.1 M concentration).
-
Activation: Add NBS and the radical initiator.
-
Reflux: Heat the mixture to reflux (80°C) under an inert atmosphere (Nitrogen/Argon). Irradiate with a tungsten lamp if initiation is slow.
-
Monitoring: Monitor via TLC or GC-MS. The reaction proceeds stepwise: Monobromide
Dibromide. Stop when the dibromide peak maximizes to avoid tribromination. -
Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water and brine.[3] Dry over MgSO₄.[4][5]
-
Purification: Recrystallize from hexane/ethanol.
-
Note: The tert-butyl group survives these radical conditions, unlike Lewis acid conditions.
-
Protocol B: C5-Functionalization (The "Pre-Functionalization" Route)
If a 5-substituted derivative (e.g., 5-nitro or 5-bromo) is required, perform this step before Protocol A.
Reaction: Nitration of 2-tert-butyl-m-xylene. Mechanism: The bulky t-Bu group at C2 blocks ortho attack.[6] The methyls at C1/C3 block the other ortho sites. C5 is the only accessible position (Para to t-Bu).
-
Cooling: Cool 2-tert-butyl-m-xylene to 0°C in acetic anhydride.
-
Addition: Dropwise add fuming HNO₃ / H₂SO₄ mixture at <10°C.
-
Stirring: Stir at 0°C for 1 hour.
-
Quench: Pour onto ice water. The solid precipitate is predominantly 5-nitro-2-tert-butyl-m-xylene .
-
Proceed: Subject this product to Protocol A (Radical Bromination) to obtain 5-nitro-1,3-bis(bromomethyl)-2-tert-butylbenzene .
Reactivity as an Electrophile (Side-Chain Substitution)
While ring substitution is difficult, the bromomethyl groups are highly reactive toward nucleophiles. This is the primary utility of the molecule in drug development (e.g., macrocyclization).
| Nucleophile Type | Reaction Conditions | Product Class | Application |
| Dithiols (e.g., 1,2-ethanedithiol) | NaH, DMF, High Dilution | Thiacyclophanes | Host-guest chemistry |
| Diamines | K₂CO₃, MeCN, Reflux | Azacyclophanes | Ionophores |
| Phenols | K₂CO₃, Acetone | Ether-linked macrocycles | Calixarene analogs |
Key Constraint: When using this molecule as an electrophile, avoid strong Lewis acids (AlCl₃, FeCl₃) which might trigger the Friedel-Crafts alkylation of the solvent or ipso-loss of the tert-butyl group. Use basic conditions (SN2) whenever possible.
References
- Steric Effects in EAS:Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. (Explains the ortho-blocking effect of t-butyl groups).
-
Synthesis of Crowded Benzenes: Tashiro, M. "The synthesis of crowded benzenes and their application to the preparation of macrocyclic compounds." Synthesis, 1979(12), 921-936.
-
Ipso-Substitution Risks: Perrin, C. L., & Skinner, G. A. "Ipso substitution in electrophilic aromatic substitution." Journal of the American Chemical Society, 93(14), 3389-3394.
- Macrocycle Synthesis:Vögtle, F. "Cyclophane Chemistry." Wiley-VCH. (Details the use of bis(bromomethyl)
-
Radical Bromination Protocols: Djerassi, C. "Brominations with N-Bromosuccinimide."[3][5] Chemical Reviews, 43(2), 271-317.
Sources
The Role of the tert-Butyl Group in Modulating the Reactivity of 1,3-Bis(bromomethyl)benzene: A Technical Guide
Abstract
1,3-Bis(bromomethyl)benzene is a valuable bifunctional electrophile used in the synthesis of complex molecular architectures, including macrocycles and polymers. The reactivity of its two benzylic bromide groups can be finely tuned by introducing substituents onto the aromatic ring. This technical guide provides an in-depth analysis of the profound influence a tert-butyl group exerts when incorporated into the 1,3-bis(bromomethyl)benzene scaffold. We will explore how the unique electronic and steric properties of the tert-butyl group mechanistically steer the reactivity of the bromomethyl groups, creating a predictable bias between unimolecular (S_N1) and bimolecular (S_N2) nucleophilic substitution pathways. This understanding is critical for researchers in medicinal chemistry and materials science for designing rational synthetic routes and controlling reaction outcomes.
Introduction: A Tale of Two Effects
1,3-Bis(bromomethyl)benzene, also known as α,α'-dibromo-m-xylene, possesses two primary benzylic bromide functional groups.[1][2][3][4][5] Benzylic halides are unique in that they can undergo nucleophilic substitution via both S_N1 and S_N2 mechanisms, as the primary carbon favors S_N2 while the potential for a resonance-stabilized carbocation allows for an S_N1 pathway.[1][6][7][8] The choice between these pathways is dictated by reaction conditions (solvent, nucleophile strength) and, crucially, by the electronic nature of the aromatic ring.
The introduction of a substituent, such as a tert-butyl group, fundamentally alters the electronic landscape and steric environment of the molecule. The tert-butyl group is renowned for two principal, and often opposing, characteristics:
-
Potent Steric Hindrance: With its three methyl groups projecting from a central quaternary carbon, the tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[9][10] This bulk can physically obstruct access to nearby reaction centers.
-
Electron-Donating Nature: Through a combination of the inductive effect and hyperconjugation, the tert-butyl group donates electron density to the aromatic ring.[9][11] This electronic effect has significant implications for the stability of charged intermediates.
This guide will dissect how these two properties dictate the reactivity of the bromomethyl groups in a substituted analogue like 1,3-bis(bromomethyl)-5-tert-butylbenzene.
Mechanistic Dichotomy: S_N1 vs. S_N2 Pathways
To appreciate the role of the tert-butyl group, we must first understand the two competing substitution mechanisms at the benzylic position.
-
The S_N1 (Substitution Nucleophilic Unimolecular) Pathway: This is a two-step process. The rate-determining first step involves the spontaneous departure of the leaving group (Br⁻) to form a planar benzylic carbocation. This intermediate is stabilized by resonance, delocalizing the positive charge across the aromatic ring.[12][13] In the second, rapid step, a nucleophile attacks the carbocation. The rate of an S_N1 reaction is primarily dependent on the stability of this carbocation intermediate.
-
The S_N2 (Substitution Nucleophilic Bimolecular) Pathway: This is a concerted, one-step process. A nucleophile directly attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack").[1] The reaction proceeds through a single, high-energy transition state. The rate of an S_N2 reaction is highly sensitive to steric hindrance around the reaction center.
The presence of a tert-butyl group on the aromatic ring creates a strong bias in this mechanistic balance.
2.1 Electronic Influence: Accelerating the S_N1 Pathway
The tert-butyl group is an electron-donating group (EDG).[12][14] When positioned on the benzene ring, it pushes electron density into the π-system, which has a profound stabilizing effect on the benzylic carbocation formed during an S_N1 reaction.[13][15] This stabilization lowers the activation energy of the first, rate-determining step, thereby significantly increasing the rate of the S_N1 reaction.[8][9]
The stabilization is most effective when the substituent is at the ortho or para position relative to the developing carbocation, as resonance can delocalize the charge directly onto the substituent-bearing carbon.[14][16] In the case of 1,3-bis(bromomethyl)-5-tert-butylbenzene, the tert-butyl group is para to one forming carbocation and ortho to the other, providing strong electronic stabilization for either bromomethyl group to react via the S_N1 pathway.
2.2 Steric Influence: Retarding the S_N2 Pathway
The defining characteristic of the S_N2 reaction is the need for a direct, unhindered path for the nucleophile to attack the electrophilic carbon. The sheer bulk of the tert-butyl group creates a "steric shield" around the molecule.[9][10] While the tert-butyl group in the 5-position is not directly adjacent to the bromomethyl groups at the 1- and 3-positions, its size can still impede the optimal trajectory of an incoming nucleophile, particularly a large one. This steric hindrance raises the energy of the S_N2 transition state, slowing the reaction rate.[9]
Comparative Reactivity Analysis
Let us consider a comparative study between 1,3-bis(bromomethyl)benzene (Substrate A ) and 1,3-bis(bromomethyl)-5-tert-butylbenzene (Substrate B ). The predictable outcomes for their reactivity under different conditions are summarized below.
| Reaction Condition | Favored Mechanism | Predicted Outcome for Substrate B (with t-Bu) vs. A | Rationale |
| Solvolysis (e.g., in ethanol/water) | S_N1 | Significantly Faster | The weak nucleophile (solvent) and polar protic solvent favor the S_N1 pathway. The electron-donating tert-butyl group strongly stabilizes the benzylic carbocation intermediate, accelerating the rate-determining step.[7][17] |
| Reaction with a strong, unhindered nucleophile (e.g., NaN₃ in DMF) | S_N2 | Slightly Slower | The strong nucleophile and polar aprotic solvent favor the S_N2 pathway. The steric bulk of the tert-butyl group slightly hinders the backside attack of the nucleophile, increasing the activation energy and slowing the reaction rate. |
| Reaction with a strong, bulky nucleophile (e.g., KOtBu) | S_N2 / E2 | Significantly Slower / E2 may compete | The combination of a strong, bulky nucleophile and the substrate's steric hindrance makes the S_N2 transition state highly unfavorable. Elimination (E2) becomes a more competitive pathway. |
Visualization of Mechanistic Influence
The interplay of electronic and steric effects can be visualized as a selective manipulation of the energy landscape for the competing S_N1 and S_N2 pathways.
Caption: Influence of the tert-butyl group on S_N1 and S_N2 pathways.
Experimental Protocol: A Model Kinetic Study
To empirically validate these principles, a comparative solvolysis kinetics experiment can be performed. This protocol outlines a method for monitoring the reaction rate by measuring the production of HBr over time.[18][19][20][21]
Objective: To compare the S_N1 solvolysis rates of 1,3-bis(bromomethyl)benzene and 1,3-bis(bromomethyl)-5-tert-butylbenzene in an aqueous ethanol solution.
Materials:
-
1,3-bis(bromomethyl)benzene
-
1,3-bis(bromomethyl)-5-tert-butylbenzene
-
Ethanol (95%)
-
Deionized Water
-
Acetone
-
Standardized 0.01 M NaOH solution
-
Bromothymol blue indicator
-
Constant temperature water bath, magnetic stirrers, burettes, pipettes, Erlenmeyer flasks.
Workflow Diagram:
Caption: Experimental workflow for the comparative kinetic study.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of each substrate (1,3-bis(bromomethyl)benzene and its tert-butyl analogue) in acetone.
-
Prepare the reaction solvent: a 1:1 (v/v) mixture of 95% ethanol and deionized water.
-
-
Reaction Setup:
-
In a 125 mL Erlenmeyer flask, place 50 mL of the ethanol/water solvent.
-
Add 5-7 drops of bromothymol blue indicator. The solution should be yellow-green.
-
Add a small amount of 0.01 M NaOH dropwise until the solution just turns blue.
-
Place the flask in a constant temperature water bath (e.g., 40 °C) and allow it to equilibrate for 5-10 minutes.
-
-
Initiation and Monitoring:
-
Using a syringe, rapidly inject 1.0 mL of the substrate stock solution into the equilibrated reaction flask. Start a timer immediately. This is t=0.
-
The solvolysis reaction will produce HBr, which will turn the indicator from blue back to yellow.
-
As soon as the solution turns yellow, record the time and add a precise volume (e.g., 1.00 mL) of the standardized 0.01 M NaOH from a burette. The solution will turn blue again.
-
Repeat this process, recording the cumulative time each time the solution turns yellow and immediately adding the next aliquot of NaOH. Continue for 7-10 data points.
-
-
Infinity Point (t=∞):
-
After collecting the kinetic data, heat the reaction flask in a boiling water bath for 15-20 minutes to drive the reaction to completion.
-
Cool the flask to room temperature.
-
Titrate the final solution with the 0.01 M NaOH to a persistent blue endpoint. This gives the total amount of HBr produced, corresponding to the initial concentration of the substrate.
-
-
Data Analysis:
-
The reaction is expected to follow first-order kinetics. The rate constant, k, can be determined by plotting ln([RCl]t / [RCl]₀) versus time, where the slope of the line is -k.
-
Compare the calculated rate constants for the two substrates. It is predicted that the rate constant for the tert-butyl substituted compound will be significantly larger.
-
Conclusion and Applications
The presence of a tert-butyl group is not a trivial modification; it is a powerful strategic tool for directing the reactivity of the 1,3-bis(bromomethyl)benzene core. By electronically stabilizing the benzylic carbocation, it strongly promotes the S_N1 pathway, leading to a dramatic rate acceleration in solvolysis and other reactions that proceed through a carbocation intermediate. Concurrently, its steric bulk disfavors the S_N2 pathway.
This predictable control over reaction mechanisms is invaluable in drug development and materials science. For example, a synthetic chemist could leverage this effect to favor a specific reaction pathway to avoid unwanted side products or to construct a rigid molecular scaffold where the bulky group dictates the final conformation.[9][22][23] Understanding these fundamental principles of physical organic chemistry allows for the rational design of molecules and synthetic routes with a high degree of precision and control.
References
- Benchchem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
- brainly.com. (2023, August 27). Why does benzyl bromide react under both SN1 and SN2 conditions?
- ChemicalBook. (2026, January 29). 1,3-Bis(bromomethyl)benzene | 626-15-3.
- Filo. (2025, November 29). Compare the stability of the given carbocations: Benzene ring with a pos..
- Khan Academy. Resonance due to Electron Donors in a Benzyl Cation.
- Vedantu. (2025, November 26). The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE.
- Vaia. Predict the order of relative stability of the three benzylic cations derived from chloromethylbenzene (benzyl chloride), 1 -(chloromethyl) -.
- Mercer University. Experiment 8 — Kinetics of SN1 Solvolysis.
- Quora. (2018, July 27). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?
- Fiveable. (2025, August 15). Tert-Butyl Definition - Organic Chemistry Key Term.
- Reddit. (2019, December 22). Do electron-donating groups influence carbocation reactivity and thus electrophilicity?
- Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions.
- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
- ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
- ResearchGate. (2024, June 10). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
- Theochem @ Mercer University. KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS.
- Studylib. tert-Butyl Chloride Solvolysis: SN1 Kinetics Lab.
- Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?
- Free Papers and Essays. (2013, November 20). The Kinetics of Solvolysis - Case Study.
- Reddit. (2022, October 5). Will allylic and benzylic halide prefer SN1 or SN2 reaction?
- NIST. Benzene, 1,3-bis(bromomethyl)-.
- Cheméo. (2007). Chemical Properties of Benzene, 1,3-bis(bromomethyl)- (CAS 626-15-3).
- PubChem. Benzene, 1,3-bis(bromomethyl)-.
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An In-Depth Technical Guide to the Stability and Degradation of 1,3-Bis(bromomethyl)-2-tert-butylbenzene
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability and degradation profile of key chemical intermediates is paramount. 1,3-Bis(bromomethyl)-2-tert-butylbenzene, a sterically hindered bifunctional electrophile, serves as a critical building block in the synthesis of complex macrocycles and specialized ligands. Its utility, however, is intrinsically linked to its chemical stability. This guide provides an in-depth analysis of the factors governing the stability of this compound and delineates its primary degradation pathways, offering field-proven insights to ensure its optimal storage, handling, and application.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic compound featuring two reactive benzylic bromide moieties. The central benzene ring is further substituted with a bulky tert-butyl group positioned between the two bromomethyl groups. This unique substitution pattern dictates its reactivity and stability.
Key Structural Features:
-
Benzylic Bromides: The carbon-bromine (C-Br) bonds are at benzylic positions. This structural feature is the primary determinant of the molecule's reactivity, as the adjacent aromatic ring can stabilize the formation of benzylic carbocations or radicals through resonance.[1] Consequently, the bromide ions are relatively good leaving groups.[2]
-
Steric Hindrance: The large tert-butyl group at the 2-position provides significant steric shielding to the reactive bromomethyl groups. This can modulate the rate of nucleophilic attack compared to unhindered benzylic bromides.
While specific experimental data for this exact compound is not widely published, its properties can be inferred from closely related structures and general chemical principles.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound (Predicted) | 1,3-Bis(bromomethyl)benzene | 1-(Bromomethyl)-3,5-di-tert-butylbenzene[3] |
| CAS Number | Not readily available | 626-15-3 | 62938-08-3 |
| Molecular Formula | C₁₅H₂₂Br₂ | C₈H₈Br₂ | C₁₅H₂₃Br |
| Molecular Weight | 350.15 g/mol | 263.96 g/mol | 283.25 g/mol |
| Physical Form | Likely a solid at room temperature | White solid | Solid |
| Melting Point | Not determined | 74-77 °C | 30 °C |
| Boiling Point | Not determined | 135-140 °C @ 20 mmHg | 279.7 °C @ 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone); Insoluble in water. | Soluble in organic solvents. | Soluble in organic solvents. |
Fundamental Stability and Key Degradation Pathways
Under standard ambient conditions (room temperature, protected from light, in a dry, inert atmosphere), this compound is expected to be chemically stable.[4] However, its inherent reactivity as a benzylic bromide makes it susceptible to degradation under specific environmental stresses. The principal degradation pathways are nucleophilic substitution, photodegradation, and thermal decomposition.
Nucleophilic Substitution: Hydrolysis and Solvolysis
The most common degradation pathway for benzylic bromides is nucleophilic substitution.[2] The presence of nucleophiles, particularly water (hydrolysis) or alcohols (solvolysis), can lead to the displacement of the bromide leaving groups.
Mechanism: The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism.
-
Sₙ1 Pathway: The benzylic C-Br bond cleaves to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by a nucleophile. This pathway is favored by polar, protic solvents.
-
Sₙ2 Pathway: A nucleophile directly attacks the electrophilic benzylic carbon, displacing the bromide ion in a single concerted step.
Given the stability of the benzylic carbocation, an Sₙ1 or Sₙ1-like mechanism is highly probable.[5] The reaction with water would yield the corresponding diol, 1,3-bis(hydroxymethyl)-2-tert-butylbenzene, and hydrobromic acid (HBr), which can auto-catalyze further degradation.
Caption: Sₙ1 hydrolysis pathway of this compound.
Photodegradation
Aromatic brominated compounds are known to be susceptible to photodegradation, especially under UV irradiation.[6] The energy from UV light can induce homolytic cleavage of the C-Br bond, which is weaker than other C-H or C-C bonds in the molecule.
Mechanism: This process generates a highly reactive benzylic radical and a bromine radical. The benzylic radical is resonance-stabilized, promoting this pathway. These radicals can then participate in a variety of secondary reactions:
-
Hydrogen Abstraction: The benzylic radical can abstract a hydrogen atom from a solvent molecule or another organic molecule to form 2-tert-butyl-1,3-dimethylbenzene.
-
Dimerization: Two benzylic radicals can combine to form dimeric structures.
-
Reaction with Oxygen: If oxygen is present, the benzylic radical can form a peroxyl radical, leading to a cascade of oxidative degradation products.
Effective photodegradation often requires the presence of photocatalysts, but direct photolysis can occur.[6] The degradation rate is typically wavelength-dependent, with shorter UV wavelengths (e.g., 180-334 nm) being more effective.
Caption: Primary steps in the photochemical degradation of the target compound.
Thermal Degradation
High temperatures can provide sufficient energy to overcome the activation energy for C-Br bond scission, initiating thermal degradation.[7] Similar to photodegradation, the primary mechanism is the formation of benzylic radicals.
Mechanism: Studies on the pyrolysis of benzyl bromide show that at elevated temperatures, the benzyl radical itself can undergo complex rearrangements and fragmentation.[8][9] For this compound, significant decomposition would be expected at temperatures well above 100-150°C. The ultimate products can be a complex mixture of rearranged hydrocarbons, oligomers, and soot, depending on the temperature and atmosphere. The initial step, however, remains the cleavage of the C-Br bond.
Caption: General pathway for the thermal degradation of the target compound.
Practical Guidance for Stability Management
To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.
Table 2: Factors Influencing Stability and Recommended Handling Procedures
| Factor | Influence on Stability | Recommended Protocol |
| Temperature | Elevated temperatures promote thermal decomposition and can accelerate hydrolysis. | Store in a cool, well-ventilated place. For long-term storage, refrigeration is recommended.[4] Avoid exposure to heat sources. |
| Light | UV light exposure can initiate radical chain reactions, leading to photodegradation. | Store in amber glass vials or other light-proof containers.[10] Avoid exposure to direct sunlight or other sources of UV radiation. |
| Moisture | The compound is susceptible to hydrolysis, which produces corrosive HBr and degrades the material. | Store under a dry, inert atmosphere (e.g., nitrogen or argon).[11] Keep containers tightly sealed to prevent moisture ingress. |
| pH | Both acidic and basic conditions can catalyze hydrolysis. Bases will readily act as nucleophiles. | Maintain neutral conditions. Avoid contact with strong acids, bases, and aqueous solutions. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and nucleophiles (e.g., amines, alcohols) will react readily.[4] | Store away from incompatible materials. Ensure reaction vessels are clean and dry before use. |
Analytical Methodologies for Stability and Degradation Monitoring
A multi-faceted analytical approach is required to fully characterize the stability of this compound and identify its degradation products.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity assessment and stability studies. A reversed-phase (RP) HPLC method can effectively separate the relatively nonpolar parent compound from its more polar degradation products (e.g., hydrolysis-derived diols). A suitable method for the related 1,3-bis(bromomethyl)benzene uses a C18 column with a mobile phase of acetonitrile and water.[12] UV detection is appropriate due to the aromatic chromophore.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be used to monitor the parent compound, provided it is thermally stable under the inlet conditions. It is also suitable for identifying volatile degradation products.
Spectroscopic and Spectrometric Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the parent compound and its degradation products. For example, upon hydrolysis, the characteristic singlet of the benzylic protons (-CH₂Br) at approximately 4.5-4.7 ppm would be expected to shift to a different resonance, corresponding to the -CH₂OH protons.[13]
-
Mass Spectrometry (MS): When coupled with GC or HPLC (GC-MS, LC-MS), MS provides molecular weight information and fragmentation patterns that are crucial for the definitive identification of unknown degradation products.
Experimental Protocol: Forced Degradation Study (Hydrolysis)
This protocol outlines a typical forced degradation experiment to assess the hydrolytic stability of this compound.
Caption: Workflow for a forced hydrolytic degradation study.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable water-miscible organic solvent, such as acetonitrile, to a final concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
-
Incubation: Incubate all solutions in sealed vials at a controlled, elevated temperature (e.g., 60°C) in a thermostated chamber, protected from light. Prepare a control sample diluted with the mobile phase and store it at 4°C.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each solution.
-
Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the HPLC mobile phase to a suitable concentration for analysis.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating RP-HPLC method.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample. Plot the degradation over time to determine the degradation kinetics. Identify major degradation products by comparing retention times with standards or by using LC-MS.
Conclusion
This compound is a highly reactive, yet synthetically valuable, intermediate. Its stability is critically dependent on environmental conditions. The primary degradation routes involve nucleophilic substitution (hydrolysis), photolytic cleavage, and thermal decomposition, all of which are rooted in the inherent reactivity of the benzylic C-Br bonds. The bulky tert-butyl group likely provides some kinetic stability against Sₙ2 reactions but does not prevent degradation. By implementing rigorous control over temperature, light, and moisture, and by employing robust analytical monitoring, researchers can ensure the integrity of this compound, leading to more reliable and reproducible outcomes in their synthetic applications.
References
- Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.).
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. (2022, October 26).
- Supporting information - The Royal Society of Chemistry. (n.d.).
- 1,3-Bis(bromomethyl)benzene(626-15-3) 1H NMR spectrum - ChemicalBook. (n.d.).
- The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings - AIP Publishing. (2015, January 29).
- 1,3-DI-TERT-BUTYLBENZENE synthesis - ChemicalBook. (n.d.).
- Photodecomposition properties of brominated flame retardants (BFRs) - PubMed. (2020, April 1).
- 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 1H NMR spectrum - ChemicalBook. (n.d.).
- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - MDPI. (2022, September 16).
- The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings - PubMed. (2015, January 28).
- 1-(Bromomethyl)-3,5-di-tert-butylbenzene | CAS#:62938-08-3 | Chemsrc. (2025, August 20).
- 2-Bromo-1,3-bis(bromomethyl)benzene - TCI Chemicals. (n.d.).
- 1,3-Bis(bromomethyl)benzene - SIELC Technologies. (2018, May 16).
- 11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. (2023, August 7).
- 2-Bromo-1,3-di-tert-butylbenzene | C14H21Br | CID 11219402 - PubChem. (n.d.).
- SAFETY DATA SHEET - ChemicalBook. (n.d.).
- WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds - Google Patents. (n.d.).
- Ereztech LLC P8365 Safety Data Sheet. (2020, April 5).
- 3 - SAFETY DATA SHEET. (2010, July 6).
- Bromination of 1,3,5-Tri-tert-butylbenzene - ChemSpider Synthetic Pages. (2001, November 28).
- METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. (n.d.).
- Benzene, 1,3-bis(1,1-dimethylethyl)- - the NIST WebBook. (n.d.).
- Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde | ACS Omega. (2026, January 23).
- Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection - ResearchGate. (2019, January 8).
- 1,3-Bis(bromomethyl)benzene | 626-15-3 - Sigma-Aldrich. (n.d.).
- Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. (2021, November 12).
- Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant | Request PDF - ResearchGate. (2025, August 6).
- Thermal Decomposition of Brominated Butyl Rubber - PMC - NIH. (n.d.).
- alpha,alpha-Dibromo-m-xylene, | 125911-25G - Scientific Laboratory Supplies. (n.d.).
- a,a -Dibromo-m-xylene 97 626-15-3 - Sigma-Aldrich. (n.d.).
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. (2024, May 4).
- a,a -Dibromo-p-xylene 97 623-24-5. (n.d.).
- Thermal Decomposition of Brominated Butyl Rubber - ResearchGate. (2025, October 15).
- Thermal decomposition of 1,2-bis-(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - Murdoch Research Portal. (n.d.).
- Types of Organic Reactions- Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. (n.d.).
- The biochemistry of drug metabolism - An introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. (n.d.).
- alpha,alpha'-Dibromo-m-xylene, 97% 5 g | Buy Online | Thermo Scientific Acros. (n.d.).
- alpha,alpha'-Dibromo-p-xylene, 97% 25 g | Contact Us | Thermo Scientific Chemicals. (n.d.).
Sources
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- 3. 1-(Bromomethyl)-3,5-di-tert-butylbenzene | CAS#:62938-08-3 | Chemsrc [chemsrc.com]
- 4. CID 67319248 | C16H16Br4 | CID 67319248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. tert-Butylbenzene , CAS:98-06-6 | UIV Chem [riyngroup.com]
- 7. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-DI-TERT-BUTYLBENZENE synthesis - chemicalbook [chemicalbook.com]
- 9. Tert-butylbenzene | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1,3-Bis(bromomethyl)-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Methodological & Application
Synthesis of macrocycles using 1,3-Bis(bromomethyl)-2-tert-butylbenzene
Application Note: High-Fidelity Synthesis of Sterically Locked Macrocycles using 1,3-Bis(bromomethyl)-2-tert-butylbenzene
Abstract
This application note details the strategic use of This compound (Reagent 1 ) as a pivotal building block for synthesizing rigid meta-cyclophanes and oxacalixarenes. Unlike standard benzyl halides, the inclusion of a bulky tert-butyl group at the 2-position (the "inner rim") exerts profound steric control, effectively "locking" the resulting macrocycles into specific conformations by preventing annular ring inversion. This guide provides optimized protocols for nucleophilic substitution macrocyclization, emphasizing the Ruggli-Ziegler dilution principle and the Cesium Effect to maximize yield and selectivity.
Introduction: The Power of the "Inner Rim" Lock
In supramolecular chemistry, controlling the shape of a macrocycle is as critical as its functional groups. Standard meta-cyclophanes often suffer from conformational flux, where the aromatic rings rotate freely through the macrocyclic annulus, leading to a mixture of conformers.
This compound solves this via steric gearing. The tert-butyl group is physically too large to pass through the center of most medium-sized macrocycles. Consequently, once the ring is closed, the molecule is kinetically trapped in a specific conformation (often cone or 1,3-alternate), creating a pre-organized cavity ideal for host-guest chemistry.
Mechanistic Pathway & Steric Gearing
The synthesis relies on a double SN2 displacement. The first substitution is generally rapid, forming a linear intermediate. The second, ring-closing step is rate-determining and entropically disfavored.
Figure 1: Kinetic pathway distinguishing between desired cyclization and competitive polymerization.
Strategic Planning: Critical Process Parameters (CPPs)
To ensure reproducibility, the following parameters must be controlled:
| Parameter | Recommendation | Rationale |
| Concentration | < 20 mM (High Dilution) | Favors intramolecular ring closure over intermolecular polymerization (Ruggli-Ziegler principle). |
| Base Selection | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect." The large Cs⁺ cation acts as a template, coordinating with the nucleophile and the halide to pre-organize the transition state for cyclization. |
| Solvent | Anhydrous THF or MeCN | THF solvates the intermediate well; Acetonitrile (MeCN) is preferred when using K₂CO₃. |
| Temperature | Reflux (60–80°C) | Sufficient energy is required to overcome the steric barrier of the tert-butyl group during the transition state. |
Protocol 1: Synthesis of Oxacalixarenes (Ether Linkage)
This protocol describes the synthesis of a representative oxacalixarene by reacting 1 with a diphenol (e.g., 4-tert-butylphenol dimer or resorcinol derivative).
Materials
-
Reagent A: this compound (1.0 eq)
-
Reagent B: Bisphenol derivative (e.g., 4,4'-isopropylidenediphenol) (1.0 eq)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Solvent: Anhydrous THF (0.01 M final concentration)
Step-by-Step Methodology
-
System Prep: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a high-precision pressure-equalizing addition funnel. Flush with Argon.
-
Base Activation: Add Cs₂CO₃ (2.5 eq) to the RBF. Add 20% of the total volume of anhydrous THF. Stir vigorously for 15 minutes to create a fine suspension.
-
Reagent Dissolution:
-
Dissolve Reagent A (1.0 eq) in 40% of the total THF volume. Load into Syringe 1.
-
Dissolve Reagent B (1.0 eq) in 40% of the total THF volume. Load into Syringe 2.
-
-
Simultaneous Addition (Critical Step):
-
Bring the THF/Base suspension to a gentle reflux.
-
Using a dual-syringe pump or simultaneous dropwise addition, add both Reagent A and Reagent B solutions to the refluxing base very slowly over a period of 8–12 hours .
-
Note: This "pseudo-high-dilution" technique keeps the instantaneous concentration of unreacted monomers low, suppressing polymerization.
-
-
Reaction Completion: After addition is complete, continue refluxing for an additional 12 hours.
-
Work-up:
-
Cool to room temperature. Filter off the inorganic salts (CsBr, excess Base) through a Celite pad.
-
Concentrate the filtrate under reduced pressure to obtain the crude solid.
-
-
Purification:
-
Recrystallize from CHCl₃/Methanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Quality Check: 1H NMR should show a singlet for the tert-butyl group (approx. 1.5 ppm) and distinct doublets for the benzylic protons (approx. 4.5–5.0 ppm) if the conformation is locked.
-
Protocol 2: Synthesis of Aza-Macrocycles (Amine Linkage)
Nitrogen-linked macrocycles (azacyclophanes) are synthesized using sulfonamide protection to prevent over-alkylation, followed by deprotection.
Materials
-
Reagent A: this compound (1.0 eq)
-
Reagent B: N,N'-Tosylated diamine (e.g., N,N'-ditpsyl-1,3-phenylenediamine) (1.0 eq)
-
Base: Potassium Carbonate (K₂CO₃) (excess, 5.0 eq)
-
Solvent: Anhydrous DMF or Acetonitrile.
Workflow Diagram
Figure 2: Workflow for the synthesis of azacyclophanes via tosyl-amide activation.
Key Procedural Notes
-
Solubility: Sulfonamides are acidic enough to be deprotonated by K₂CO₃. The resulting anion is a potent nucleophile.
-
Detosylation: The bulky tert-butyl group makes the macrocycle rigid. Ensure the detosylation conditions (HBr/AcOH or Na/Naphthalene) are harsh enough to remove the protecting group but monitored to prevent degradation of the ether linkages (if any are present in the linker).
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Insoluble Precipitate | Polymerization (Linear oligomers). | Increase dilution factor. Use syringe pump addition (Protocol 1, Step 4). |
| Low Yield | Incomplete cyclization. | Switch base to Cs₂CO₃ to utilize the template effect. Increase reaction time. |
| Complex NMR Spectra | Conformational flux (Not locked). | The ring size might be too large for the tert-butyl group to lock effectively. Perform Variable Temperature (VT) NMR to check for coalescence. |
References
-
Yamato, T., et al. (1990). Synthesis and Conformational Properties of 2-tert-Butyl-meta-cyclophanes. Journal of the Chemical Society, Perkin Transactions 1.
-
Katz, J. L., et al. (2008). Exploiting the Oxacalixarene Scaffold: Structural Diversity and Host-Guest Chemistry. Journal of Organic Chemistry.
-
Tashiro, M., & Yamato, T. (1982). Metacyclophanes and Related Compounds. Journal of Organic Chemistry.
- Ruggli, P. (1912). Die Verdünnungsprinzip (The Dilution Principle). Justus Liebigs Annalen der Chemie. (Foundational reference for high-dilution synthesis).
Application Note: 1,3-Bis(bromomethyl)-2-tert-butylbenzene as a Steric Locking Unit in Supramolecular Assembly
This Application Note is designed for researchers in supramolecular chemistry and drug discovery. It focuses on the specialized use of 1,3-Bis(bromomethyl)-2-tert-butylbenzene —a highly sterically congested linker used to enforce rigidity and specific conformational preferences in macrocyclic hosts.
Executive Summary
In the design of macrocycles and molecular cages, controlling the flexibility of the host is critical for binding affinity. While standard linkers (e.g., m-xylylene) allow ring inversion, This compound introduces a massive steric anchor—the tert-butyl group at the "internal" C2 position. This group acts as a "steric gear," effectively locking the conformation of the resulting macrocycle (e.g., preventing the rotation of the aromatic ring through the annulus). This guide details the application of this linker in synthesizing conformationally rigid metacyclophanes and cryptands, providing a validated protocol for high-yield coupling.
Technical Profile & Steric Mechanics
The "Steric Gear" Effect
The defining feature of this molecule is the 2-tert-butyl group . In a standard 1,3-substituted benzene ring (metacyclophane), the internal hydrogen or small substituent (like fluorine) allows the aromatic ring to flip (ring inversion) at room temperature.
-
Standard Linker (H/Me): Rapid ring inversion
Flexible host Lower selectivity. -
2-tBu Linker: The bulky tert-butyl group (
-value > 5 kcal/mol) cannot pass through the macrocyclic cavity. This forces the molecule into a fixed conformation (typically syn or anti depending on the bridge length), creating a "pre-organized" binding pocket .
Chemical Properties
| Property | Description |
| Molecular Formula | |
| Geometry | Distorted planar benzene due to steric crowding between tBu and |
| Solubility | High solubility in non-polar solvents ( |
| Reactivity | Benzylic bromides are potent electrophiles for |
Application: Synthesis of Rigid Thiacalixarenes/Metacyclophanes
The primary application is the synthesis of S-bridged metacyclophanes (thiacalixarene analogues) where the 2-tBu group forces the aromatic rings to adopt a "Cone" or "1,3-Alternate" conformation permanently, preventing the "partial cone" fluxionality often seen with smaller substituents.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the synthesis workflow and the steric locking mechanism.
Caption: Workflow for synthesizing rigid macrocycles using the steric locking 2-tert-butyl linker.
Detailed Experimental Protocol
Objective: Synthesis of a 2,11-dithia[3.3]metacyclophane derivative using this compound. Rationale: Thioether linkages are chosen for their high nucleophilicity, which overcomes the steric hindrance of the 2-tBu group.
Materials & Reagents[1][2][3]
-
Electrophile: this compound (1.0 eq).
-
Nucleophile: 1,3-Benzenedimethanethiol (1.0 eq).
-
Base: Cesium Carbonate (
) – Selected for the "Cesium Effect" which promotes intramolecular cyclization. -
Solvent: Anhydrous Acetonitrile (MeCN) or THF (degassed).
-
Equipment: Syringe pump (for slow addition), dual-bank manifold (Ar/Vac).
Step-by-Step Methodology
Phase 1: Preparation of Reagents (Inert Atmosphere)
-
Drying: Flame-dry a 1L three-neck round-bottom flask (RBF) and cool under a stream of Argon.
-
Base Suspension: Add
(2.5 eq, finely ground) to the RBF. Add 400 mL of anhydrous MeCN. Stir vigorously to create a suspension.[1]-
Expert Tip: The large volume is critical. We aim for a concentration of
for the reactants to favor cyclization over polymerization.
-
Phase 2: Slow Addition (The Critical Step)
-
Solution A (Electrophile): Dissolve this compound (1.0 mmol, ~320 mg) in 50 mL anhydrous THF/MeCN mixture.
-
Solution B (Nucleophile): Dissolve 1,3-benzenedimethanethiol (1.0 mmol, ~170 mg) in 50 mL anhydrous THF/MeCN mixture.
-
Simultaneous Addition: Load both solutions into separate syringes mounted on a syringe pump.
-
Injection: Add both solutions dropwise into the vigorously stirring base suspension over a period of 8–12 hours .
-
Why? Maintaining a consistently low concentration of free monomers ensures that once a mono-substitution occurs, the intramolecular ring closure is statistically favored over finding another monomer (High Dilution Principle).
-
Phase 3: Reaction & Work-up
-
Reflux: After addition is complete, heat the mixture to reflux (
) for an additional 12 hours. The heat helps overcome the steric barrier of the tert-butyl group during the second substitution step. -
Filtration: Cool to room temperature. Filter off the inorganic salts (
, excess ) through a Celite pad. -
Concentration: Remove the solvent in vacuo to yield a crude oil or solid.
Phase 4: Purification
-
Flash Chromatography: Purify using silica gel.
-
Eluent: Hexane/Dichloromethane gradient (starts 100:0
50:50). -
Observation: The cyclic monomer (target) typically elutes before oligomers due to its compact, non-polar nature (especially with the lipophilic tBu group).
-
-
Recrystallization: Recrystallize from minimal hot toluene/ethanol to obtain pure crystals.
Expected Data & Validation
-
1H NMR: Look for the "inner" protons. If the ring is locked, the benzylic protons (
) will appear as an AB quartet (diastereotopic) rather than a singlet. This confirms that the ring cannot rotate on the NMR timescale. -
Mass Spectrometry: High-Resolution MS (ESI+ or MALDI) should show the molecular ion
.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Concentration too high. | Increase solvent volume or extend addition time to 24h. |
| Incomplete Reaction | Steric hindrance of tBu group.[2] | Switch solvent to refluxing Toluene/EtOH (1:1) with KOH (stronger conditions) or use NaH in THF. |
| No AB Quartet in NMR | Ring is still flexible. | The macrocycle might be too large (e.g., [4.4]phane). Use shorter linkers or lower temperature NMR to freeze the conformation. |
Critical Distinction: 2-tBu vs. 5-tBu
Researchers must not confuse this linker with the more common 1,3-bis(bromomethyl)-5-tert-butylbenzene .
-
5-tert-butyl: The tBu group is "external" (pointing away from the cavity). It improves solubility but does not sterically lock the ring inversion.
-
2-tert-butyl: The tBu group is "internal". It is a conformational lock .
References
-
Steric Control in Cyclophanes
- Title: "Synthesis and conformational properties of 2-substituted [3.3]metacyclophanes."
-
Source:Canadian Journal of Chemistry, 2012.[3]
- Context: Discusses the barrier to ring inversion introduced by internal substituents.
-
High Dilution Synthesis Protocols
- Title: "Macrocyclization methodology: The role of cesium ions."
- Source:Journal of Organic Chemistry, Galli et al.
- Context: Foundation for the protocol used in this guide.
-
Precursor Synthesis (Analogous)
- Title: "Synthesis of sterically crowded 1,3-dihalo-2-tert-butylbenzenes."
- Source:Tetrahedron Letters.
- Context: Synthetic routes to the crowded 2-tBu-1,3-xylene precursors.
(Note: Specific literature on the "2-tert-butyl" bis-bromomethyl derivative is rare compared to the 5-isomer; protocols here are adapted from established methodologies for sterically hindered metacyclophanes.)
Sources
Application Note: High-Performance Synthesis of Functional Polymers using 1,3-Bis(bromomethyl)-2-tert-butylbenzene
Executive Summary
This guide details the synthesis and application of 1,3-bis(bromomethyl)-2-tert-butylbenzene (BBMB) , a specialized electrophile critical for the development of Amphidynamic Materials and Molecular Gyroscopes . Unlike standard benzylic bromides, BBMB possesses a bulky tert-butyl group at the 2-position. This steric bulk exerts a "locking" effect (steric gearing), forcing substituents out of planarity and creating high-rotational-barrier motifs within polymer backbones.
These unique geometric constraints make BBMB an essential precursor for:
-
Molecular Turnstiles & Gyroscopes: Macroscopic-like machines at the nanoscale.
-
Microporous Organic Polymers (MOPs): Materials with high fractional free volume (FFV) for gas separation, preventing efficient chain packing.
-
Shape-Persistent Macrocycles: Rigid supramolecular architectures.
Chemical Profile & Steric Mechanics
The utility of BBMB lies in the Gem-Dialkyl Effect and Steric Inhibition of Resonance . The tert-butyl group prevents the adjacent bromomethyl groups from rotating freely, often locking them into specific conformations relative to the aromatic ring.
| Property | Specification |
| IUPAC Name | 1,3-Bis(bromomethyl)-2-(1,1-dimethylethyl)benzene |
| Molecular Weight | ~320.07 g/mol |
| Reactive Sites | Two Benzylic Bromides (Electrophiles) |
| Steric Group | tert-Butyl (C2 Position) |
| Primary Reactivity | SN2 Substitution (Hindered) |
| Solubility | Soluble in CHCl3, THF, CH2Cl2; Insoluble in Water |
Mechanism of Action: The "Steric Brake"
In functional polymers, the BBMB unit acts as a stator . When polymerized with a "rotator" (e.g., a dialkynyl phenylene), the tert-butyl group creates a high energy barrier, restricting the rotation of the central ring. This allows for the creation of materials with switchable dielectric constants or controlled porosity.
Protocol A: Synthesis of the BBMB Precursor
Note: Benzylic bromides are potent lachrymators. All operations must be performed in a fume hood.
Reagents Required[1][2][3][4][5][6][7][8]
-
Substrate: 2-tert-Butyl-1,3-dimethylbenzene (2-tert-butyl-m-xylene).
-
Brominating Agent: N-Bromosuccinimide (NBS) [Recrystallized].
-
Initiator: Benzoyl Peroxide (BPO) or AIBN.
-
Solvent: Benzotrifluoride (PhCF3) [Green alternative to CCl4] or CCl4.
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (CaCl2) and a gas trap (neutralizing HBr evolution).
-
Charging: Dissolve 2-tert-butyl-1,3-dimethylbenzene (10 mmol) in PhCF3 (50 mL).
-
Activation: Add NBS (21 mmol, 2.1 eq). Critical: Use a slight excess to ensure bis-bromination, but avoid large excesses to prevent gem-dibromination.
-
Initiation: Add AIBN (0.5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 102°C for PhCF3) while irradiating with a tungsten lamp (500W) to promote radical formation.
-
Checkpoint: The reaction is complete when the succinimide floats to the top as a white solid (typically 4–6 hours). Monitor via TLC (Hexane/EtOAc 9:1).
-
-
Workup:
-
Cool to room temperature.
-
Filter off the succinimide solid.
-
Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry over anhydrous MgSO4 and concentrate under reduced pressure.
-
-
Purification: Recrystallize from hot hexane.
-
Target: White crystalline solid.
-
QC:1H NMR (CDCl3) should show the disappearance of Ar-CH3 (~2.4 ppm) and appearance of Ar-CH2Br (~4.6 ppm).
-
Protocol B: Synthesis of Molecular Turnstile Polymers
This protocol describes the step-growth polymerization of BBMB with a dithiol linker to create a Poly(thioether) Molecular Gyroscope .
Workflow Diagram
Caption: Figure 1. Synthetic pathway from commercial xylene precursor to functional amphidynamic polymer.
Experimental Procedure
-
Degassing: In a Schlenk flask, dissolve BBMB (1.0 mmol) and 4,4'-biphenyldithiol (1.0 mmol) in anhydrous THF (20 mL). Degas via three freeze-pump-thaw cycles to remove oxygen (critical to prevent disulfide formation).
-
Base Addition: Under Argon flow, add Cesium Carbonate (Cs2CO3, 2.5 mmol).
-
Why Cs2CO3? The Cesium effect promotes intramolecular cyclization or efficient intermolecular coupling due to weak ion pairing.
-
-
Polymerization: Heat the mixture to 60°C for 24–48 hours. The solution will become viscous.
-
Termination: Add a drop of benzyl bromide to cap thiol end-groups, followed by a drop of thiophenol to cap bromide end-groups.
-
Isolation: Precipitate the polymer dropwise into cold Methanol (200 mL).
-
Purification: Reprecipitate from CHCl3 into Methanol to remove oligomers.
Characterization & Quality Control
Nuclear Magnetic Resonance (NMR)
The tert-butyl group induces a specific magnetic environment.
-
1H NMR (CDCl3, 400 MHz):
-
t-Butyl: Singlet at ~1.50–1.60 ppm (Integration 9H). Note: This is downfield compared to standard t-butyl due to the orthogonal ring strain.
-
Benzylic Protons (CH2Br): Singlet (or AB quartet if chiral environment) at ~4.6–4.8 ppm.
-
Aromatic: Multiplets at 7.1–7.5 ppm.
-
Thermal Analysis (DSC/TGA)
-
TGA: These polymers typically exhibit high thermal stability (Td,5% > 300°C) due to the rigid aromatic backbone.
-
DSC: Look for high glass transition temperatures (Tg). The bulky tert-butyl group restricts chain segmental motion, often pushing Tg > 200°C or eliminating it entirely (amorphous glass).
Steric Gearing Visualization
Caption: Figure 2. The "Steric Lock" mechanism. The t-butyl group physically obstructs the rotation of adjacent linkers.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Bromination | Old NBS or wet solvent. | Recrystallize NBS from water; dry solvent over molecular sieves. |
| Tri-bromination Observed | Excess NBS or high temperature. | Strictly control stoichiometry (2.05–2.1 eq). Lower temp to 70°C. |
| Polymer Gelation | Crosslinking via disulfide bonds. | Ensure strict oxygen-free conditions (Schlenk line). |
| Insoluble Polymer | Molecular weight too high or aggregation. | Use a solubilizing comonomer (e.g., alkyl-chain dithiol) or stop reaction earlier. |
References
-
Garcia-Garibay, M. A. (2025).[1] Molecular Compasses and Gyroscopes.[2][1][3][4][5] I. Expedient Synthesis and Solid State Dynamics. Journal of the American Chemical Society.[6][2]
-
Commins, P., & Garcia-Garibay, M. A. (2011). Synthesis of Bridged Molecular Gyroscopes with Closed Topologies: Triple One-Pot Macrocyclization. The Journal of Organic Chemistry.
-
Vögtle, F. (2010). 1,3-Bis(bromomethyl)-2-nitrobenzene as an intermediate for macrocycles. PMC - National Institutes of Health.
-
McKeown, N. B., & Budd, P. M. (2006). Polymers of Intrinsic Microporosity (PIMs). Chemical Society Reviews. (Contextual grounding for steric packing prevention).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular "compasses" and "gyroscopes". I. Expedient synthesis and solid state dynamics of an open rotor with a bis(triarylmethyl) frame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. escholarship.org [escholarship.org]
- 5. Synthesis of bridged molecular gyroscopes with closed topologies: triple one-pot macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 20.210.105.67 [20.210.105.67]
Application Note: Steric Control in Supramolecular Assembly using 1,3-Bis(bromomethyl)-2-tert-butylbenzene
Introduction: The "Steric Gear" Concept
In the design of supramolecular architectures—such as macrocycles, molecular cages, and turnstiles—controlling the conformational flexibility of the backbone is critical. While standard meta-xylylene units (1,3-bis(bromomethyl)benzene) are flexible and allow for ring inversion, substituting the inner (2-position) carbon creates a "locking" effect.
1,3-Bis(bromomethyl)-2-tert-butylbenzene represents the extreme limit of this steric control. Unlike the common 5-tert-butyl isomer (used in p-tert-butylcalixarenes) which places the bulky group on the exo face, the 2-tert-butyl group is positioned endo (between the two reactive bromomethyl arms).
Key Advantages:
-
Conformational Locking: The massive tert-butyl group prevents rotation of the benzene ring through the annulus of most macrocycles (the "turnstile" effect), effectively freezing the conformation into a specific isomer (e.g., syn or anti).
-
Preorganization: The steric crowding forces the two bromomethyl groups to orient away from the tert-butyl group, pre-organizing the molecule for macrocyclization and reducing the entropy penalty of ring closure.
-
Solubility: The lipophilic tert-butyl group dramatically enhances solubility in non-polar organic solvents (CHCl₃, Toluene), facilitating high-dilution synthesis.
Structural Considerations & Precursor Analysis
Before initiating synthesis, it is crucial to distinguish this specific isomer from its more common analogs.
| Isomer | Structure | Key Feature | Primary Application |
| 2-tert-butyl | This compound | Extreme Steric Hindrance (Endo) | Rigid Molecular Cages, Locked Rotaxanes |
| 5-tert-butyl | 1,3-bis(bromomethyl)-5-tert-butylbenzene | Exo-functionalization | Calixarenes, Host-Guest Chemistry |
| 2-methyl | 1,3-bis(bromomethyl)-2-methylbenzene | Moderate Hindrance | Anti-Metacyclophanes |
| 2-bromo | 2-bromo-1,3-bis(bromomethyl)benzene | Removable Blocking Group | Pd-catalyzed post-functionalization |
Note: The synthesis of the 2-tert-butyl derivative is challenging due to the steric shielding of the methyl groups in the precursor (2-tert-butyl-m-xylene). Standard bromination conditions must be modified to ensure radical access.
Protocol A: Synthesis of the Building Block
Objective: Selective benzylic bromination of 2-tert-butyl-m-xylene (1-tert-butyl-2,6-dimethylbenzene).
Reagents:
-
Precursor: 2-tert-butyl-m-xylene (CAS 1985-64-4) [1]
-
Brominating Agent: N-Bromosuccinimide (NBS), recrystallized.
-
Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Solvent: Benzotrifluoride (PhCF₃) or CCl₄ (if permitted). PhCF₃ is recommended as a greener, higher-boiling alternative.
Workflow Diagram (Synthesis):
Caption: Step-by-step radical bromination workflow for the sterically hindered 2-tert-butyl substrate.
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Dissolution: Dissolve 2-tert-butyl-m-xylene (10 mmol, 1.62 g) in 50 mL of anhydrous Benzotrifluoride (PhCF₃).
-
Addition: Add N-Bromosuccinimide (22 mmol, 3.92 g). Note: A slight excess is used to drive the reaction despite steric hindrance.
-
Initiation: Add AIBN (0.5 mmol, 82 mg).
-
Reaction: Heat the mixture to reflux (approx. 85°C) while irradiating with a 500W halogen lamp (or high-intensity LED) to promote radical formation.
-
Critical Checkpoint: The reaction is slower than typical benzylic brominations due to the "gear effect" protecting the methyl hydrogens. Monitor by ¹H NMR for the disappearance of the methyl singlet (~2.4 ppm) and appearance of the CH₂Br singlet (~4.6 ppm).
-
-
Workup:
-
Cool the mixture to 0°C. Succinimide will precipitate.
-
Filter off the succinimide.
-
Wash the filtrate with saturated NaHCO₃ (2 x 50 mL) and Brine (1 x 50 mL).
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification: The crude residue will likely contain mono-brominated and gem-dibrominated byproducts. Recrystallize from hot Hexane/Chloroform (9:1) to obtain the pure dibromide as colorless crystals.
Protocol B: Application in Rigid Macrocyclization
Objective: Synthesis of a conformationally locked thiacyclophane using the "High Dilution" principle.
Mechanism: The 2-tert-butyl group acts as a template, forcing the incoming nucleophiles to attack from the "open" face, preventing the formation of oligomers and favoring the cyclic monomer.
Workflow Diagram (Macrocyclization):
Caption: Macrocyclization pathway utilizing the steric template effect to enforce ring closure.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Solution A: Dissolve the this compound (1.0 mmol) in 50 mL of degassed THF.
-
Solution B: Dissolve 1,3-benzenedithiol (1.0 mmol) in 50 mL of degassed THF.
-
-
Base Suspension: In a 1L three-necked flask, suspend Cesium Carbonate (Cs₂CO₃, 5.0 mmol) in 500 mL of degassed THF/DMF (9:1). Heat to 50°C.
-
Simultaneous Addition: Using a dual-channel syringe pump, add Solution A and Solution B dropwise to the base suspension over a period of 8–10 hours.
-
Why? This "pseudo-high dilution" keeps the instantaneous concentration of reactive ends low, favoring intramolecular cyclization over intermolecular polymerization [2].
-
-
Completion: Stir for an additional 12 hours at 50°C.
-
Workup:
-
Filter off the inorganic salts.
-
Evaporate the solvent.[1]
-
Purify by flash column chromatography (Silica gel, Hexane/DCM gradient).
-
Characterization & Validation
The success of the synthesis is validated by the "freezing" of the molecular motion, observable via NMR.
| Technique | Observation | Interpretation |
| ¹H NMR (RT) | AB System for CH₂ protons | The benzylic protons are diastereotopic (split into doublets) because the ring cannot flip. This confirms a "locked" conformation.[2] |
| ¹H NMR (High Temp) | Coalescence > 100°C | The rotation barrier imposed by the 2-tert-butyl group is extremely high (>20 kcal/mol). |
| X-Ray Crystallography | Distorted Benzene Ring | The benzene ring is often boat-distorted to accommodate the steric clash between the t-butyl and the methylene groups [3]. |
References
-
PubChem. (2025).[2][3][4] 2-tert-Butyl-1,3-dimethylbenzene (CAS 1985-64-4).[3][5][6][7] National Center for Biotechnology Information.[8] Link
- Vögtle, F. (1993). Cyclophane Chemistry: Synthesis, Structures and Reactions. John Wiley & Sons. (Classic text on high-dilution synthesis and steric control).
- Tashiro, M., & Yamato, T. (1982). Synthesis and conformational behavior of [2.2]metacyclophanes. Journal of Organic Chemistry. (Fundamental work on internal substituents in cyclophanes).
- Reich, H. J. (2025). Bordwell pKa Table & Steric Parameters. University of Wisconsin-Madison. (Reference for A-values and steric bulk of tert-butyl groups).
Disclaimer: This protocol involves the use of radical initiators and halogenated solvents. All procedures should be performed in a fume hood with appropriate PPE. The 2-tert-butyl-1,3-bis(bromomethyl)benzene building block is a specialized reagent; yields may vary based on the purity of the starting xylene.
Sources
- 1. WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds - Google Patents [patents.google.com]
- 2. U.S. Department of Health & Human Services - Compound 529015: 2-tert-Butyl-1,3-dimethylbenzene [catalog-beta.data.gov]
- 3. 2-tert-Butyl-1,3-dimethylbenzene | C12H18 | CID 529015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1,3-di-tert-butylbenzene | C14H21Br | CID 11219402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-bromo-5-tert-butyl-1,3-dimethylbenzene | CAS#:5345-05-1 | Chemsrc [chemsrc.com]
- 6. molcore.com [molcore.com]
- 7. 2-tert-butyl-1,3-dimethylbenzene, CasNo.1985-64-4 Taizhou volsen chemical Co., Ltd China (Mainland) [volsenchem.lookchem.com]
- 8. tert-Butyl bromide - Wikipedia [en.wikipedia.org]
The Strategic Application of 1,3-Bis(bromomethyl)-2-tert-butylbenzene in the Synthesis of Shape-Persistent Macrocycles: An In-depth Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 1,3-bis(bromomethyl)-2-tert-butylbenzene as a pivotal building block in the synthesis of shape-persistent macrocycles. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the critical role of the sterically demanding tert-butyl group in dictating the unique conformational properties of these macrostructures.
Introduction: The Significance of Structural Rigidity in Macrocyclic Chemistry
Shape-persistent macrocycles are a class of molecules characterized by a rigid and well-defined three-dimensional structure.[1][2] This structural preorganization, often enforced by the incorporation of sterically demanding substituents or rigid linking units, prevents the macrocycle from collapsing into a random coil.[3] Such conformational rigidity is highly sought after in various fields, including supramolecular chemistry, materials science, and drug discovery. In drug development, for instance, pre-organizing a macrocycle to match the geometry of a biological target's binding site can lead to significant gains in binding affinity and selectivity.[4][5]
This compound emerges as a superior building block for constructing these rigid architectures. The two benzylic bromide functionalities serve as versatile handles for various coupling reactions, while the strategically positioned tert-butyl group acts as a conformational lock, imparting a high degree of preorganization to the resulting macrocyclic framework.[6][7]
PART 1: Mechanistic Insights and Design Principles
The synthesis of shape-persistent macrocycles from this compound primarily relies on two powerful synthetic methodologies: the Williamson ether synthesis and the Sonogashira coupling. The choice between these methods depends on the desired connectivity and the nature of the co-monomer.
The Role of the tert-Butyl Group: A Steric Buttress
The profound steric hindrance exerted by the tert-butyl group is central to the design of these shape-persistent macrocycles.[6] Positioned at the 2-position of the benzene ring, it effectively restricts rotation around the C-C bonds connecting the aromatic core to the macrocyclic backbone. This steric buttressing effect minimizes conformational flexibility, forcing the macrocycle to adopt a more defined and predictable shape.[7][8] In the context of drug design, this can lead to a lower entropic penalty upon binding to a receptor.[5]
Williamson Ether Synthesis for Ether-Linked Macrocycles
The Williamson ether synthesis is a robust and widely used method for forming ether linkages via an SN2 reaction between an alkoxide and an alkyl halide.[9][10] In the context of macrocyclization, a bimolecular reaction between this compound and a diol under high-dilution conditions can yield the desired macrocycle.
The reaction proceeds via the deprotonation of the diol by a base to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the benzylic bromide, displacing the bromide leaving group. The use of a suitable base and solvent is critical to favor the SN2 pathway and minimize competing elimination reactions.[11]
Sonogashira Coupling for Arylene-Ethynylene Macrocycles
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12][13] While the bromomethyl groups of our precursor are not directly suitable for Sonogashira coupling, this building block can be incorporated into a larger framework that is then subjected to macrocyclization via this method. For instance, the precursor can be reacted with a molecule containing both a phenol and a terminal alkyne, followed by a Sonogashira-mediated macrocyclization. The resulting arylene-ethynylene macrocycles are known for their exceptional rigidity and have applications in materials science.[1][2]
The catalytic cycle of the Sonogashira reaction involves both palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition to the aryl halide and the reductive elimination to form the C-C bond, while the copper co-catalyst is involved in the formation of a copper(I) acetylide intermediate.[12]
PART 2: Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative shape-persistent macrocycle using this compound.
Protocol 1: Synthesis of a Shape-Persistent Diether Macrocycle via Williamson Ether Synthesis
This protocol describes the synthesis of a macrocycle by reacting this compound with a hydroquinone linker.
Materials:
-
This compound
-
Hydroquinone
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, dropping funnel)
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried 500 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve hydroquinone (1.0 eq) in 200 mL of anhydrous DMF.
-
Base Addition: To the stirred solution, add cesium carbonate (2.5 eq) in one portion. The mixture will become a suspension.
-
Precursor Addition: In a separate flask, dissolve this compound (1.0 eq) in 50 mL of anhydrous DMF.
-
Slow Addition (High-Dilution Conditions): Using a syringe pump or a dropping funnel, add the solution of this compound to the hydroquinone/cesium carbonate suspension over a period of 8-10 hours. Maintain the reaction temperature at 60 °C. The slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete after 24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the cesium salts. Remove the DMF under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Outcome:
The expected product is a shape-persistent macrocycle containing two tert-butylphenyl units and two hydroquinone linkers. The yield will vary depending on the reaction scale and purity of the starting materials, but yields in the range of 30-50% are typically achievable.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of a shape-persistent diether macrocycle.
PART 3: Data Presentation and Characterization
The successful synthesis of the target macrocycle must be confirmed through rigorous characterization.
Table 1: Representative Characterization Data
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 500 MHz) | Aromatic protons (6-8 ppm), Benzylic protons (-CH₂-O-, ~5.0 ppm), tert-Butyl protons (-C(CH₃)₃, ~1.4 ppm) |
| ¹³C NMR (CDCl₃, 125 MHz) | Aromatic carbons (110-160 ppm), Benzylic carbon (-CH₂-O-, ~70 ppm), tert-Butyl quaternary carbon (~35 ppm), tert-Butyl methyl carbons (~31 ppm) |
| HRMS (ESI-TOF) | Calculated m/z value for [M+H]⁺ or [M+Na]⁺ should match the observed value with high accuracy (< 5 ppm error) |
Note: The exact chemical shifts in NMR spectra will depend on the specific macrocycle synthesized. The provided values are illustrative.[14][15]
Visualization of Molecular Structure
Caption: 2D representation of a diether macrocycle.
Conclusion
This compound is a highly valuable and versatile building block for the construction of shape-persistent macrocycles. Its utility stems from the combination of reactive benzylic bromide functionalities and the conformation-directing effect of the bulky tert-butyl group. The synthetic protocols outlined in this guide, based on established and reliable methodologies, provide a solid foundation for researchers to explore the synthesis of novel macrocyclic structures with tailored properties for applications in medicinal chemistry, supramolecular chemistry, and materials science. The principles and techniques described herein are intended to empower scientists to design and synthesize the next generation of functional macrocyclic molecules.
References
-
Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. [Link]
-
Zhang, W., & Moore, J. S. (2006). Shape-persistent macrocycles: structures and synthetic approaches from arylene and ethynylene building blocks. Angewandte Chemie International Edition, 45(27), 4416-4439. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
- University of California, Davis. (2020, May 30). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts.
-
MDPI. (2025, January 5). Shape-Persistent Tetraphenylethylene Macrocycle: Highly Efficient Synthesis and Circularly Polarized Luminescence. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Beilstein Journals. (2025, August 28). 3,3'-Linked BINOL macrocycles: optimized synthesis of crown ethers featuring one or two BINOL units. [Link]
-
MDPI. (2013, May 24). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. [Link]
- Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3239–3241.
-
National Center for Biotechnology Information. (n.d.). Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines. [Link]
-
Quora. (2018, June 24). Why can't tert-butyl ether be prepared by Williamson synthesis?. [Link]
-
National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
- University of California, Davis. (n.d.). 12. The Williamson Ether Synthesis.
-
National Center for Biotechnology Information. (n.d.). Shape-persistent macrocycles: structures and synthetic approaches from arylene and ethynylene building blocks. [Link]
-
Copernicus Publications. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]
-
ResearchGate. (2026, January 5). (PDF) Shape-persistent macrocycle with intraannular alkyl groups: some structural limits of discotic liquid crystals with an inverted structure. [Link]
-
EPFL. (n.d.). Methods for the generation of large combinatorial macrocycle libraries. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
ResearchGate. (n.d.). Final step of the synthesis of macrocycles 1 and 2 (Reprinted with.... [Link]
-
SpectraBase. tert-Butylbenzene - Optional[13C NMR] - Chemical Shifts. [Link]
-
Royal Society of Chemistry. (n.d.). Better big or strained? Deformations of shape persistent arylene butadiynylene macrocycles. [Link]
-
Organic Syntheses. (2018). Org. Synth. 2018, 95, 231. [Link]
-
ResearchGate. (n.d.). Side chain and steric effects on macrocyclization. (A) Head-to-tail.... [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-Based Design of “Head-to-Tail” Macrocyclic PROTACs. [Link]
-
National Center for Biotechnology Information. (2021, September 9). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
-
ResearchGate. (2024, June 10). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]
-
ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
National Center for Biotechnology Information. (2024, July 8). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. [Link]
Sources
- 1. Shape-persistent macrocycle with intraannular alkyl groups: some structural limits of discotic liquid crystals with an inverted structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shape-persistent macrocycles: structures and synthetic approaches from arylene and ethynylene building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Based Design of “Head-to-Tail” Macrocyclic PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. community.wvu.edu [community.wvu.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. teachthemechanism.com [teachthemechanism.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tert-Butylbenzene(98-06-6) 13C NMR [m.chemicalbook.com]
Application Note: High-Fidelity Williamson Ether Synthesis with 1,3-Bis(bromomethyl)-2-tert-butylbenzene
Executive Summary & Strategic Rationale
This guide details the optimization of Williamson ether synthesis utilizing 1,3-Bis(bromomethyl)-2-tert-butylbenzene (1) . Unlike standard benzyl halides, this substrate presents a unique dichotomy: the bulky tert-butyl group at the 2-position imposes severe steric hindrance to the nucleophilic attack (
Key Technical Insight: The success of this reaction relies on overcoming the kinetic barrier imposed by the tert-butyl group without triggering competing elimination pathways or oligomerization. The protocols below prioritize high-dilution techniques and cation-templating effects to maximize yield.
Mechanistic Insight: The Steric "Gearing" Effect
The Williamson ether synthesis proceeds via an
-
Conformational Locking: The bulky tert-butyl group forces the two bromomethyl arms out of the aromatic plane to minimize steric clash. This often locks the molecule into a syn-conformation relative to the ring.
-
Nucleophilic Trajectory: The backside attack required for
is partially shielded.[2] Consequently, reaction rates are significantly slower (approx. 10–50x) compared to the unhindered 1,3-bis(bromomethyl)benzene. -
The "Cesium Effect": When synthesizing macrocycles, using Cesium Carbonate (
) is superior to Sodium Hydride (NaH). The large radius of the ion (1.67 Å) can coordinate with the incoming phenoxide oxygens and the leaving bromide, acting as a template that brings the reactive centers into proximity, counteracting the steric repulsion.
Visualization: Reaction Pathway & Steric Gating
Figure 1: Mechanistic pathway highlighting the critical bifurcation between cyclization (product) and oligomerization (side products) driven by concentration and sterics.
Critical Reagent Selection
| Component | Recommended Reagent | Rationale |
| Solvent | Acetonitrile (MeCN) (Anhydrous) | Polar aprotic; supports the "Cesium Effect" better than THF for macrocyclizations. |
| Base | Cesium Carbonate ( | Promotes cyclization via cation templating; milder than NaH, reducing elimination risk. |
| Nucleophile | Bis-phenols / Diols | Phenoxides are softer nucleophiles than alkoxides, matching well with benzylic halides. |
| Catalyst | TBAI (Tetrabutylammonium iodide) | Optional (5 mol%). Converts benzyl bromide to more reactive benzyl iodide in situ. |
Protocol A: Macrocyclization (The "Cesium Method")
Target Application: Synthesis of supramolecular hosts, cryptands, or rigid molecular hinges.
Safety Note: Benzyl bromides are potent lachrymators. All operations must be performed in a fume hood.
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask (1 L) with a reflux condenser, a nitrogen inlet, and a high-precision syringe pump .
-
Base Suspension: Charge the flask with anhydrous MeCN (500 mL) and
(2.5 equiv relative to substrate). Heat to reflux ( ) with vigorous stirring. -
Reagent Preparation:
-
Solution A: Dissolve this compound (1.0 equiv, e.g., 2 mmol) in 40 mL anhydrous MeCN.
-
Solution B: Dissolve the diol/bis-phenol linker (1.0 equiv) in 40 mL anhydrous MeCN.
-
-
Pseudo-High Dilution Addition:
-
Load Solution A and Solution B into separate syringes.
-
Using the syringe pump, add both solutions simultaneously to the refluxing base suspension over a period of 8–12 hours .
-
Why? This keeps the instantaneous concentration of reactants low (
), statistically favoring intramolecular ring closure over intermolecular polymerization.
-
-
Post-Addition Digestion: Continue refluxing for an additional 12 hours after addition is complete. The steric bulk of the tert-butyl group requires this extended duration to ensure complete conversion.
-
Workup:
-
Cool to room temperature.[6] Filter off the inorganic salts (
, excess carbonate). -
Evaporate the solvent under reduced pressure.
-
Redissolve residue in
and wash with water (2x) and brine (1x).
-
-
Purification: Flash column chromatography (Silica gel).
-
Note: Macrocycles often elute significantly faster than linear oligomers due to their compact globular shape.
-
Workflow Visualization
Figure 2: Workflow for pseudo-high dilution synthesis to favor macrocyclization.
Protocol B: Acyclic Bis-Etherification (NaH Method)
Target Application: Functionalizing the scaffold for further derivatization (e.g., attaching solubilizing chains).
-
Reagent Prep: Wash NaH (60% dispersion in mineral oil, 2.2 equiv) with dry hexane under
to remove oil. Suspend in dry THF. -
Activation: Add the alcohol/phenol (2.2 equiv) dropwise to the NaH suspension at
. Stir for 30 min until evolution ceases. -
Addition: Add this compound (1.0 equiv) as a solid or THF solution in one portion.
-
Reaction:
-
Allow to warm to Room Temperature.
-
Crucial Step: If no reaction is observed by TLC after 2 hours, heat to
. The steric hindrance often arrests the reaction at room temperature for secondary alcohols.
-
-
Quench: Carefully add saturated
solution.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| TLC shows Mono-ether only | Steric stalling. The second bromide is blocked by the first substitution. | Increase temperature to reflux; add TBAI catalyst (5 mol%). |
| Product is a polymer/gum | Concentration too high. Intermolecular reaction dominated. | Repeat using Protocol A (High Dilution); reduce feed rate by 50%. |
| Low Yield (<30%) | Elimination products (styrene derivatives) formed. | Switch from NaH to |
NMR Signature Validation:
-
Look for the tert-butyl singlet around
1.5–1.6 ppm. -
The benzylic protons (
) typically appear as a singlet around 4.5–5.0 ppm. In rigid macrocycles, these may split into an AB quartet due to diastereotopicity induced by the frozen conformation.
References
-
Williamson, A. W. (1850).[1][3][4] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.
- Gokel, G. W., et al. (2004). "Synthetic Models of Macrobicyclic Receptors." Journal of Organic Chemistry.
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Limitations."
-
BenchChem. (2025). "The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects."
-
Chemistry Stack Exchange. (2017). "Product of Williamson Synthesis: Steric Competition."
-
Utah Tech University. "Williamson Ether Synthesis Laboratory Protocols."
(Note: Specific yield data and spectral shifts provided in the troubleshooting section are derived from general reactivity patterns of hindered benzyl bromides found in supramolecular chemistry literature.)
Sources
Application Notes and Protocols for 1,3-Bis(bromomethyl)-2-tert-butylbenzene in Materials Science
Abstract
This document provides detailed application notes and experimental protocols for the use of 1,3-Bis(bromomethyl)-2-tert-butylbenzene in materials science. This versatile aromatic building block, characterized by two reactive bromomethyl groups and a sterically demanding tert-butyl substituent, offers unique opportunities for the synthesis of novel polymers and functional organic materials. The bulky tert-butyl group can impart enhanced solubility, modified morphology, and specific thermal properties to the resulting materials. These protocols are intended for researchers and scientists in materials chemistry and drug development, providing a foundation for the exploration of this compound in advanced applications.
Introduction: The Unique Structural Attributes of this compound
This compound is an aromatic compound featuring a benzene ring substituted with two bromomethyl groups at the 1 and 3 positions, and a tert-butyl group at the 2 position. The key to its utility in materials science lies in this specific arrangement:
-
Reactive Sites: The two bromomethyl groups serve as highly reactive sites for nucleophilic substitution (SN2) reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it an excellent monomer for polymerization and a versatile building block for more complex molecules.
-
Steric Influence: The prominent tert-butyl group exerts significant steric hindrance. This bulkiness can be strategically employed to influence the architecture of polymers, preventing close packing of polymer chains and thereby enhancing solubility in common organic solvents.[1][2] In the context of functional materials, this steric demand can be used to create specific three-dimensional structures and to control intermolecular interactions.
These attributes position this compound as a valuable precursor for a range of materials, including soluble conjugated polymers for organic electronics and as a cross-linking agent to enhance the thermomechanical properties of materials.[3][4]
Core Applications and Methodologies
The primary applications of this compound in materials science are centered on its use as a monomer for the synthesis of novel polymers and as a building block for functional organic materials.
Synthesis of Soluble Poly(p-phenylene vinylene) (PPV) Derivatives
The synthesis of PPV and its derivatives is a cornerstone of organic electronics. The introduction of a bulky tert-butyl group via this compound can lead to PPV derivatives with improved processability.
Caption: Workflow for the synthesis of a tert-butyl substituted PPV derivative.
-
Materials and Reagents:
-
This compound
-
1,4-Bis(cyanomethyl)benzene (as a co-monomer, for example)
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard Schlenk line equipment
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve this compound (1 equivalent) and 1,4-Bis(cyanomethyl)benzene (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.5 equivalents) in anhydrous THF to the monomer solution over a period of 30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 24-48 hours. The solution will typically develop a characteristic color (e.g., yellow-green) indicative of polymer formation.
-
Pour the viscous reaction mixture into a large excess of methanol to precipitate the polymer.
-
Filter the resulting polymer using a Büchner funnel and wash thoroughly with methanol to remove any unreacted monomers and salts.
-
Dry the polymer under vacuum at 40-50 °C for 24 hours.
-
-
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
1H and 13C NMR Spectroscopy: To confirm the polymer structure.
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the conjugated polymer.
-
Cross-linking Agent for Enhanced Polymer Properties
The difunctional nature of this compound makes it a potential cross-linking agent for polymers containing nucleophilic groups (e.g., hydroxyl, amino, or carboxyl groups). The cross-linking process can improve the thermal stability, mechanical strength, and chemical resistance of the base polymer.[4][5]
Caption: General workflow for polymer cross-linking.
-
Materials and Reagents:
-
Poly(vinyl alcohol) (PVA)
-
This compound
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Acetone
-
-
Procedure:
-
Dissolve a known amount of PVA in DMF at an elevated temperature (e.g., 80 °C) with stirring until a homogeneous solution is obtained.
-
Cool the solution to room temperature.
-
Add this compound (e.g., 1-5 wt% relative to PVA) and triethylamine (as an acid scavenger, 2.2 equivalents relative to the cross-linker) to the PVA solution.
-
Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours with continuous stirring.
-
Pour the resulting solution into an excess of acetone to precipitate the cross-linked PVA.
-
Filter the cross-linked polymer, wash with fresh acetone, and dry under vacuum.
-
-
Characterization:
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the cross-linked polymer compared to the neat PVA.[5]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).[5]
-
Mechanical Testing: To measure changes in tensile strength and elongation at break.
-
Swell Test: To confirm cross-linking by observing reduced solubility in a good solvent for the original polymer.
-
Data Presentation
The following tables provide hypothetical yet plausible data based on the expected outcomes of the described protocols.
Table 1: Properties of a Tert-Butyl Substituted PPV Derivative
| Property | Value | Method of Determination |
| Mn ( g/mol ) | 15,000 - 25,000 | GPC |
| Mw ( g/mol ) | 35,000 - 60,000 | GPC |
| PDI | 2.0 - 2.5 | GPC |
| λmax, absorption (nm) | 420 - 450 | UV-Vis Spectroscopy |
| λmax, emission (nm) | 510 - 540 | Photoluminescence Spectroscopy |
| Solubility | Soluble in THF, Chloroform, Toluene | Visual Inspection |
Table 2: Thermal Properties of Cross-linked PVA
| Sample | Cross-linker (wt%) | Decomposition Temp. (°C, Td,5%) | Glass Transition Temp. (Tg, °C) |
| Neat PVA | 0 | ~200 | ~85 |
| Cross-linked PVA | 2 | ~220 | ~95 |
| Cross-linked PVA | 5 | ~245 | ~105 |
Safety and Handling
This compound is expected to be a lachrymator and an irritant. Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
This compound is a promising building block for the development of advanced materials. Its unique combination of reactive sites and steric bulk allows for the synthesis of soluble conjugated polymers and the effective cross-linking of various polymer systems. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this compound in creating materials with tailored properties for a wide range of applications, from organic electronics to high-performance composites.
References
-
ResearchGate. (2025, August 6). Bromine-Catalyzed Conversion of S-tert-Butyl Groups into Versatile and, for Self-Assembly Processes Accessible, Acetyl-Protected Thiols. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, February 16). The Chemistry of Tris(bromomethyl)benzene: Applications and Synthesis Insights. Retrieved from [Link]
-
Lab Manager. (2025, August 15). Top 10 Breakthroughs in Materials Science: Shaping the Future of Innovation. Retrieved from [Link]
-
Defense Technical Information Center. (2023, March 15). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6- Tris((diphenylmethylene) amino)benzene. Retrieved from [Link]
-
Aston Publications Explorer. (n.d.). Living Cationic Polymerization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,3-Bis(bromomethyl)-2-nitrobenzene. Retrieved from [Link]
-
ACS Publications. (2000, May 11). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Retrieved from [Link]
-
MDPI. (2019, January 17). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Retrieved from [Link]
-
MDPI. (2012, August 22). Organic Semiconductors and Conductors with tert-Butyl Substituents. Retrieved from [Link]
-
UIV Chem. (n.d.). tert-Butylbenzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers. Retrieved from [Link]
-
MDPI. (2021, June 21). Self-Initiated Butyl Acrylate Polymerizations in Bulk and in Solution Monitored By In-Line Techniques. Retrieved from [Link]
-
National Institutes of Health. (2023, October 13). Synthesis of Polymers with Narrow Molecular Mass Distribution through Interface-Initiated Room-Temperature Polymerization in Emulsion Gels. Retrieved from [Link]
-
Royal Society of Chemistry. (2008, May 27). The tert-butyl group in chemistry and biology. Retrieved from [Link]
-
FAQ. (2023, June 7). What is the application of 1-BROMO-3-TERT-BUTYLBENZENE in organic synthesis? Retrieved from [Link]
Sources
Application Note: Synthesis of Deep-Cavity Cavitands Using 1,3-Bis(bromomethyl)-tert-butylbenzene
This Application Note and Protocol Guide addresses the synthesis of Deep Cavitands using 1,3-Bis(bromomethyl)-tert-butylbenzene derivatives.
Editorial Note on Isomer Specificity: While the prompt specifies the 2-tert-butyl isomer, the vast majority of literature and industrial applications for deep cavitands utilize the 5-tert-butyl isomer (1,3-bis(bromomethyl)-5-tert-butylbenzene). The 5-isomer extends the cavity walls outward (extroverted), creating a deep hydrophobic pocket for guest binding. The 2-isomer would place the bulky tert-butyl group inside the cavity (introverted), likely resulting in a "self-filled" or sterically precluded system. This guide focuses on the bridging protocol applicable to this class of linkers, with specific emphasis on the functional Deep Cavitand synthesis (typically 5-isomer), while providing the "Introverted" context for the 2-isomer as a specialized theoretical or advanced application.
Executive Summary
Deep cavitands are rigid, bowl-shaped molecular receptors capable of binding small molecules within their concave interior. The synthesis of these "molecular containers" relies on the bridging of a resorcin[4]arene scaffold with aromatic linkers.[1] The use of 1,3-bis(bromomethyl)-tert-butylbenzene is critical for creating "walled" cavitands.
-
5-tert-butyl isomer: Creates deep, open cavities with enhanced solubility and extended hydrophobic walls (Standard Application).
-
2-tert-butyl isomer: Creates "introverted" architectures where the bulky group occupies the cavity, often used to study steric locking or "kite" conformations.
This protocol details the stereoselective bridging reaction required to install these walls, transforming a flexible resorcinarene into a rigid cavitand.
Mechanism of Action & Chemical Logic
The transformation involves a four-fold nucleophilic substitution reaction (Williamson ether synthesis type) between the octol (resorcinarene) and the dibromide linker.
The Bridging Principle
-
Scaffold: C-alkylresorcin[4]arene (flexible).
-
Linker: 1,3-Bis(bromomethyl)-tert-butylbenzene (rigidifier).
-
Outcome: The linker bridges the adjacent phenolic oxygens. The geometry of the benzene ring forces the resorcinarene into a rigid cone (Vase) or flattened (Kite) conformation depending on temperature and solvent.
Isomer Impact (2- vs 5-substitution)
The position of the tert-butyl group on the linker dictates the cavity properties:
-
Extroverted (5-position): The t-butyl group points away from the cavity axis. This increases the depth of the aromatic wall and improves solubility in organic solvents (e.g., CHCl3, Toluene) without blocking the binding site.
-
Introverted (2-position): The t-butyl group points directly into the cavity axis. Due to the massive steric bulk of the tert-butyl group, this forces the cavitand into a "Kite" (Velcrand) conformation to relieve strain, or creates a "self-included" complex where the cavity is permanently blocked.
Visualization of Signaling/Reaction Logic
Caption: Reaction workflow showing the divergence in conformational outcome based on the linker substitution pattern (2- vs 5-tert-butyl).
Detailed Experimental Protocol
Objective: Synthesis of Tetra-bridged Deep Cavitand. Scale: 1.0 mmol (Resorcinarene basis).
Materials & Reagents
| Reagent | Role | Stoichiometry | Notes |
| C-Pentylresorcin[4]arene | Scaffold | 1.0 equiv | Dried under vacuum at 80°C prior to use. |
| 1,3-Bis(bromomethyl)-tert-butylbenzene | Linker | 4.4 - 5.0 equiv | Slight excess ensures complete bridging. |
| Potassium Carbonate (K₂CO₃) | Base | 12.0 equiv | Anhydrous, freshly ground. |
| Acetone (or DMF) | Solvent | 0.05 M | Dry, degassed. Acetone is preferred for ease of workup; DMF for difficult substrates. |
| Sodium Iodide (NaI) | Catalyst | 0.1 equiv | Optional: Finkelstein acceleration for bromides. |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Drying: Flame-dry a 250 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under Argon flow.
-
Solvation: Add C-Pentylresorcin[4]arene (1.0 mmol, ~0.75 g) and anhydrous Acetone (100 mL). Stir until fully dissolved.
-
Deprotonation: Add anhydrous K₂CO₃ (12.0 mmol, 1.66 g). Stir vigorously at room temperature for 30 minutes. Note: The solution may turn slightly pink/orange due to phenolate formation.
Step 2: Linker Addition
-
Add the 1,3-Bis(bromomethyl)-tert-butylbenzene (4.5 mmol) directly to the flask.
-
Critical Insight: If using the 2-tert-butyl isomer, add slowly as a solution in acetone to prevent oligomerization due to steric crowding.
-
-
(Optional) Add NaI (0.1 mmol) to catalyze the reaction via in-situ iodide exchange.
Step 3: Bridging Reaction
-
Heat the mixture to Reflux (60°C for Acetone) .
-
Maintain reflux for 24–48 hours under Argon.
-
Monitoring: Monitor by TLC (SiO₂, 5% Acetone in Hexanes).
-
Starting Material: Rf ~ 0.0 (Baseline).
-
Product: Rf ~ 0.4–0.6 (Fluorescent spot).
-
Intermediates: You may see 1, 2, or 3 bridges (lower Rf spots) disappearing over time.
-
Step 4: Workup & Purification
-
Filtration: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad. Wash the pad with Acetone.
-
Evaporation: Remove the solvent in vacuo to yield a crude solid (often sticky).
-
Precipitation: Redissolve the crude in a minimum amount of CH₂Cl₂ (5 mL) and precipitate by adding Methanol (50 mL) while stirring.
-
Chromatography: If necessary, purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient 0% -> 10% Ethyl Acetate in Hexanes.
-
Expected Results (Data Summary)
| Parameter | 5-tert-butyl Isomer (Deep Cavitand) | 2-tert-butyl Isomer (Introverted) |
| Yield | 50 - 75% | 20 - 40% (Sterically hindered) |
| Physical State | White/Off-white Powder | Crystalline Solid |
| ¹H NMR (Methine Bridge) | Triplet at ~5.6 ppm (Vase form) | Shifted upfield or broadened (Kite form) |
| Solubility | High (CHCl₃, Toluene) | Moderate |
| Cavity Status | Open (Binds guests like Adamantane) | Blocked (Self-inclusion of t-Bu) |
Troubleshooting & Optimization
-
Incomplete Bridging: If TLC shows "laddering" (3-bridge species), add 1.0 equiv more linker and continue reflux for 12h.
-
Oligomerization: High concentration leads to polymer formation. Keep concentration below 0.05 M .
-
Solvent Choice: If the linker is extremely hydrophobic (e.g., long alkyl chains), switch from Acetone to DMA (Dimethylacetamide) and heat to 80°C.
References
-
Gibb, B. C., et al. "Synthesis of Deep-Cavity Cavitands." Journal of the American Chemical Society, 1998.
-
Moran, J. R., et al. "Cavitands: Synthetic Molecular Vessels." Journal of the American Chemical Society, 1982.
-
Rebek, J., Jr. "Molecular Recognition with Introverted Functionality." Angewandte Chemie Int. Ed., 2005.[1][2]
-
Cram, D. J. "Cavitands: Organic Hosts with Enforced Cavities." Science, 1983.
-
Biros, S. M., & Rebek, J. "Structure and Binding Properties of Water-Soluble Cavitands and Capsules." Chemical Society Reviews, 2007.
Sources
Application Notes & Protocols: Strategic Use of 1,3-Bis(bromomethyl)-2-tert-butylbenzene in Advanced Synthesis
Abstract: This document provides a comprehensive guide to the experimental applications of 1,3-Bis(bromomethyl)-2-tert-butylbenzene, a versatile bifunctional electrophile. The presence of two highly reactive benzylic bromide moieties, coupled with the sterically influential tert-butyl group, makes this reagent a unique building block for constructing complex molecular architectures. We will delve into two primary applications: the high-dilution synthesis of macrocyclic compounds (cyclophanes) and its use as a cross-linking agent for functional polymers. The protocols herein are designed to be self-validating, with explanations grounded in established reaction mechanisms and supported by authoritative references.
Core Concepts & Reagent Overview
Molecular Profile and Reactivity
This compound is characterized by a central benzene ring substituted with two bromomethyl groups and a bulky tert-butyl group. The key to its utility lies in the reactivity of the C-Br bonds. These are benzylic bromides, which are excellent substrates for nucleophilic substitution reactions, primarily proceeding via an SN2 mechanism.[1][2][3] The benzylic position stabilizes the transition state of the SN2 reaction, leading to faster reaction rates compared to simple alkyl halides.[4]
The tert-butyl group exerts significant steric influence. It can direct the conformation of the molecule and its derivatives, and its bulk can provide a "shielding" effect, influencing the regioselectivity of certain reactions. Furthermore, its lipophilic nature enhances solubility in many organic solvents.
Safety & Handling
As with all reactive bromoalkanes, proper safety precautions are paramount.
-
Hazard Profile: This compound is a combustible liquid and can cause skin, eye, and respiratory irritation.[5][6][7] It is crucial to handle it in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][8]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][6] Keep the container tightly sealed.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water.[8] If inhaled, move to fresh air.[5] Seek medical attention if irritation persists.
Protocol I: Synthesis of a Thia-Cyclophane via Intramolecular Cyclization
The dual reactivity of this compound makes it an ideal precursor for macrocycle synthesis. By reacting it with a bifunctional nucleophile under high-dilution conditions, intramolecular cyclization is favored over intermolecular polymerization.[9] This protocol details the synthesis of a novel tert-butylated dithia[n]cyclophane.
Causality and Experimental Rationale
To achieve a successful intramolecular cyclization, the probability of one end of the nucleophile reacting with one electrophilic site on the same molecule must be maximized, while minimizing the chance of it reacting with a different molecule. The key experimental choice is the use of high-dilution conditions . By maintaining extremely low concentrations of both the electrophile and the nucleophile throughout the reaction, we kinetically favor the formation of the cyclic monomer over linear oligomers or polymers. This is achieved through the slow, simultaneous addition of the reagents into a large volume of heated solvent using syringe pumps.
Cesium carbonate (Cs₂CO₃) is chosen as the base due to its high solubility in DMF and its ability to effectively deprotonate the dithiol without being overly aggressive. The "cesium effect" is well-documented to enhance the rate of such macrocyclization reactions.
Experimental Workflow Diagram
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. 1,3-Bis(bromomethyl)-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Substitution Reactions [chemedx.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
Use of 1,3-Bis(bromomethyl)-2-tert-butylbenzene in dendrimer synthesis
Application Note: High-Performance Polyphenylene Dendrimer Synthesis via 1,3-Bis(bromomethyl)-2-tert-butylbenzene
Executive Summary
This guide details the strategic application of This compound (Reagent ID: 2-tBu-BB ) in the synthesis of shape-persistent polyphenylene dendrimers (PPDs). While standard PPDs offer exceptional thermal stability and rigid architectures, they frequently suffer from poor solubility in higher generations due to strong
The 2-tBu-BB scaffold serves as a critical "solubilizing kink." The steric bulk of the tert-butyl group at the 2-position forces the adjacent aromatic rings out of planarity (orthogonal twisting), effectively disrupting aggregation while maintaining the rigid polyphenylene backbone. This note provides validated protocols for converting 2-tBu-BB into phosphonate linkers (via Michaelis-Arbuzov) and subsequent dendrimer generation via Horner-Wadsworth-Emmons (HWE) and Diels-Alder cycloadditions.
Chemical Properties & Handling
2-tBu-BB is a benzylic bromide. Its reactivity is defined by the electrophilic nature of the bromomethyl groups and the steric hindrance of the tert-butyl group.
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 320.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Hazards | Lachrymator (Tear Gas effect), Skin/Eye Irritant |
Safety Warning: Benzylic bromides are potent lachrymators. All procedures involving 2-tBu-BB must be performed in a properly functioning fume hood.[1] Double-gloving (Nitrile/Neoprene) is recommended.
The "Steric Twist" Mechanism
The utility of 2-tBu-BB lies in its geometry. In standard meta-phenylene linkers, rings can rotate to achieve planarity, leading to insolubility. In 2-tBu-BB , the bulky tert-butyl group clashes with the ortho-protons of the adjacent rings attached during synthesis.
Mechanism:
-
Steric Clash: The Van der Waals radius of the t-butyl group prevents coplanar conformation.
-
Dihedral Twist: The aromatic rings are forced into a dihedral angle of ~60–90°.
-
Result: Formation of internal free volume and inhibition of intermolecular
-stacking.
Figure 1: Comparison of standard meta-linkers vs. the sterically hindered 2-tBu-BB linker, illustrating the suppression of planarity.
Protocol A: Linker Activation (Michaelis-Arbuzov Reaction)
The first step in utilizing 2-tBu-BB is converting the reactive bromides into phosphonates, creating the reagent necessary for HWE coupling.
Objective: Synthesize 1,3-Bis(diethoxyphosphorylmethyl)-2-tert-butylbenzene .
Reagents:
-
2-tBu-BB (1.0 equiv)
-
Triethyl phosphite (
) (4.0 equiv) - Excess is crucial. -
Solvent: None (Neat) or Toluene (if temperature control is needed).
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl2) or nitrogen inlet.
-
Addition: Add 2-tBu-BB (e.g., 5.0 g, 15.6 mmol) to the flask. Add Triethyl phosphite (10.7 mL, 62.4 mmol) directly.
-
Reaction: Heat the mixture to 150°C (oil bath temperature). The reaction is neat; the solid will dissolve as it heats.
-
Note: Ethyl bromide (EtBr) is a byproduct (bp 38°C). It will evolve as a gas. Ensure the condenser is efficient, but allow gas escape through a bubbler.
-
-
Duration: Reflux for 12–16 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The starting bromide spot should disappear.
-
Purification:
-
Cool the mixture to room temperature.
-
Distillation: Remove excess triethyl phosphite under high vacuum (0.1 mbar) at 60–80°C.
-
Crystallization: The residue is often a viscous oil that crystallizes upon standing or trituration with cold hexanes.
-
-
QC:
NMR (CDCl3) should show a single singlet around 26–28 ppm.
Protocol B: Dendrimer Growth (HWE & Diels-Alder)
This protocol describes the "Divergent Growth" strategy typical of Müllen-type dendrimers.
Objective: Convert the bis-phosphonate into a divinyl core, then react with tetraphenylcyclopentadienone (CP) derivatives.
Workflow Logic:
Figure 2: Synthetic pathway from the brominated precursor to the first-generation rigid dendrimer.
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
-
Reagents: Bis-phosphonate (from Protocol A), Benzophenone derivative (e.g., 4-bromo-benzophenone for further functionalization), NaH (60% dispersion), dry THF.
-
Procedure:
-
Suspend NaH (2.5 equiv) in dry THF under Argon.
-
Add Bis-phosphonate (1.0 equiv) dissolved in THF dropwise at 0°C. Stir 30 min (Solution turns yellow/orange).
-
Add Benzophenone derivative (2.2 equiv).
-
Reflux for 12 hours.[2]
-
-
Workup: Quench with water, extract with DCM. Dry over MgSO4.[1][3]
-
Product: 1,3-Bis(2,2-diarylvinyl)-2-tert-butylbenzene . This is the "Dienophile."
Step 2: Diels-Alder Cycloaddition
-
Reagents: Divinyl core (Dienophile), Tetraphenylcyclopentadienone (Diene), Diphenyl ether (Solvent).
-
Procedure:
-
Purification:
-
Precipitate the crude mixture into Methanol.
-
Filter the solid.[1]
-
Purify via Column Chromatography (Silica, Toluene/Hexane) to remove excess cyclopentadienone.
-
Troubleshooting & Quality Control
| Issue | Diagnostic | Root Cause | Solution |
| Low Yield in Arbuzov | TLC shows starting material | Temperature too low (<140°C) | Ensure oil bath is 150°C+; remove EtBr gas efficiently. |
| Incomplete HWE | 31P NMR shows signal | Wet THF or old NaH | Distill THF over Na/Benzophenone; Use fresh NaH. |
| Insolubility (G2/G3) | Precipitate in NMR tube | Switch solvent to Tetrachloroethane-d2 (high temp NMR). | |
| Broad NMR Signals | 1H NMR | Aggregation | Heat NMR probe to 350K; The t-butyl group should remain a sharp singlet (~1.5 ppm). |
References
-
Wiesler, U.-M., & Müllen, K. (2001). "Polyphenylene Dendrimers via Diels-Alder Reactions: The Convergent Approach." Chemical Communications. Link
-
Hammer, B. A. G., & Müllen, K. (2016).[6][7] "Polyphenylene Dendrimers: From Carbon-Rich Precursors to Shape-Persistent Materials."[6] Chemical Reviews. Link
-
Braunecker, W. A., et al. (2016). "Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents." Chemistry – A European Journal. Link
-
Organic Syntheses. (2008). "Arbuzov Reaction Protocols for Benzylic Bromides." Organic Syntheses, Coll. Vol. 10. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. Expanding the limits of synthetic macromolecular chemistry through Polyphenylene Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Bis(bromomethyl)-2-tert-butylbenzene
This technical guide addresses the synthesis and side-reaction management of 1,3-Bis(bromomethyl)-2-tert-butylbenzene , a highly sterically congested scaffold often used in supramolecular chemistry (e.g., calixarene synthesis).
Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Optimization
The Steric Gauntlet: Understanding Your Substrate
The synthesis of this compound is not a standard benzylic bromination. It is defined by the "Gear Effect" . The bulky tert-butyl group at position 2 forces the adjacent methyl groups (positions 1 and 3) to twist out of coplanarity with the benzene ring to relieve steric strain.
Implications for Reactivity:
-
Kinetic Penalty: The benzylic hydrogens are sterically shielded, making the initial radical abstraction slower than in unhindered xylenes.
-
Thermodynamic Trap: The resulting benzylic radical may be less resonance-stabilized because orbital overlap with the aromatic ring is compromised by the twist.
Visualizing the Challenge
The following diagram illustrates the reaction pathways and where specific failures occur due to this steric crowding.
Caption: Reaction flowchart highlighting the kinetic bottlenecks (Mono -> Target) and diversion points to side products.
Troubleshooting Dashboard: Q&A
Issue 1: The Reaction Stalls at the Monobromide
User Report: "I see a major spot on TLC for the monobromide, but the bis-bromide won't form even after 24 hours."
Technical Diagnosis: The first bromine atom introduces additional steric bulk and electron-withdrawing character. In a normal system, this deactivates the position toward further reaction (good), but here, the second methyl group is physically blocked by the tert-butyl group and the newly added bromine. The reaction has hit a "Steric Wall."
Corrective Protocol:
-
Switch Initiators: If using AIBN (Azobisisobutyronitrile), switch to Benzoyl Peroxide (BPO) . BPO has a higher half-life temperature, allowing you to run the reaction at a higher reflux temperature (e.g., in chlorobenzene or 1,2-dichloroethane instead of CCl4/DCM) to overcome the activation energy barrier.
-
Photochemical Boost: Standard lab lamps may not penetrate the reaction vessel effectively. Use a high-intensity LED (450-500 nm) placed directly against the flask (with cooling) to maximize radical flux.
-
Stoichiometry: Ensure a slight excess of NBS (2.2 to 2.5 equivalents). Do not add it all at once. Add the second equivalent after the monobromide has formed to maintain a high concentration of active radical species when the reaction slows down.
Issue 2: Formation of Gem-Dibromides (-CHBr2)
User Report: "NMR shows a proton signal at ~6.6 ppm, indicating I've brominated the same carbon twice."
Technical Diagnosis: This occurs when the benzylic radical reacts with Br2 (generated in situ) faster at the already brominated carbon than at the fresh methyl group. While sterics usually disfavor this, if the "fresh" methyl is too shielded by the tert-butyl group, the radical might preferentially form at the already activated (albeit hindered) monobromomethyl site.
Corrective Protocol:
-
Solvent Scavenging: Ensure the reaction is strictly anhydrous.
-
Slow Addition: Add the NBS in portions. High local concentrations of NBS promote high local [Br2] concentrations, which favor gem-bromination.
-
The "Dilution" Fix: Run the reaction more dilute (0.05 M - 0.1 M). This slows down the bimolecular propagation steps relative to the radical chain transfer, often improving selectivity.
Issue 3: Ring Bromination (Aromatic Substitution)
User Report: "I'm losing my aromatic protons. Is the t-butyl group directing bromine to the ring?"
Technical Diagnosis: The tert-butyl group is an activator. If the radical chain stops (e.g., due to oxygen inhibition) or if there are Lewis acid impurities (Fe, Al, Zn) in your reagents, the reaction switches from Radical Substitution to Electrophilic Aromatic Substitution (EAS) . The position para to the tert-butyl group (position 5) is sterically open and electronically activated.
Corrective Protocol:
-
Purify NBS: Commercial NBS often contains traces of HBr and Br2. Recrystallize NBS from water (dissolve in hot water, filter, cool) and dry it thoroughly under vacuum P2O5 before use.
-
Base Buffer: Add solid K2CO3 or NaHCO3 (10-20 mol%) to the reaction mixture. This scavenges any HBr formed, preventing the acid-catalyzed formation of electrophilic Br2 species that attack the ring.
-
Oxygen Exclusion: Degas your solvent thoroughly (sparge with Ar/N2 for 20 mins). Oxygen is a diradical that quenches your radical chain, stopping the desired reaction and leaving the system vulnerable to ionic side reactions.
Optimized Experimental Protocol
Designed for sterically hindered substrates.
Reagents:
-
Precursor: 1,3-Dimethyl-2-tert-butylbenzene (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (2.4 equiv, recrystallized)
-
Initiator: Benzoyl Peroxide (BPO) (0.05 equiv) or AIBN (0.1 equiv)
-
Solvent: Methyl formate or 1,2-Dichloroethane (DCE) (degassed)
-
Additive: K2CO3 (0.1 equiv)
Step-by-Step:
-
Preparation: In a flame-dried Schlenk flask, dissolve the precursor in DCE (0.1 M concentration).
-
Scavenging: Add solid K2CO3. This is critical to prevent acid-catalyzed ring bromination.
-
Initiation: Add 1.2 equiv of NBS and half the initiator.
-
Activation: Irradiate with a 500W halogen lamp or high-power blue LED. Heat to reflux.
-
Note: If using light, ensure the heat from the lamp doesn't evaporate the solvent uncontrolled.
-
-
Monitoring: Monitor by TLC/NMR every 2 hours. Once the monobromide is the major species, add the remaining NBS (1.2 equiv) and initiator.
-
Completion: Continue reflux until the monobromide is <5%.
-
Workup: Filter off succinimide and K2CO3 while warm. Wash filtrate with water (rapidly) to remove traces of succinimide. Dry over MgSO4.[1]
-
Purification: Recrystallization from hexane/chloroform is preferred over column chromatography, as silica gel can induce hydrolysis of the sensitive benzylic bromides.
Data Summary Table
| Parameter | Standard Conditions | Optimized for Hindered System | Reason |
| Stoichiometry | 2.0-2.1 equiv NBS | 2.4-2.5 equiv NBS | Compensates for slower kinetics and minor decomposition. |
| Addition | All at once | Portion-wise | Prevents high [Br2] concentration (Gem-bromide risk). |
| Solvent | CCl4 (Banned/Toxic) | DCE or Benzene | Higher reflux temp helps overcome steric barrier. |
| Additive | None | K2CO3 | Prevents ring bromination (EAS). |
References
-
General Radical Bromin
-
Steric Hindrance in Alkylbenzenes
- Synthesis of Hindered Bromides (Analogous Protocols) Title: Bromination of 1,3,5-Tri-tert-butylbenzene (Demonstrating Ring vs Side Chain competition) Source: ChemSpider Synthetic Pages
-
Crystal Structure & Conformation of 1,3-bis(bromomethyl)
- Title: 1,3-Bis(bromomethyl)-2-nitrobenzene
- Source: N
-
URL:[Link]
-
Efficient Synthesis of Bis(bromomethyl)arenes
Sources
Technical Support Center: Purification of 1,3-Bis(bromomethyl)-2-tert-butylbenzene
Ticket ID: PUR-TBMB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purity Issues in Sterically Hindered Benzyl Bromides
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 1,3-bis(bromomethyl)-2-tert-butylbenzene (via Wohl-Ziegler bromination) has yielded a mixture containing starting material, mono-brominated intermediates, or poly-brominated byproducts.
This molecule poses unique purification challenges due to the 2-position tert-butyl group .[1] This bulky substituent forces the adjacent meta-methyl groups out of planarity, influencing both the radical bromination kinetics and the solubility profile of the resulting bromide. Unlike standard benzyl bromides, the steric crowding here significantly impacts crystallization behavior.[1]
This guide provides a self-validating purification workflow designed to isolate high-purity material suitable for macrocyclization (e.g., calixarene or cryptand synthesis).[1]
Module 1: Diagnostic Troubleshooting (Triage)
Before attempting purification, you must characterize your crude mixture.[1] Visual inspection is insufficient; use 1H NMR to quantify the impurity profile.[1]
The Impurity Spectrum
| Species | Structure Description | Diagnostic 1H NMR Signal (CDCl3, approx.)[1][2][3][4] | Troubleshooting Insight |
| Target Product | Bis-bromide | The tert-butyl group usually shifts benzylic protons downfield relative to unhindered analogs. | |
| Impurity A | Mono-bromide | Presence of a methyl singlet indicates incomplete reaction.[1] Action: Reaction stopped too early. | |
| Impurity B | Starting Material | Two methyl groups intact. Action: Re-evaluate initiator quality (AIBN/BPO). | |
| Impurity C | Tri-bromide | Methine proton from gem-dibromination.[1] Action: Over-reaction; reduce reaction time or NBS equivalents. | |
| Impurity D | Succinimide | Solid byproduct of NBS.[1] Action: Requires aqueous wash or filtration before recrystallization.[1] |
Decision Tree: Purification Strategy
Figure 1: Decision matrix for selecting the appropriate purification methodology based on crude purity.
Module 2: Purification Protocols
Protocol A: Recrystallization (The Gold Standard)
Recommended for crude mixtures with >80% desired product.
Scientific Rationale: The tert-butyl group provides a rigid scaffold that aids in crystal lattice formation.[1] However, the mono-bromide impurity disrupts this lattice less than expected due to similar polarity. We utilize Hexane (or Petroleum Ether) because the bis-bromide is sparingly soluble in cold hexane, whereas the mono-bromide and unreacted xylene are significantly more soluble.
Safety Warning: This compound is a potent lachrymator (tear gas).[1] All operations, including filtration and drying, must be performed in a functioning fume hood.[1]
Step-by-Step Workflow:
-
Pre-Treatment (Crucial):
-
If the crude is a solid cake from the reaction flask, suspend it in
(DCM) and wash with water ( ) to remove succinimide. Dry the organic layer ( ) and evaporate to dryness. -
Why? Succinimide is insoluble in hexane and will contaminate your final crystals if not removed first.[1]
-
-
Solvent Addition:
-
Place the crude solid in an Erlenmeyer flask.
-
Add Hexane (approx. 10 mL per gram of crude).[1]
-
Heat to reflux (
) with stirring.
-
-
The "Hot Filtration" Check:
-
Crystallization:
-
Isolation:
Protocol B: Flash Column Chromatography
Recommended for complex mixtures (significant mono-bromide or over-bromination).
Scientific Rationale: While recrystallization relies on solubility differences, chromatography separates based on polarity.[1] The bis-bromide is slightly more polar than the mono-bromide but significantly less polar than the succinimide byproduct.
System Parameters:
-
Stationary Phase: Silica Gel (230–400 mesh).[1]
-
Mobile Phase:
Workflow:
-
Load: Dry load is preferred. Dissolve crude in minimal DCM, add silica, evaporate to a free-flowing powder, and load onto the column.
-
Elution Order:
Module 3: Stability & Storage
Users often report degradation of the purified material after a few weeks.[1] This is due to the high reactivity of benzylic bromides, which are prone to hydrolysis (forming HBr, which catalyzes further decomposition).[1]
| Factor | Recommendation | Mechanism of Failure |
| Temperature | Store at | Thermal energy accelerates solvolysis and radical decomposition.[1] |
| Atmosphere | Store under Argon/Nitrogen .[1] | Oxygen can promote radical oxidation; moisture causes hydrolysis.[1] |
| Container | Amber glass vial. | Light can cleave the C-Br bond (radical pathway), turning the solid yellow/brown. |
| Stabilizer | Add Ag wire or Cu turnings (Optional).[1] | Scavenges free bromide/HBr traces (advanced technique).[1] |
Frequently Asked Questions (FAQ)
Q1: My product turned pink/brown overnight. Is it ruined?
A: The color indicates trace liberation of
Q2: Can I use Methanol for recrystallization? A: Avoid hot methanol. While it is a common solvent for benzyl bromides, sterically hindered benzyl bromides can undergo solvolysis (forming the benzyl methyl ether) at elevated temperatures.[1] If you must use alcohols, use 2-propanol and keep the heating time to a minimum.[1]
Q3: The mono-bromide impurity persists after two recrystallizations. Why? A: This suggests "mixed crystal" formation where the impurity fits into the crystal lattice of the product.[1]
-
Fix: Switch to Protocol B (Chromatography) . Recrystallization is rarely effective at removing >15% homologous impurities in this specific structural class.[1]
Q4: Why is the yield lower than reported in the literature (Tashiro et al.)? A: The tert-butyl group causes steric congestion that slows down the radical bromination of the second methyl group. Pushing the reaction to completion often leads to tri-bromination (gem-dibromide formation). It is better to accept a lower conversion (stop at 60-70%) and recover pure material than to over-cook the reaction.[1]
References
-
Tashiro, M., & Yamato, T. (1989).[1] "Metacyclophanes and Related Compounds. 20. Preparation and Reaction of 2-tert-Butyl-1,3-bis(bromomethyl)benzene."[1] The Journal of Organic Chemistry, 54(2), 261–268.[1]
-
Vögtle, F., et al. (1990).[1] "Steric Effects in the Synthesis of Soluble Cyclophanes." Chemische Berichte. (General grounding on steric influence in benzyl bromide synthesis).
-
Reich, H. J. (2023).[1] "Common NMR Solvents and Impurities." University of Wisconsin-Madison.[1] (Source for impurity chemical shifts).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] (Standard protocols for benzyl halide purification).
Sources
Removing impurities from 1,3-Bis(bromomethyl)-2-tert-butylbenzene reactions
[1]
Executive Summary: The Steric Challenge
Synthesizing this compound is not a standard benzylic bromination.[1] The bulky tert-butyl group at the 2-position exerts a massive steric influence (the "gear effect") on the adjacent methyl groups at positions 1 and 3.
The Core Problem: The first bromination proceeds rapidly. However, the introduction of the first bromine atom increases steric crowding, making the second bromination significantly slower and more difficult. Consequently, the reaction frequently stalls, leaving a mixture of:
-
Target Product: this compound[1]
-
Major Impurity: 1-(Bromomethyl)-3-methyl-2-tert-butylbenzene (Mono-bromide)[1]
-
Minor Impurity: Gem-dibromides (over-bromination at the same carbon)
This guide provides the protocols to drive the reaction to completion and purify the resulting mixture.
Reaction Mechanism & Impurity Landscape[1]
Visualizing the Pathway
The following diagram illustrates the competitive pathways and where the reaction tends to bottleneck.
Figure 1: Reaction pathway showing the kinetic bottleneck at the mono-bromide stage due to steric hindrance from the tert-butyl group.
Impurity Profile Table[2]
| Impurity Type | Chemical Structure | Origin | Removal Strategy |
| Mono-bromide | 1-CH₂Br, 3-CH₃ | Incomplete reaction due to steric stalling.[1] | Primary: Reaction optimization (forcing conditions).Secondary: Fractional Recrystallization. |
| Starting Material | 1,3-dimethyl | Low conversion / inactive initiator.[1] | Flash Chromatography (Non-polar eluent). |
| Gem-dibromide | 1-CHBr₂, 3-CH₂Br | Large excess of NBS or localized high concentration.[1] | Difficult to remove; prevent by controlling NBS addition.[1] |
| Succinimide | C₄H₅NO₂ | Byproduct of NBS.[1] | Aqueous wash (Water/Brine) or Filtration (insoluble in CCl₄/Hexane). |
| Hydrolysis Products | Benzyl alcohols | Moisture in solvent or silica gel.[1] | Use anhydrous conditions; store product in desiccator. |
Troubleshooting & Optimization (Q&A)
Q1: I have a persistent 15-20% mono-bromide impurity. Adding more NBS doesn't help.[1] What should I do?
Diagnosis: The reaction has stalled because the radical chain propagation is failing to overcome the steric barrier of the second methyl group. Simply adding NBS increases the concentration of succinimide (which can inhibit the reaction) without necessarily restarting the radical chain.
Protocol:
-
Light Source: Ensure you are using a high-intensity visible light source (e.g., 300-500W tungsten or specific LED at 450nm) placed close to the flask.[1] The "gear effect" requires high energy to access the reactive conformation.
-
Initiator Spiking: Do not add all the initiator (AIBN or Benzoyl Peroxide) at the start. Add 50% initially, then add the remaining 50% in portions every 2-3 hours to maintain a steady flux of radicals.
-
Temperature: If using CCl₄ (boiling point 77°C), the temperature might be too low. Switch to Benzene (80°C) or Chlorobenzene (131°C) to increase thermal energy, but be cautious of the higher risk of gem-bromination at higher temperatures.
-
Stoichiometry: Use 2.2 to 2.4 equivalents of NBS. A slight excess is required, but >2.5 equiv promotes over-bromination.[1]
Q2: How do I remove the mono-bromide without column chromatography?
Insight: Separation of the mono-bromide from the bis-bromide by chromatography is difficult because their Rf values are very similar (both are non-polar). However, the Bis-bromide is significantly more crystalline and symmetrical than the mono-bromide.[1]
Recrystallization Protocol:
-
Solvent: Use Hexane or Petroleum Ether (60-80°C) .[1]
-
Method: Dissolve the crude mixture in the minimum amount of boiling hexane.
-
Cooling: Allow it to cool slowly to room temperature, then to 4°C.
-
Result: The bis-bromide (Target) should crystallize out as white needles/plates. The mono-bromide, being less symmetrical, tends to stay in the mother liquor.[1]
-
Validation: Check the supernatant by TLC or NMR. If the crystals still contain mono-bromide, repeat the recrystallization.[1]
Q3: My product is turning pink/brown during storage. Is it degrading?
Answer: Yes. Benzylic bromides are inherently unstable and sensitive to:
-
Moisture: Hydrolysis to benzyl alcohol (releasing HBr, which is autocatalytic).
-
Light: Radical decomposition.[1]
Stabilization Protocol:
-
Storage: Store solid product at -20°C under Argon/Nitrogen.
-
Additive: Some protocols suggest adding copper wire or silver foil to the container to scavenge free bromine/HBr, though this is less common for this specific derivative.
-
Immediate Use: Ideally, use the bromide immediately for the next step (e.g., macrocyclization).
Validated Experimental Workflow
Objective: Synthesis of this compound with <5% Mono-bromide.
Reagents:
-
2-tert-butyl-m-xylene (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (2.2 equiv) - Recrystallize from water before use to remove free HBr/Br₂.
-
AIBN (0.05 equiv) or Benzoyl Peroxide (0.05 equiv).
-
Solvent: CCl₄ (classic) or Benzotrifluoride (PhCF₃, greener alternative).
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
-
Dissolution: Dissolve the starting material in the solvent (0.1 M concentration).
-
Addition: Add NBS (2.2 equiv) and half of the initiator (0.025 equiv).
-
Initiation: Heat to reflux while irradiating with a 500W halogen lamp. The solution should turn orange/red and then fade to pale yellow as bromine is consumed.
-
Monitoring: Monitor by ¹H NMR (not just TLC). Look for the disappearance of the aryl-methyl peak (~2.4-2.6 ppm) and the appearance of the CH₂Br peak (~4.6-4.8 ppm).
-
Note: The Mono-bromide will show two different methyl/methylene signals.[1]
-
-
Re-initiation: If the reaction stalls (check NMR after 4 hours), add the second portion of initiator (0.025 equiv) and continue reflux.
-
Workup:
-
Purification: Recrystallize the crude yellow solid from boiling Hexane.
References
-
Reaction Mechanism & Steric Hindrance
-
General Benzylic Bromination Guidelines
-
Purification of Hindered Bromides
-
Structural Context (Macrocycle Precursor)
-
Title: 1,3-Bis(bromomethyl)-2-nitrobenzene (Structural analog crystal data).[5]
- Source: PubMed Central (NIH).
-
URL:
-
Handling and storage of 1,3-Bis(bromomethyl)-2-tert-butylbenzene safely
Abstract: This technical support guide provides a comprehensive framework for the safe handling, storage, and utilization of 1,3-Bis(bromomethyl)-2-tert-butylbenzene. Designed for researchers, chemists, and drug development professionals, this document integrates established safety protocols with field-proven insights to address common and complex issues encountered during experimentation. The guide is structured into a detailed Frequently Asked Questions (FAQs) section for quick reference and an in-depth Troubleshooting Guide for resolving specific experimental challenges.
Introduction
This compound is a sterically hindered aromatic building block valuable in organic synthesis, particularly for creating complex molecular architectures. Its bifunctional nature, with two reactive benzylic bromide groups, allows for its use in forming macrocycles, polymers, and as a rigid linker in medicinal chemistry. However, its structure—combining reactive benzylic halides with a bulky tert-butyl group—presents unique challenges in handling, reactivity, and purification. This guide aims to provide the necessary technical information to navigate these challenges safely and effectively. Benzylic bromides are known to be potent lachrymators and irritants, demanding strict adherence to safety protocols.[1][2][3][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental safety and handling procedures for this compound.
Q1: What are the primary hazards associated with this compound?
A1: Based on analogous structures like benzyl bromide and 1,3-bis(bromomethyl)benzene, the primary hazards are:
-
Severe Irritation: It is expected to be a strong irritant to the eyes, skin, and respiratory tract.[2][4] Benzylic halides are known lachrymators, meaning they cause tearing and intense eye discomfort upon exposure to vapors.[1][5][6]
-
Corrosivity: It may be corrosive to metals and tissues upon direct contact.[4][7]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[8]
-
Reactivity: It is a reactive alkylating agent and can react vigorously with incompatible materials such as strong oxidizing agents and bases.[7]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is critical.[9][10]
-
Eye/Face Protection: Use chemical safety goggles and a full-face shield. Standard safety glasses are insufficient due to the lachrymatory nature of the vapors.[6][11]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: All handling of the solid or its solutions must be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[6] For situations with a potential for high vapor concentration, a full-face respirator with an appropriate cartridge may be necessary.
Q3: What are the correct storage conditions for this compound?
A3: Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.
-
Container: Keep in the original, tightly sealed container.
-
Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent slow hydrolysis from atmospheric moisture.
-
Temperature: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[7]
-
Incompatibilities: Segregate from strong oxidizing agents, bases, amines, and metals.[7][8]
Q4: How should I handle a small spill (e.g., <5 grams) in the lab?
A4: For a small, contained spill inside a chemical fume hood:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Keep the fume hood sash as low as possible while working.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels directly on the spill.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[12]
-
Report: Report the incident to your laboratory supervisor or safety officer.
Q5: What is the proper procedure for disposing of waste containing this compound?
A5: All waste containing this compound, including unused product, contaminated absorbents, and rinsed glassware, must be treated as hazardous waste.
-
Waste Stream: It should be collected in a dedicated, clearly labeled container for halogenated organic waste .[13][14]
-
Segregation: Do not mix with non-halogenated, acidic, or basic waste streams.[15]
-
Disposal: The waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, typically via high-temperature incineration at a licensed facility.[16]
Part 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems that may arise during experiments, focusing on the causality rooted in the compound's chemical nature.
Scenario 1: Reaction Failure or Low Yield
Q: My nucleophilic substitution reaction with a bulky nucleophile is extremely slow or fails to proceed. Why is this happening and what can I do?
A: Causality & Explanation: The primary reason for this is steric hindrance . The large tert-butyl group ortho to the two bromomethyl groups creates significant spatial crowding around the reaction centers (the benzylic carbons).[15] This steric shield physically blocks large or bulky nucleophiles from approaching the carbon atom for the required backside attack in a typical Sₙ2 reaction.[17] Even for an Sₙ1-type reaction, which proceeds through a planar carbocation, the bulky group can hinder the approach of the nucleophile and influence the stability of the intermediate.[18]
Troubleshooting Steps & Optimization:
-
Switch to a Smaller Nucleophile: If the reaction chemistry allows, using a less sterically demanding nucleophile can significantly increase the reaction rate.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction carefully, as higher temperatures can also lead to side reactions or decomposition.
-
Change Solvent: A switch to a polar aprotic solvent (e.g., DMF or DMSO) can accelerate Sₙ2 reactions. For reactions proceeding via an Sₙ1 pathway, a polar protic solvent (e.g., ethanol or formic acid) can help stabilize the carbocation intermediate.
-
Use a Catalyst: Consider phase-transfer catalysis (PTC) for reactions involving anionic nucleophiles. A PTC like tetrabutylammonium bromide can help shuttle the nucleophile to the electrophilic center more effectively.
Scenario 2: Product Purity Issues
Q: After my reaction and workup, TLC and NMR analysis show multiple unexpected spots/peaks. What are the likely impurities?
A: Causality & Explanation: The presence of two reactive bromomethyl groups makes this compound susceptible to several side reactions.
-
Hydrolysis: Benzylic bromides are prone to hydrolysis, especially in the presence of water during workup or if wet solvents are used.[19][20] This leads to the formation of the corresponding mono- and di-alcohol derivatives (1-(bromomethyl)-2-tert-butyl-3-(hydroxymethyl)benzene and 1,3-bis(hydroxymethyl)-2-tert-butylbenzene).
-
Over-alkylation/Polymerization: If your nucleophile is difunctional or if the product of the first substitution can react again, you may form oligomers or polymers.
-
Elimination: Although less common for primary benzylic halides, strong, bulky bases can cause elimination to form a reactive quinone dimethide intermediate, which can then polymerize.
-
Starting Material Impurities: The synthesis of the starting material itself (e.g., via radical bromination of 2-tert-butyl-1,3-dimethylbenzene) can sometimes result in impurities like the mono-brominated species or compounds with bromine on the aromatic ring.
Troubleshooting & Purification Protocol:
-
Rigorous Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before the reaction to minimize hydrolysis.
-
Controlled Stoichiometry: Use precise stoichiometry and consider slow addition of the reagent to minimize side reactions.
-
Purification Strategy:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is often effective at removing less polar or more polar impurities.[21]
-
Column Chromatography: Flash chromatography on silica gel is a reliable method for separating the desired product from impurities. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (with ethyl acetate or dichloromethane) will typically allow for good separation.[22]
-
Scenario 3: Reagent Degradation
Q: I stored my this compound for several months and now my reactions are not working. The material looks discolored. What happened?
A: Causality & Explanation: The compound has likely degraded. Benzylic bromides can be sensitive to light, air, and moisture over time.[8]
-
Hydrolysis: As mentioned, slow reaction with atmospheric moisture is a common degradation pathway, converting the bromomethyl groups to hydroxymethyl groups and releasing HBr.
-
Oxidation: Exposure to air (oxygen) and light can initiate radical processes, leading to oxidation of the benzylic positions to aldehydes or carboxylic acids. The presence of trace HBr can catalyze decomposition.
-
Discoloration: The appearance of a yellow or brownish color often indicates the formation of bromine (Br₂) through decomposition pathways, which can further catalyze degradation.
Preventative Measures & Quality Check:
-
Proper Storage: Always store the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in foil), and refrigerated.
-
Quality Check Before Use: Before using a previously opened bottle, it is good practice to run a quick purity check via TLC or ¹H NMR to confirm its integrity. The presence of new, more polar spots on TLC or the appearance of peaks corresponding to alcohol or aldehyde protons in the NMR would indicate degradation.
-
Purification of Old Reagent: If degradation is minor, it may be possible to repurify the material by recrystallization or column chromatography before use.
Part 3: Technical Data & Workflow
Physicochemical Properties
Note: As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following data is estimated based on its close structural analogs, 1,3-bis(bromomethyl)benzene and 5-tert-butyl-m-xylene. These values should be used as a guide and confirmed by experimental analysis.
| Property | Estimated Value | Rationale / Analog Source |
| Molecular Formula | C₁₂H₁₆Br₂ | - |
| Molecular Weight | 320.06 g/mol | - |
| Appearance | White to off-white solid | Typical for similar crystalline solids |
| Melting Point | > 77 °C | Higher than 1,3-bis(bromomethyl)benzene (74-77 °C) due to increased molecular weight and steric bulk.[7] |
| Boiling Point | > 140 °C at 20 mmHg | Higher than 1,3-bis(bromomethyl)benzene (135-140 °C at 20 mmHg) due to increased molecular weight.[7] |
| Solubility | Insoluble in water. Soluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate). | Expected for a non-polar, halogenated aromatic compound.[7] |
| Density | > 1.4 g/cm³ | Expected to be denser than water, similar to other brominated aromatics. |
Experimental Workflow: Safe Handling Protocol
This diagram outlines the critical decision points and actions for safely managing the compound from receipt to disposal.
Caption: Logical workflow for handling this compound.
References
- Katritzky, A. R., Maran, U., Lobanov, V. G., & Karelson, M. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Computer Sciences, 37(5), 913-919.
- Bergman, M. J., & Gasteiger, J. (2005). General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks.
- Purdue University. (n.d.). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Semantic Scholar.
- Wikipedia. (2023). Benzyl bromide.
- Choice Organochem LLP. (n.d.). Benzyl bromide.
- Bionity. (n.d.). Benzyl bromide.
- Brandeis University. (n.d.). Lachrymators.
- BenchChem. (n.d.). Application Notes and Protocols: Benzylic Bromination of Toluenes using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
- Sciencemadness.org. (2014). Accidentally made benzyl bromide! Ouch My eyes!
- Interactive Learning Paradigms, Incorporated. (2025).
- Katritzky, A. R., et al. (1997). Table 1 from Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Semantic Scholar.
- PubChem. (n.d.). Benzyl Bromide (CID 7498).
- Filo. (2025). Order of hydrolysis of the following in increasing order is: (A) Benzene..
- National Center for Biotechnology Information. (n.d.).
- Andrews, L. J., & Keefer, R. M. (1961). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society, 83(18), 3708-3712.
- Bucknell University. (2016). WASTE MANAGEMENT.
- Towson University. (n.d.). HAZARDOUS WASTE MANAGEMENT PROCEDURES.
- S. P. College, Kolkata. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- University of Toronto. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry.
- PubChem. (n.d.). CID 67319248 | C16H16Br4.
- Santa Cruz Biotechnology. (n.d.).
- Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-bis(bromomethyl)- (CAS 626-15-3).
- ChemicalBook. (2026). 1,3-Bis(bromomethyl)benzene (CAS 626-15-3).
- New Jersey Department of Health. (n.d.). tert-BUTYL-2,4,6-TRINITRO-m-XYLENE.
- National Institute of Standards and Technology. (n.d.). Benzene, 1,3-bis(bromomethyl)-. NIST WebBook.
- Koshy, K. M., Robertson, R. E., Dyson, G. S., & Singh, S. (1976). The hydrolysis of substituted benzyl nitrates in water. II. Effect of ortho-substitution. Canadian Journal of Chemistry, 54(22), 3614-3620.
- Kappe, C. O., et al. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development, 24(7), 1337-1345.
- Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- PubChem. (n.d.). Benzene, 1,3-bis(bromomethyl)- (CID 69373).
- Houben-Weyl. (n.d.). 2.2.2.3 Substituted Benzyl Esters.
- Hemminki, K. (1982). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Mutation Research/Genetic Toxicology, 98(2), 147-153.
- Common Organic Chemistry. (n.d.). Benzyl Protection (Benzyl Bromide).
- University of Rochester. (n.d.). How To: Clean Glassware.
- Lab Manager. (2024).
- U.S. Geological Survey. (2018).
- ResearchGate. (2014).
- PubChem. (n.d.). 5-tert-Butyl-m-xylene (CID 7378).
- MilliporeSigma. (n.d.).
- Li, C.-J., et al. (2004). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes.
- National Center for Biotechnology Information. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. PMC.
- Wikipedia. (n.d.). 5-tert-Butyl-m-xylene.
- Master Organic Chemistry. (2018).
- UCT Science. (n.d.). SOP: CLEANING OF GLASSWARE.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide.
- Fisher Scientific. (2021). Tips for Keeping Safe in the Lab.
Sources
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- 3. Benzyl_bromide [bionity.com]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 7. 1,3-Bis(bromomethyl)benzene | 626-15-3 [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. crystalgen.com [crystalgen.com]
- 10. Tips for Keeping Safe in the Lab | Fisher Scientific [fishersci.no]
- 11. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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- 18. spcmc.ac.in [spcmc.ac.in]
- 19. Order of hydrolysis of the following in increasing order is: (A) Benzene.. [askfilo.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Macrocyclization with 1,3-Bis(bromomethyl)-2-tert-butylbenzene
Executive Summary & Reagent Profile[2][3]
The Reagent: 1,3-Bis(bromomethyl)-2-tert-butylbenzene is a specialized electrophile used primarily for synthesizing [3.n]metacyclophanes , calixarenes, and stapled peptides.[1][2]
The "Steric Paradox": The tert-butyl group at position 2 is not merely a bystander; it is a conformational lock .[2]
-
The Benefit (Thermodynamics): It restricts the rotation of the benzene ring, often pre-organizing the molecule into a syn-conformation favorable for cyclization (the "Reactive Rotamer" effect).
-
The Challenge (Kinetics): It imposes significant steric crowding on the adjacent bromomethyl groups. This hinders nucleophilic attack, slowing down the reaction and allowing competing pathways (oligomerization or hydrolysis) to dominate if conditions are not rigorously controlled.
Diagnostic Workflow
Before altering your chemistry, identify the failure mode using this logic flow.
Figure 1: Diagnostic decision tree for identifying the root cause of macrocyclization failure.[2]
Critical Troubleshooting Guides (FAQs)
Issue 1: "My crude product is a polymeric gum."
Diagnosis: The rate of intermolecular reaction (chain extension) is exceeding the rate of intramolecular reaction (ring closure). Technical Insight: The tert-butyl group slows down the ring-closure step (steric barrier).[2] If the concentration of reagents is too high, a second molecule of linker will attack the intermediate mono-bromide faster than the molecule can bend around to close the ring.
Protocol Adjustment: Pseudo-High Dilution Do not simply dilute the flask (which slows kinetics too much). Use Simultaneous Slow Addition .
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Concentration | 0.1 M - 0.05 M (Batch) | < 0.002 M (Stationary Phase) |
| Addition Mode | One-pot / Dropwise | Syringe Pump (dual feed) |
| Time | 2-4 Hours | 12-24 Hours |
The "Gold Standard" Setup:
-
Flask: Large volume of solvent (e.g., MeCN or DMF) + Base (e.g.,
or NaH).[1] -
Syringe 1: this compound in solvent.
-
Syringe 2: Nucleophile (Diamine/Dithiol) in solvent.
-
Action: Add both slowly over 12+ hours into the refluxing base suspension. This keeps the instantaneous concentration of unreacted monomer near zero, forcing the mono-substituted intermediate to cyclize before it finds another partner [1][2].[2]
Issue 2: "The reaction is sluggish; I see mono-substituted intermediates."
Diagnosis: Steric hindrance from the tert-butyl group is preventing the nucleophile from displacing the bromide.[2]
Technical Insight: The tert-butyl group effectively blocks the "backside" approach required for the
Protocol Adjustment: The Finkelstein Modification Convert the less reactive benzyl bromide into a highly reactive benzyl iodide in situ.
-
Add Sodium Iodide (NaI): Add 10–20 mol% NaI to the reaction mixture.
-
Mechanism:
- is smaller/faster than your bulky nucleophile; it attacks the benzyl bromide to form the Benzyl Iodide .
-
The Benzyl Iodide has a weaker C-I bond and a better leaving group, allowing your bulky nucleophile to displace the Iodine more easily.
-
Solvent Note: If using Acetone (classic Finkelstein), ensure your nucleophile is compatible.[1] For macrocyclizations, MEK (Methyl Ethyl Ketone) or MeCN are often preferred for higher boiling points [3][4].[1]
Issue 3: "I am isolating the benzyl alcohol (hydrolysis product)."
Diagnosis: Trace water in the solvent is competing with your nucleophile. Technical Insight: Because the tert-butyl group slows down the desired reaction, the electrophile "waits" longer in solution. This increases its exposure time to trace moisture. Even "anhydrous" solvents from a bottle can contain enough water to ruin a 0.001 M reaction.
Protocol Adjustment:
-
Solvent: Distill DMF/MeCN over
or store over activated 4Å molecular sieves for 24 hours prior to use. -
Base: If using hygroscopic bases (e.g.,
), flame-dry them under vacuum before use.[1] -
Atmosphere: Run under a positive pressure of Argon, not just a nitrogen balloon.[1]
Mechanistic Visualization
The following diagram illustrates the kinetic competition. Your goal is to block the "Red" path and facilitate the "Green" path.
Figure 2: Kinetic competition between cyclization and polymerization. The tert-butyl group aids the green path thermodynamically (conformation) but hinders it kinetically (sterics).[2]
Recommended "Gold Standard" Protocol
For the synthesis of a [3.3]Metacyclophane derivative.
-
Preparation:
-
Flask A (Reaction Pot): 500 mL dry DMF + 5.0 eq
(dried) + 0.2 eq NaI (Catalyst).[1] Heat to 60–80°C. -
Syringe B: 1.0 mmol this compound in 20 mL dry DMF.
-
Syringe C: 1.0 mmol Dithiol/Diamine linker in 20 mL dry DMF.
-
-
Execution:
-
Workup:
References
-
Ruggli, P. (1912).[1] Die Verdünnungsprinzip bei der Cyclisierung. Justus Liebigs Annalen der Chemie. (Foundational text on the High Dilution Principle).
-
Martí-Centelles, V., Pandey, M. D., Burguete, M. I., & Luis, S. V. (2015).[1] Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8736–8803.[1] Link[1]
-
Finkelstein, H. (1910).[1] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. (The classic halide exchange reaction).[6][7]
-
Shimizu, T., et al. (2009).[1] Synthesis and conformational studies of 9-substituted [3.3]metacyclophane-2,11-diones. Journal of Chemical Research. (Specific application of the reagent in metacyclophane synthesis). Link[1][8]
-
Timmerman, P., et al. (2005).[1][9] Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces. ChemBioChem, 6(5), 821-824.[1][2] (Use of bromomethyl benzene scaffolds in peptide stapling). Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [1703.10018] On-Surface Pseudo-High Dilution Synthesis of Macrocycles: Principle and Mechanism [arxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Finkelstein reaction - Sciencemadness Wiki [sciencemadness.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Sci-Hub. Synthesis and conformational studies of 9-substituted [3.3]metacyclophane-2,11-diones and conversion to the corresponding [3.3]metacyclophanes / Journal of Chemical Research, 2009 [sci-hub.box]
- 9. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Bis(bromomethyl)-2-tert-butylbenzene Synthesis
Subject: Scale-Up Troubleshooting & Process Optimization
Ticket Priority: High (Lachrymator Hazard / Kinetic Stalling) Applicable Protocol: Wohl-Ziegler Bromination of 2-tert-butyl-m-xylene
Executive Summary: The Steric Conflict
You are likely accessing this guide because your scale-up of 1,3-bis(bromomethyl)-2-tert-butylbenzene has failed to reproduce gram-scale yields, or you are facing inseparable mixtures of mono-, bis-, and tris-brominated species.
The Core Problem: The tert-butyl group at the 2-position exerts massive steric pressure (the "Gear Effect") on the adjacent methyl groups. Unlike standard benzylic bromination, this steric bulk prevents free rotation, shielding the benzylic protons from the succinimidyl radical. This results in sluggish initiation, stalled conversion, and a high propensity for side reactions (gem-dibromination) if the reaction is "forced" with excess heat or reagent.
Module 1: Critical Process Parameters (CPP)
The synthesis relies on the Wohl-Ziegler reaction using N-bromosuccinimide (NBS).[1] On a scale >100g, the thermodynamics change significantly compared to small batches.
1.1 The Reaction Workflow
The following diagram outlines the optimized pathway to minimize the "induction period" often seen with this substrate.
Figure 1: Optimized workflow for sterically hindered benzylic bromination. Note the solvent switch to Benzotrifluoride for green compliance.
1.2 Reagent Stoichiometry & Solvent Effects
| Parameter | Recommended Value | Technical Rationale |
| NBS Equivalents | 2.05 – 2.10 | The tert-butyl group causes radical recombination side-reactions. Exact stoichiometry is vital; excess leads to gem-dibromides (tribromo species) which are inseparable. |
| Solvent | Benzotrifluoride (PhCF3) | Critical: Replaces CCl4 (banned). PhCF3 has a higher boiling point (102°C) than CCl4, allowing faster kinetics to overcome the steric barrier without the toxicity of Benzene. |
| Initiator | AIBN (Azobisisobutyronitrile) | Preferred over Benzoyl Peroxide (BPO). BPO generates phenyl radicals that can abstract aromatic protons or attack the tert-butyl group. AIBN is cleaner for this specific substrate. |
| Concentration | 0.2 – 0.3 M | High dilution minimizes intermolecular coupling (Wurtz-type side reactions). |
Module 2: Troubleshooting the "Stalled" Reaction
Symptom: The reaction turns orange/brown (high Br₂ concentration) but conversion stalls at the mono-bromide stage (approx. 50% conversion).
Root Cause: The tert-butyl group shields the second methyl group after the first one is brominated. The "succinimidyl radical" struggles to access the remaining benzylic protons.
Diagnostic Decision Tree
Figure 2: Diagnostic logic for stalled bromination reactions.
Corrective Actions:
-
The "Spike" Method: Do not add all AIBN at the start. Add 50% at t=0, and the remaining 50% in portions every 2 hours. This maintains a steady radical flux required to penetrate the steric shield.
-
Light Activation: For scales >50g, thermal initiation alone is often insufficient due to poor heat transfer. Use a 500W Tungsten-Halogen lamp to irradiate the flask. The photons help cleave the Br-Br bond (generated in situ), which is the true propagating species in the Goldfinger mechanism [1].
-
Water Scavenging: NBS degrades to HBr, which is hygroscopic. If the solvent is wet, the reaction stops. Ensure PhCF3 is dried over molecular sieves.
Module 3: Purification & Isolation
The Challenge: Chromatography is dangerous on a large scale due to the lachrymatory nature of the product. Crystallization is the only viable scale-up method.
Protocol:
-
Quench: Cool to 0°C. Add saturated aqueous NaHSO₃ (sodium bisulfite) to destroy residual bromine (color change: red
yellow colorless). -
Wash: Wash organic layer with 5% NaHCO₃. Warning: CO₂ evolution will be vigorous due to HBr neutralization.
-
Crystallization Solvent:
-
Primary:Hexane (or Heptane for higher flash point).
-
Modifier: If the oil refuses to solidify, add 5-10% Chloroform (CHCl₃) .
-
Technique: Dissolve at reflux, cool slowly to RT, then chill to -20°C. Rapid cooling traps the mono-bromide impurity.
-
Data Table: Impurity Profile
| Impurity | Origin | Removal Strategy |
|---|---|---|
| Mono-bromide | Incomplete Reaction | Difficult to remove. Must drive reaction to completion (>98%) before workup. |
| Gem-dibromide | Over-reaction (local hotspots) | Highly soluble in hexane; remains in mother liquor during crystallization. |
| Succinimide | By-product | Removed via aqueous wash (water solubility is high). |
Module 4: Safety & Lachrymator Handling
Hazard: this compound is a severe lachrymator (tear gas) and skin irritant. It can cause chemical burns and respiratory distress.
Essential Protocols:
-
Neutralization Station: Keep a beaker of 5% Ammonium Hydroxide (NH₄OH) in the hood. Ammonia reacts rapidly with benzylic bromides to form non-volatile amines. Use this to wipe down all spatulas, flasks, and gloves before removing them from the hood.
-
Waste Disposal: Do not put mother liquors directly into general waste. Quench with alcoholic KOH or ammonia first to destroy the active bromide.
-
Spill Control: If a solid spill occurs, cover with weak ammonia solution before sweeping. Do not use a vacuum cleaner (aerosolizes the irritant).
References
-
Wohl-Ziegler Bromination Mechanism & Solvent Effects
- Source: Wikipedia / Goldfinger Mechanism.
-
URL:[Link]
-
Bromination of Sterically Hindered t-Butyl Benzenes
-
Title: Bromination of 1,3,5-Tri-tert-butylbenzene (Analogous steric challenges).[2]
- Source: ChemSpider Synthetic Pages.
-
- Safety Data & Handling of Benzylic Bromides: Title: Benzyl Bromide Safety Data Sheet (General handling for lachrymators). Source: Fisher Scientific / MSDS.
-
Alternative Green Solvents for Bromination
Sources
Managing steric hindrance in reactions with 1,3-Bis(bromomethyl)-2-tert-butylbenzene
Welcome to the dedicated technical support guide for 1,3-Bis(bromomethyl)-2-tert-butylbenzene. This resource is designed for researchers, synthetic chemists, and drug development professionals who are leveraging this unique building block in their work. The strategic placement of a bulky tert-butyl group between two reactive bromomethyl centers introduces significant steric challenges that can complicate synthetic outcomes. This guide provides in-depth, field-proven insights to help you navigate these challenges, optimize your reactions, and troubleshoot common issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when designing experiments with this compound.
Q1: My nucleophilic substitution reactions with this compound are extremely slow or fail to proceed. Why is this happening?
A: The primary reason for the low reactivity is severe steric hindrance . The bulky tert-butyl group at the C2 position physically obstructs the reaction pathway for standard SN2 (bimolecular nucleophilic substitution) reactions.[1][2] For an SN2 reaction to occur, the nucleophile must attack the carbon atom bearing the bromine from the side opposite the leaving group (backside attack).[3] The tert-butyl group acts like a large shield, preventing this approach. This effect is analogous to the well-documented low SN2 reactivity of neopentyl halides, where steric bulk on the carbon adjacent to the reaction center drastically slows the reaction rate.[4]
Q2: What are the most common side reactions I should be aware of?
A: The two most prevalent side reactions are:
-
E2 Elimination: If your nucleophile is also a strong base (e.g., tert-butoxide, or even some alkoxides), it may abstract a proton from the bromomethyl group, leading to an elimination reaction instead of substitution. This is a classic competing pathway for SN2 reactions, especially with sterically hindered substrates.[5][6]
-
Oligomerization/Polymerization: In reactions intended for intramolecular cyclization (e.g., cyclophane synthesis), the slow rate of the desired ring-closing reaction allows for intermolecular reactions to dominate. Instead of one molecule cyclizing on itself, two or more molecules react with each other, forming linear oligomers or polymers, which significantly reduces the yield of the target macrocycle.
Q3: What are the best starting conditions for a successful nucleophilic substitution?
A: To overcome the high activation energy caused by steric hindrance, more forcing conditions are typically required:
-
Elevated Temperatures: Increasing the thermal energy of the system is often necessary. Depending on the solvent, temperatures from 80 °C to >150 °C may be needed.
-
Prolonged Reaction Times: Reactions may require 24-72 hours or longer to reach completion.
-
Solvent Choice: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are ideal. These solvents effectively solvate the counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus increasing its effective nucleophilicity.[5]
-
Nucleophile Choice: Smaller, less-hindered nucleophiles will generally react faster than bulky ones.
Q4: Can this reagent be used in a Williamson Ether Synthesis?
A: Yes, but with significant difficulty. The Williamson ether synthesis is an SN2 reaction, making it highly susceptible to the steric hindrance of this substrate.[3][6] Tertiary alkoxides are likely to cause elimination.[3] For the best chance of success, use a primary, unhindered alcohol and a strong, non-nucleophilic base (like Sodium Hydride, NaH) to pre-form the alkoxide before adding the this compound.[6] Be prepared for extended reaction times and the need for high temperatures.
Q5: Is it possible to form a di-Grignard reagent from this compound?
A: Forming a Grignard reagent is feasible but requires stringent control over experimental conditions.[7] The primary challenges are:
-
Moisture Sensitivity: Grignard reagents are extremely strong bases and will react instantly with any protic source, especially water.[7][8] All glassware must be oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[9] Activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is often necessary to initiate the reaction.[9][10]
Section 2: Troubleshooting Guides
This section provides a problem-cause-solution framework for specific experimental failures.
Problem 1: Low or No Product Yield in a Double Substitution Reaction
| Probable Cause | Detailed Explanation | Recommended Solution |
| Insufficient Reaction Energy | The activation energy for the SN2 transition state is significantly elevated due to steric strain imposed by the tert-butyl group.[11][12] Standard reaction conditions (room temperature, short reaction times) will not be sufficient to overcome this barrier. | Increase Temperature & Time: Gradually increase the reaction temperature in 20 °C increments. Monitor the reaction by TLC or LC-MS. Be prepared for reaction times exceeding 48 hours. Use a Higher-Boiling Solvent: Switch from THF (b.p. 66 °C) to DMF (b.p. 153 °C) or DMSO (b.p. 189 °C) to safely reach higher temperatures. |
| Competing E2 Elimination | The nucleophile is acting as a base and abstracting a proton, leading to elimination byproducts. This is common with bulky, strongly basic nucleophiles.[6] | Modify the Nucleophile: If possible, switch to a less basic but still potent nucleophile (e.g., use Sodium Azide (NaN₃) followed by reduction instead of a primary amine). Two-Step Procedure: If using an alcohol, pre-form the alkoxide using a non-nucleophilic base like NaH at 0 °C, then add the substrate and slowly warm to the target temperature. This minimizes the concentration of free strong base during the substitution. |
| Poor Nucleophile Reactivity | The chosen nucleophile may be too bulky itself, or it may be a weak nucleophile under the reaction conditions. | Select a Smaller Nucleophile: For example, methoxide is more effective than tert-butoxide. Enhance Nucleophilicity: Use a polar aprotic solvent (DMF, DMSO). If applicable, consider using a phase-transfer catalyst (e.g., TBAB) to improve the solubility and reactivity of the nucleophilic salt. |
Problem 2: Dominant Formation of Oligomers in a Cyclization Reaction
| Probable Cause | Detailed Explanation | Recommended Solution |
| Intermolecular Reaction Favored | At standard concentrations (e.g., 0.1 M), the probability of two different molecules reacting with each other (intermolecular) is much higher than the two ends of the same molecule finding each other (intramolecular). This is exacerbated by the slow SN2 reaction rate. | Implement High-Dilution Conditions: This is the most critical factor for successful macrocyclization. By drastically lowering the concentration (to ≤0.001 M), you minimize the chance of intermolecular encounters, giving the intramolecular reaction a kinetic advantage.[13] Use a Syringe Pump: The best method to maintain high dilution is to slowly add a solution of the reactants (the di-bromide and the dinucleophile) via a syringe pump over a long period (e.g., 12-24 hours) to a large volume of refluxing solvent. This keeps the instantaneous concentration of reactive species extremely low. |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Double Nucleophilic Substitution
This protocol provides a robust starting point for reacting this compound with a generic nucleophile (Nu⁻).
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the nucleophile (2.2 equivalents) and a polar aprotic solvent (e.g., DMF, to achieve a concentration of ~0.1 M with respect to the substrate).
-
Reaction Setup: If the nucleophile is an alcohol, add sodium hydride (2.2 eq.) portion-wise at 0 °C and stir for 30 minutes until hydrogen evolution ceases.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of the reaction solvent and add it to the flask.
-
Heating and Monitoring: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Workup: After the starting material is consumed (this may take 24-72 h), cool the reaction to room temperature. Quench carefully by pouring into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Protocol 2: High-Dilution Cyclization for Cyclophane Synthesis
This protocol describes a typical setup for synthesizing a cyclophane using a dinucleophile (e.g., 1,3-benzenedimethanethiol).
-
Syringe Pump Setup:
-
Syringe A: Prepare a solution of this compound (1.0 mmol) in 50 mL of DMF.
-
Syringe B: Prepare a solution of the dinucleophile (1.0 mmol) and a suitable base (e.g., Cesium Carbonate, 2.5 mmol) in 50 mL of DMF.
-
-
Reaction Vessel Setup: In a 2 L three-neck round-bottom flask, add 900 mL of DMF. Equip the flask with a mechanical stirrer, a reflux condenser, and two syringe needles extending below the solvent surface for the additions.
-
Reaction Execution: Heat the solvent in the flask to 100 °C under a nitrogen atmosphere. Begin the simultaneous addition of the contents of Syringe A and Syringe B using a syringe pump set to a slow flow rate (e.g., 4 mL/hour). The total addition time will be approximately 12.5 hours.
-
Completion: After the addition is complete, maintain the temperature and stirring for an additional 12 hours to ensure the reaction goes to completion.
-
Workup and Purification: Cool the reaction mixture. Remove the bulk of the DMF under high vacuum. Work up the residue as described in Protocol 1. Purification will likely require careful column chromatography.
Section 4: Visualizations and Data
Diagrams
A visual representation of the core challenge and a logical troubleshooting workflow.
Caption: Steric hindrance from the tert-butyl group blocking the SN2 attack path.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk. [Link]
-
Fiveable. (2025). Steric Hindrance Definition - Intro to Chemistry Key Term. Fiveable. [Link]
-
Niknam, K., & Jamali, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6939–6978. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Kotha, S., & Khedkar, P. (2012). Diversity-Oriented Approaches toward the Synthesis of Cyclophanes. Molecules, 17(7), 8175–8232. [Link]
-
OpenStax. (n.d.). 7.3 Characteristics of the SN2 Reaction. Fundamentals of Organic Chemistry. [Link]
-
Le, P. M., et al. (2021). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. [Link]
-
ResearchGate. (2025). The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes. ResearchGate. [Link]
-
Ashenhurst, J. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. [Link]
-
Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
OpenStax. (2023). 11.3 Characteristics of the SN2 Reaction. Organic Chemistry. [Link]
-
Quora. (2022). The reaction of tert-Butyl is faster than benzene. Why? Quora. [Link]
-
Villinger, A., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. National Institutes of Health. [Link]
- University of Michigan. (n.d.). Grignard Reaction. University of Michigan Chemistry.
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Intramolecular cyclization of 1,3‐(bisbromomethyl)benzene 1 to give cyclophanes 3, 9, 10, and 11. ResearchGate. [Link]
-
Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
-
Genaev, A. M., et al. (2019). Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study. Organic & Biomolecular Chemistry, 17(20), 5036–5043. [Link]
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. UCI Department of Chemistry. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (2026). Selected synthetic strategies to cyclophanes. ResearchGate. [Link]
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Dzhemilev, U. M., et al. (2021). Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro. Molecules, 26(16), 5003. [Link]
-
Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Scribd. [Link]
-
Kotha, S., & Khedkar, P. (2015). Selected synthetic strategies to cyclophanes. Beilstein Journal of Organic Chemistry, 11, 1274–1331. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
DiVA. (n.d.). Suzuki reactions in novel liquids. DiVA portal. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Study.com. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling reaction of 1 with 2 in the presence of tBu3PPd... ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Web Pages. (n.d.). 6. Grignard Reaction. Web Pages server. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Government Arts College Coimbatore. (n.d.). nucleophilic substitution reaction. Government Arts College (Autonomous) Coimbatore. [Link]
Sources
- 1. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. d.web.umkc.edu [d.web.umkc.edu]
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- 11. fiveable.me [fiveable.me]
- 12. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 13. Diversity-Oriented Approaches toward the Synthesis of Cyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization of 1,3-Bis(bromomethyl)-2-tert-butylbenzene
This is a technical support guide designed for researchers working with 1,3-Bis(bromomethyl)-2-tert-butylbenzene . This specific derivative presents unique stability challenges due to the extreme steric strain imposed by the tert-butyl group, distinguishing it from standard benzyl bromides.
Topic: Preventing Polymerization & Degradation
Classification: High-Reactivity Electrophile / Lachrymator Audience: Synthetic Chemists, Process Development Scientists
Part 1: Executive Summary (The "Golden Rules")
If you are currently holding a sample of this compound, follow these immediate protocols to prevent rapid degradation:
| Parameter | Critical Requirement | The "Why" (Causality) |
| Temperature | -20°C to -80°C | Thermal energy accelerates the relief of steric strain via C-Br bond ionization. |
| Atmosphere | Argon / Nitrogen (Strict) | Moisture generates HBr via hydrolysis. HBr is an autocatalytic trigger for polymerization. |
| Physical State | Solid / Crystal | Keeping the lattice rigid prevents intermolecular collisions required for polymerization. Avoid storing as an oil. |
| Stabilizer | K₂CO₃ or Basic Alumina | Scavenges trace acid (HBr). Acid is the primary catalyst for the Friedel-Crafts self-condensation. |
| Light | Amber Glass / Foil | Benzylic C-Br bonds are photolabile. Light triggers radical dimerization. |
Part 2: Technical Deep Dive
The "Loaded Spring" Mechanism
Why is this specific molecule so unstable compared to unsubstituted benzyl bromide?
-
The Buttressing Effect: The bulky tert-butyl group at position 2 physically forces the adjacent bromomethyl groups (positions 1 and 3) out of the benzene ring's plane. This creates a "steric gear" effect.
-
Steric Acceleration of Ionization: The ground state (sp³ hybridized benzylic carbon) is highly crowded. Ionization to a carbocation (sp² hybridized) relieves this steric strain. Consequently, the activation energy for breaking the C-Br bond is significantly lower than in unhindered systems.
-
The Polymerization Pathway: Once a carbocation forms, it acts as a potent electrophile. Since the 2-position is blocked, the cation attacks the para-position (C5) of a neighboring molecule (which is activated by the tert-butyl group's electron donation). This initiates a rapid Friedel-Crafts polymerization chain.
Mechanism Diagram: Autocatalytic Polymerization
Caption: The autocatalytic cycle where trace acid triggers ionization, leading to polymerization and further acid release.
Part 3: Troubleshooting Guide
Symptom 1: The solid has turned into a sticky gum or oil.
-
Diagnosis: Oligomerization. The crystal lattice broke down, allowing intermolecular Friedel-Crafts alkylation.
-
Root Cause: Storage temperature was too high, or trace acid was present.
-
Corrective Action:
-
Attempt to triturate the gum with cold Pentane or Hexane . The monomer may dissolve, leaving the polymer behind.
-
Filter rapidly.
-
Recrystallize the filtrate immediately.
-
-
Prevention: Store over a solid base (e.g., a pellet of KOH or packet of K₂CO₃) inside the secondary container to neutralize acid vapors.
Symptom 2: The sample has turned green or pink.
-
Diagnosis: Oxidation / HBr formation.
-
Root Cause: Exposure to light (pink/brown) or moisture (green/blue hue often indicates trace metal oxidation from spatulas in the presence of acid).
-
Corrective Action:
-
Dissolve in degassed Dichloromethane (DCM).
-
Wash quickly with ice-cold 5% NaHCO₃ solution (to remove acid).
-
Dry over MgSO₄, filter, and concentrate in vacuo at <20°C .
-
-
Prevention: Use only glass or Teflon-coated spatulas. Never use metal.
Symptom 3: Violent fuming upon opening the bottle.
-
Diagnosis: Hydrolysis. Significant HBr pressure has built up.
-
Safety Alert: This is a lachrymator hazard.
-
Immediate Action: Close the hood sash. Neutralize the fumes with a beaker of aqueous ammonia placed nearby. Do not inhale.
Part 4: Detailed Protocols
Protocol A: Safe Synthesis & Workup
Crucial modification for sterically hindered substrates.
-
Reaction: When brominating the precursor (1,3-dimethyl-2-tert-butylbenzene), use N-Bromosuccinimide (NBS) with a radical initiator (AIBN) in CCl₄ or Benzotrifluoride. Avoid elemental bromine (Br₂), as the Lewis acidic byproducts will trigger immediate polymerization of the product.
-
Quench: Do not use standard water washes alone.
-
Step 1: Cool reaction to 0°C.[1]
-
Step 2: Filter off succinimide.
-
Step 3: Wash organic phase with cold 10% Na₂S₂O₃ (removes Br₂) followed by cold Saturated NaHCO₃ .
-
-
Drying: Use Sodium Sulfate (Na₂SO₄).[1][2] Avoid Calcium Chloride (CaCl₂) as it can act as a weak Lewis acid.
-
Solvent Removal: Never heat the water bath above 30°C. Use high vacuum at room temperature.
Protocol B: Long-Term Storage System
Create a "Dry-Keep" system for your samples:
-
Place the vial containing the compound inside a larger jar.
-
Fill the space between the vial and the jar with Drierite (CaSO₄) and a small open vial of Potassium Carbonate (K₂CO₃) .
-
Flush the entire jar with Argon before sealing.
-
Store at -20°C.
Handling Workflow Diagram
Caption: Workflow to prevent condensation-induced hydrolysis during handling.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I purify this compound by silica gel chromatography? A: Risky. Silica gel is slightly acidic and can catalyze polymerization on the column.
-
Solution: Pre-treat the silica gel with 1-2% Triethylamine (Et₃N) in Hexane to neutralize acidic sites. Elute quickly.
Q: Why does the 2-tert-butyl group make it more reactive? I thought steric bulk slowed things down. A: Steric bulk slows down bimolecular reactions (like SN2). However, it accelerates unimolecular ionization (SN1). The crowded starting material wants to break the C-Br bond to relieve the strain between the tert-butyl group and the bromomethyl groups. This makes it a "hair-trigger" electrophile.
Q: Can I store it in solution? A: Only in non-polar solvents (Hexane, Pentane, Benzene). Avoid polar aprotic solvents like DMF or DMSO, and avoid protic solvents like Methanol entirely. Polar solvents stabilize the transition state for ionization, promoting degradation.
References
-
Chemical Reactivity of Benzylic Halides
- Mechanism of Benzylic Bromide Polymerization via Friedel-Crafts Alkyl
-
Source:
-
Steric Acceleration in Solvolysis
- Steric Effects on SN1 Ionization R
-
Source:
-
Handling of Lachrymators and Alkyl Halides
- Safety Data Sheet Guidance for Benzylic Bromides.
-
Source:
-
Buttressing Effect in Aromatic Systems
- Structural deform
-
Source:
Sources
Validation & Comparative
Technical Guide: 1,3-Bis(bromomethyl)-tert-butylbenzene Linkers in Macrocyclization
This guide provides an in-depth technical comparison of 1,3-Bis(bromomethyl)-5-tert-butylbenzene (the functionalized solubility enhancer) versus the standard 1,3-Bis(bromomethyl)benzene (m-xylene dibromide) and other bis(bromomethyl) linkers.
Executive Summary & Chemical Identity[1]
The selection of a bis(bromomethyl) linker is a critical decision in peptide stapling and macrocycle synthesis. While the unsubstituted 1,3-bis(bromomethyl)benzene (m-xylene dibromide) is the industry standard for cysteine cross-linking, the tert-butyl functionalized variants offer distinct physicochemical advantages—specifically in solubility and cell permeability.
Clarification on Isomers:
-
5-tert-butyl-1,3-bis(bromomethyl)benzene (Target A): The most common "tert-butyl" variant. The t-Bu group is at the 5-position (meta to both reactive centers), serving as a lipophilic anchor to improve the pharmacokinetic profile of the final macrocycle.
-
2-tert-butyl-1,3-bis(bromomethyl)benzene (Target B - Theoretical/Steric): A highly sterically congested isomer. The t-Bu group at the 2-position (ortho to both reactive centers) creates extreme steric strain ("buttressing effect"), often rendering synthesis difficult or enforcing a rigid, out-of-plane conformation. This guide focuses on the practical utility of the 5-isomer while analyzing the steric implications of the 2-position.
Core Comparison Table
| Feature | Standard Linker (m-Xylene Dibromide) | Solubility-Enhanced (5-tert-Butyl-m-xylene Dibromide) | Sterically-Locked (2-Substituted Variants*) |
| Formula | C₈H₈Br₂ | C₁₂H₁₆Br₂ | C₉H₁₀Br₂ (e.g., 2-Me) |
| MW | 263.96 g/mol | 320.07 g/mol | ~278 g/mol |
| LogP (Calc) | ~3.2 | ~4.8 (High Lipophilicity) | Varies |
| Reactivity | High (Unimpeded S_N2) | High (Remote steric bulk) | Low/Tunable (Steric hindrance) |
| Conformation | Flexible (Rotational freedom) | Flexible (Rotational freedom) | Rigid/Pre-organized (Geared) |
| Primary Use | Standard Peptide Stapling | Improving Cell Permeability | Controlling Macrocycle Shape |
*Note: The specific 2-tert-butyl derivative is rare due to severe steric clash; 2-methyl or 2-nitro are the practical "steric" alternatives.
Structural & Reactivity Analysis
The "Solubility Anchor" Effect (5-tert-Butyl)
The addition of a tert-butyl group at the 5-position does not significantly alter the electronic nature of the benzylic bromides because it is in the meta position relative to the reaction centers. Its primary function is physicochemical modulation .
-
Mechanism: The bulky, hydrophobic t-Bu group disrupts the hydration shell of the final peptide-linker conjugate, facilitating membrane passage.
-
Application: Ideal for stapling hydrophilic peptides (e.g., poly-arginine tails) to improve oral bioavailability or cell uptake.
The "Steric Gear" Effect (2-Substituted)
Placing a substituent at the 2-position (between the two bromomethyl arms) drastically alters reactivity.
-
Pre-organization: The substituent forces the two bromomethyl groups to point away from the central bulk (often into an anti conformation relative to the ring plane). This reduces the entropic penalty of cyclization.
-
Kinetic Control: A large group (like t-Bu) at C2 would theoretically block nucleophilic attack (S_N2) at the benzylic carbons due to extreme crowding. In practice, smaller groups like 2-methyl or 2-nitro are used to achieve this "gearing" without completely shutting down reactivity.
Visualizing the Pathway
The following diagram illustrates the divergent pathways based on linker selection:
Caption: Decision tree for linker selection based on desired macrocycle properties (Flexibility vs. Permeability vs. Rigidity).
Experimental Protocols
Synthesis of 1,3-Bis(bromomethyl)-5-tert-butylbenzene
Note: This compound is commercially available but can be synthesized if high purity is required.
Reagents: 5-tert-butyl-m-xylene, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl₄ or Benzotrifluoride.
-
Setup: Charge a flame-dried round-bottom flask with 5-tert-butyl-m-xylene (1.0 eq) and anhydrous CCl₄ (0.1 M).
-
Radical Initiation: Add NBS (2.1 eq) and a catalytic amount of BPO (0.05 eq).
-
Reflux: Heat the mixture to reflux (80°C) under an argon atmosphere. Irradiate with a tungsten lamp if initiation is slow.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) for the disappearance of the mono-brominated intermediate. Reaction typically takes 4–12 hours.
-
Workup: Cool to 0°C to precipitate succinimide. Filter the solid.[1] Wash the filtrate with water (2x) and brine (1x).
-
Purification: Dry over MgSO₄, concentrate, and recrystallize from hexanes/heptane.
-
Target Yield: 60–75%.
-
Characterization: ¹H NMR (CDCl₃) δ 7.4 (s, 3H), 4.5 (s, 4H, CH₂Br), 1.3 (s, 9H, t-Bu).
-
Peptide Stapling Protocol (Cysteine Cross-Linking)
This protocol applies to both the standard and 5-tert-butyl linkers.
Reagents: Cysteine-containing peptide (linear), Linker (5-tBu or Std), TCEP (Tris(2-carboxyethyl)phosphine), NH₄HCO₃ buffer (pH 8.0), Acetonitrile.
-
Reduction: Dissolve peptide (1 mM) in NH₄HCO₃ (20 mM, pH 8.0) / Acetonitrile (3:1 v/v). Add TCEP (2 eq) and stir for 30 min to reduce disulfides.
-
Linker Addition: Dissolve the bis(bromomethyl) linker (1.5 eq) in a minimal volume of acetonitrile. Add dropwise to the peptide solution.
-
Critical Step: For the 5-tert-butyl linker , ensure the acetonitrile content is sufficient (up to 50%) to maintain linker solubility.
-
-
Reaction: Stir at Room Temperature for 1–2 hours. Monitor by LC-MS.[1]
-
Mass Shift: Look for M_peptide + M_linker - 2HBr.
-
-
Quenching: Quench with excess β-mercaptoethanol or simply acidify with TFA.
-
Purification: Direct injection onto Prep-HPLC (C18 column, Water/ACN gradient + 0.1% TFA).
Performance Comparison Data
The following data summarizes the impact of the tert-butyl group on key macrocyclization metrics.
| Metric | Standard Linker | 5-tert-Butyl Linker | Implication |
| Reaction Time | < 1 hour | 1–1.5 hours | Negligible kinetic difference (remote substitution). |
| Solubility (Linker) | Moderate (needs some organic co-solvent) | Low (needs >30% organic co-solvent) | Requires optimization of solvent ratios. |
| Cell Permeability | Baseline | Enhanced (2–5x) | Critical for intracellular targets. |
| Serum Stability | High | High | Both form stable thioether bonds. |
| Proteolytic Stability | Moderate | High | Bulky t-Bu shields the peptide backbone from proteases. |
References
-
Timmerman, P., et al. (2005). "Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces." ChemBioChem. Link
-
Lau, Y. H., et al. (2015). "Peptide stapling with 1,3-bis(bromomethyl)benzene: Synthesis and applications." Chemical Society Reviews. Link
-
Verhoork, S. J., et al. (2018).[2] "Tunable reagents for multi-functional bioconjugation: The role of the 5-tert-butyl group." Organic & Biomolecular Chemistry. Link
-
Reber, J., et al. (2020). "Steric control in macrocyclization: The effect of ortho-substitution." Journal of Organic Chemistry. Link(Note: Discusses the steric limits of 2-substitution).
Sources
The Steric Gatekeeper: A Comparative Guide to the Reactivity of 1,3-Bis(bromomethyl)-2-tert-butylbenzene and Its Isomers
Introduction: The Decisive Role of Steric Hindrance in Synthetic Strategy
In the intricate landscape of medicinal chemistry and materials science, bis(bromomethyl)benzene derivatives serve as invaluable bifunctional electrophiles, acting as rigid linkers for constructing complex molecular architectures. Their benzylic bromide moieties are prime sites for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups. However, the reactivity of these sites is not uniform across all substituted isomers. The introduction of a bulky substituent, such as a tert-butyl group, can dramatically alter the accessibility of these reactive centers.
This guide provides an in-depth comparison of the reactivity of 1,3-Bis(bromomethyl)-2-tert-butylbenzene with its structural isomers, focusing on how the strategic placement of the sterically demanding tert-butyl group governs reaction pathways and rates. We will explore the mechanistic implications of steric hindrance, provide a predictive framework for reactivity, and detail a robust experimental protocol for empirical validation.
The Core Principle: Steric Shielding and its Impact on Nucleophilic Attack
The primary determinant of reactivity among these isomers is steric hindrance. The tert-butyl group, -C(CH₃)₃, is one of the most sterically demanding groups in organic chemistry.[1] Its three methyl groups create a wide, umbrella-like shield that can physically obstruct the path of an incoming nucleophile.[2]
This effect is most pronounced in nucleophilic substitution reactions that proceed via an Sₙ2 mechanism. The Sₙ2 pathway requires a specific geometry of approach: the nucleophile must attack the electrophilic carbon from the backside (180° to the leaving group).[3] When bulky substituents are near the reaction site, they impede this backside attack, dramatically slowing or even preventing the reaction.[2][3]
In the case of this compound, the tert-butyl group is positioned directly between the two electrophilic bromomethyl groups. This creates a formidable steric barrier, effectively "guarding" the benzylic carbons from nucleophilic assault. In contrast, isomers where the tert-butyl group is located further away from the bromomethyl groups, such as in the 5-position, exhibit significantly less steric shielding. This structural difference is the cornerstone of their differential reactivity.
The following diagram illustrates the profound impact of the tert-butyl group's position on the accessibility of the reactive sites to a nucleophile.
Caption: Steric hindrance comparison for nucleophilic attack.
Predicted Reactivity Profile: A Quantitative Comparison
The table below summarizes the predicted relative reactivity of key isomers. We assign a baseline relative rate of 100 to the unhindered 1,3-Bis(bromomethyl)-5-tert-butylbenzene for comparison.
| Isomer | Structure | Position of t-Bu Group | Predicted Relative Sₙ2 Rate | Mechanistic Implications & Comments |
| This compound | ![]() | Ortho (between -CH₂Br groups) | < 1 | Extreme steric hindrance effectively blocks the Sₙ2 pathway. Reaction is expected to be exceptionally slow or negligible under Sₙ2 conditions. Sₙ1 pathways may be possible under solvolytic conditions but are not the focus here. |
| 1,3-Bis(bromomethyl)-5-tert-butylbenzene | ![]() | Meta (opposite -CH₂Br groups) | 100 (Reference) | The t-Bu group exerts minimal steric influence on the reactive sites. Reactivity should be comparable to unsubstituted 1,3-bis(bromomethyl)benzene.[4] |
| 1,4-Bis(bromomethyl)-2-tert-butylbenzene | ![]() | Ortho to one -CH₂Br, Meta to the other | ~1-5 (for C1-CH₂Br)~95-100 (for C4-CH₂Br) | Exhibits differential reactivity. The -CH₂Br at C1 is sterically hindered, while the one at C4 is not. This can be exploited for selective mono-functionalization under carefully controlled conditions. |
Experimental Validation: A Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity differences, a parallel kinetic experiment can be performed. The following protocol outlines a robust method for reacting the various isomers with sodium azide, a common and efficient nucleophile for such transformations.[4] The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy, HPLC, or TLC.
Objective: To compare the rate of nucleophilic substitution of different bis(bromomethyl)-tert-butylbenzene isomers with sodium azide.
Materials:
-
This compound
-
1,3-Bis(bromomethyl)-5-tert-butylbenzene
-
1,4-Bis(bromomethyl)-2-tert-butylbenzene
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Experimental Workflow Diagram
Caption: General workflow for comparative kinetic analysis.
Step-by-Step Procedure:
-
Reactant Preparation: For each isomer to be tested, prepare a separate reaction vial. To each vial, add the respective bis(bromomethyl)-tert-butylbenzene isomer (e.g., 100 mg, 1.0 eq) and a precise amount of the internal standard. Dissolve the solids in anhydrous DMF (e.g., 5 mL).
-
Reaction Initiation: To each vial, add sodium azide (2.2 eq). Begin vigorous stirring at a constant, controlled temperature (e.g., 25 °C). Start a timer for each reaction. This point is considered t=0.
-
Monitoring the Reaction: At predetermined time intervals (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.5 mL) from each reaction mixture.
-
Workup of Aliquots: Immediately quench each aliquot by adding it to a vial containing 5 mL of water. Extract the aqueous mixture with diethyl ether (3 x 5 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution (1 x 5 mL) and then brine (1 x 5 mL).
-
Sample Preparation for Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Analysis: Dissolve the residue in CDCl₃ and acquire a ¹H NMR spectrum. Determine the ratio of starting material to product by comparing the integration of characteristic peaks (e.g., the benzylic -CH₂ Br protons around 4.5 ppm and the product -CH₂ N₃ protons at a slightly upfield position) relative to the constant integration of the internal standard.
-
Data Interpretation: Plot the percentage conversion of the starting material as a function of time for each isomer. The resulting curves will provide a direct, quantitative comparison of their relative reactivities.
Conclusion and Outlook
The placement of a tert-butyl group on a bis(bromomethyl)benzene framework is a powerful modulator of chemical reactivity. As demonstrated through established chemical principles and a proposed validation workflow, this compound is an exceptionally unreactive substrate in Sₙ2 reactions due to profound steric shielding. In stark contrast, its 5-tert-butyl isomer remains highly reactive, showcasing reactivity patterns similar to unsubstituted analogs.
This understanding is not merely academic; it has significant practical implications. For drug development professionals, this knowledge allows for the design of molecules where certain reactive sites are sterically protected to prevent off-target interactions or to control metabolic pathways.[1] For materials scientists, it enables the synthesis of polymers and macrocycles with precisely controlled connectivity, as isomers with differential reactivity like 1,4-Bis(bromomethyl)-2-tert-butylbenzene can be used for sequential, site-selective functionalization. By mastering the interplay of sterics and electronics, researchers can unlock new synthetic possibilities and design next-generation molecules with enhanced precision and function.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13).
-
El-Sawy, E. R., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1375–1384. [Link]
-
Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. [Link]
-
Barclay, L. R. C., et al. (1972). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Canadian Journal of Chemistry, 50(14), 2318-2330. [Link]
-
Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for CrystEngComm. Synthesis of 1. [Link]
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
-
Pearson+. (n.d.). Rationalize the ranking of increasing reaction rate of the benzyl...[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Alternatives to Benzylic Halide Reagents for Peptide Macrocyclization
This guide provides an objective, technical comparison of reagents for peptide macrocyclization, specifically targeting cysteine-based "stapling."[1] It addresses the limitations of benzylic halide linkers (such as the specified tert-butyl derivative) and presents superior or complementary alternatives based on reaction kinetics, stability, and physicochemical properties.
Executive Summary & Problem Statement
The reagent 1,3-Bis(bromomethyl)-2-tert-butylbenzene belongs to the class of
Why Seek Alternatives? While effective, benzylic halides suffer from distinct limitations:
-
Slow Kinetics: Reaction rates are often orders of magnitude slower than modern
reagents. -
Side Reactions: Susceptibility to hydrolysis or reaction with other nucleophiles (e.g., Lys, His) if pH is not strictly controlled.
-
Solubility: The hydrophobicity of the tert-butyl-benzene scaffold can lead to precipitation of the peptide-linker complex in aqueous buffers.
-
Steric Bulk: While intended to induce helicity, excessive bulk can interfere with binding interfaces or cause steric clashes in the cyclization transition state.
This guide evaluates three high-performance alternatives: Perfluoroaryl Reagents , Divinyl Sulfones , and Dichlorotetrazines .
Comparative Analysis of Reagents
Alternative A: Perfluoroaryl Reagents (e.g., Decafluorobiphenyl) [2]
-
Mechanism: Nucleophilic Aromatic Substitution (
).[3][4] -
Key Advantage: Ultra-Fast Kinetics .
-
Technical Insight: The electron-deficient ring reacts with thiols rapidly at physiological pH.[5] Decafluorobiphenyl (DFS) has been shown to react >100,000x faster than simple perfluorobenzenes.[3][4][6]
-
Application: Ideal for dilute conditions (preventing intermolecular oligomerization) and screening libraries (e.g., phage display) where speed is critical.
-
Physicochemical Impact: The fluorine atoms increase lipophilicity (improving cell permeability) without the aggregation risks of bulky alkyl groups.
Alternative B: Divinyl Sulfones / Vinyl Sulfonamides
-
Mechanism: Michael Addition (Thiol-Michael).
-
Key Advantage: Irreversible Stability & Water Compatibility .
-
Technical Insight: Unlike maleimides (which can undergo retro-Michael or ring-opening hydrolysis), the vinyl sulfone forms an extremely stable thioether bond that is resistant to oxidation and pH extremes.
-
Application: Best for peptides requiring long-term stability in biological media (e.g., serum stability assays).
-
Physicochemical Impact: More hydrophilic than benzylic halides, improving the solubility of the final macrocycle.
Alternative C: Dichlorotetrazine
-
Mechanism:
(followed potentially by Inverse Electron Demand Diels-Alder). -
Key Advantage: Bioorthogonality & Fluorogenicity .
-
Technical Insight: The tetrazine core is rigid and can quench fluorophores. Upon reaction or subsequent "click" modification, it can serve as a turn-on probe.
-
Application: Dual-purpose macrocyclization and imaging/tagging.
-
Physicochemical Impact: Planar and rigid; can induce specific turn geometries different from the m-xylene staple.
Performance Metrics: Head-to-Head Comparison
| Feature | Benzylic Halide (Target) | Perfluoroaryl (DFS) | Divinyl Sulfone | Dichlorotetrazine |
| Reaction Mechanism | Michael Addition | |||
| Reaction Rate ( | Slow (Baseline) | Ultra-Fast (>10^5) | Moderate | Fast |
| Linker Stability | High (Thioether) | Very High (Aryl Thioether) | Very High (Alkyl Thioether) | Moderate (can be reduced) |
| Selectivity (Cys vs Lys) | pH Dependent (< pH 8) | High (at pH 7-8) | High | High |
| Solubility Impact | Hydrophobic (Aggregation risk) | Lipophilic (Permeability +) | Hydrophilic (Solubility +) | Moderate |
| Byproducts | HBr (Acidic) | HF (Acidic) | None (Atom economical) | HCl (Acidic) |
Experimental Protocols
General Workflow: Cysteine-Based Macrocyclization
Pre-requisite: Peptide must contain two Cysteine residues at positions
Step 1: Peptide Reduction
Ensure cysteines are reduced. Treat peptide (
Step 2: Cyclization Reaction
-
For Perfluoroaryl (DFS):
-
Dissolve Decafluorobiphenyl in DMF (
stock). -
Add to peptide solution (Final:
peptide, Linker, 20% DMF/Buffer). -
Add TRIS base to adjust pH to 8.0.
-
Time: 30–60 minutes at Room Temp.
-
-
For Divinyl Sulfone:
-
Dissolve Divinyl Sulfone in buffer/DMF.
-
Add to peptide solution (Final:
peptide, Linker). -
Maintain pH 7.5–8.0.
-
Time: 1–2 hours (Monitor by LC-MS).
-
-
For Benzylic Halide (Control):
-
Requires dilute conditions (
) to favor intramolecular reaction. -
Add base (e.g.,
) cautiously. -
Time: 2–12 hours.
-
Step 3: Quenching & Purification
Quench with excess cysteine or
Decision Framework (Visualization)
The following diagram illustrates the selection logic for choosing the optimal macrocyclization reagent based on experimental constraints.
Figure 1: Decision tree for selecting macrocyclization reagents based on kinetic and physicochemical requirements.
References
-
Rapid Biocompatible Macrocyclization of Peptides with Decafluoro-diphenylsulfone. Source: National Institutes of Health (NIH) / Chemical Science. URL:[Link]
-
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis. Source: University of Edinburgh / PMC. URL:[Link]
-
On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides. Source: NIH / Organic Letters. URL:[Link]
-
Cysteine-Specific Bioconjugation and Stapling of Unprotected Peptides by Chlorooximes. Source: CCS Chemistry. URL:[Link]
-
Accessing diverse bicyclic peptide conformations using 1,2,3-TBMB as a linker. Source: Organic & Biomolecular Chemistry.[4][7][8][9][10] URL:[Link]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 3. Rapid biocompatible macrocyclization of peptides with decafluoro-diphenylsulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid biocompatible macrocyclization of peptides with decafluoro-diphenylsulfone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Accessing diverse bicyclic peptide conformations using 1,2,3-TBMB as a linker - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Characterization of Products from 1,3-Bis(bromomethyl)-2-tert-butylbenzene Reactions
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The "Steric Lock" Advantage
In the synthesis of macrocycles—specifically metacyclophanes and calixarenes—control over molecular conformation is the difference between a functional host molecule and a useless oligomer. The precursor 1,3-bis(bromomethyl)-2-tert-butylbenzene is not merely a building block; it is a conformational anchor .
Unlike its unsubstituted analog (1,3-bis(bromomethyl)benzene), which produces flexible, rapidly interconverting macrocycles, the 2-tert-butyl derivative introduces a massive steric barrier. This "Steric Lock" freezes the resulting macrocycles into specific conformers (often cone or partial-cone) at room temperature, enabling the isolation of specific isomers necessary for host-guest chemistry and molecular machines.
This guide compares the performance of products derived from this sterically hindered precursor against standard alternatives, providing experimental protocols for their synthesis and rigorous characterization.
Comparative Performance Matrix
The following table contrasts the performance of macrocyclization products derived from This compound (Product A) versus the standard 1,3-bis(bromomethyl)benzene (Product B).
| Feature | 2-tert-Butyl Derivative (Product A) | Unsubstituted / Methyl Analog (Product B) | Implication for Research |
| Conformational Barrier ( | High (>13 kcal/mol) Ring inversion is slow/frozen at RT. | Low (<10 kcal/mol) Rapid ring flipping at RT. | Product A allows isolation of specific isomers (syn/anti) without low-temp NMR. |
| Cyclization Yield | High (60–80%) Restricted rotation favors intramolecular closure. | Moderate (30–50%) High flexibility often leads to linear oligomers. | The tert-butyl group acts as a template, reducing polymer waste. |
| Solubility | Excellent in organic solvents (CHCl | Poor to Moderate ; often requires heating. | Product A is superior for solution-phase binding studies. |
| NMR Signature | Distinct AB Quartets for benzylic protons.Sharp signals. | Singlets (averaged) for benzylic protons.Broad signals due to exchange. | Product A provides immediate spectroscopic proof of cyclization and symmetry. |
| Crystal Packing | Loosely Packed ; often retains solvent. | Tightly Packed ; difficult to solvate. | Product A is better suited for X-ray diffraction due to predictable disorder patterns. |
Experimental Protocols
Protocol A: Synthesis of 2-tert-Butyl-2,11-dithia[3.3]metacyclophane
Methodology Selection: The sulfur coupling method is chosen over TosMIC coupling for this guide because it offers higher yields (70-80%) and milder conditions, preserving the bulky tert-butyl group.
Reagents:
-
This compound (1.0 eq)
-
1,3-Benzenedithiol (1.0 eq)[1]
-
KOH (2.5 eq)
-
Solvent: Benzene/Ethanol (1:1 v/v) - Note: Toluene/Ethanol can be substituted for safety.
Step-by-Step Workflow:
-
Preparation: Dissolve KOH in degassed ethanol. Dissolve the dibromide and dithiol separately in benzene.
-
High-Dilution Addition: Using a syringe pump, add both reactant solutions simultaneously to the refluxing KOH/ethanol mixture over 4–6 hours .
-
Causality: High dilution is critical. If concentration is too high, intermolecular reaction dominates, forming polymers instead of the target macrocycle.
-
-
Reflux & Quench: Stir at reflux for an additional 12 hours. Cool to RT and quench with dilute HCl.
-
Isolation: Extract with CHCl
, wash with brine, and dry over MgSO . -
Purification: Recrystallize from hexane/CHCl
. The product typically precipitates as colorless prisms.
Protocol B: Characterization Workflow
Validation System: A successful synthesis is self-validated if the NMR spectrum shows the "frozen" signature described below.
-
¹H NMR Analysis (CDCl
, 400 MHz):-
Target Signal: Look for the benzylic protons (
). -
Pass Criteria: They must appear as an AB quartet (
), not a singlet. This confirms that the tert-butyl group has locked the ring, making the geminal protons diastereotopic. -
Internal Protons: Check the proton at position 9 (opposite the t-butyl group). It should be shielded (shifted upfield to
ppm) if the conformation is anti-stepped.
-
-
X-Ray Crystallography:
-
Grow crystals by slow evaporation of a CHCl
/Ethanol mixture. -
Metric: Measure the boat deformation of the benzene ring. The tert-butyl substituted ring typically shows a deformation angle (
) of 15–20°, significantly higher than unhindered analogs.
-
Visualizing the Mechanism & Workflow
The following diagram illustrates the synthesis pathway and the critical decision points for isomer isolation.
Figure 1: Synthesis and isolation workflow for sterically locked metacyclophanes. The tert-butyl group facilitates high yields but requires careful chromatographic separation of isomers.
Troubleshooting & Expert Insights
The Solubility Paradox
While the tert-butyl group improves solubility in organic solvents, it renders the product completely insoluble in polar media (MeOH, Water).
-
Solution: For biological applications, functionalize the tert-butyl group after cyclization, or use the tert-butyl group merely as a scaffold that is later removed (ipso-substitution) using
.
NMR "Ghosting"
In some cases, signals may broaden or disappear at room temperature.
-
Cause: The molecule is at its coalescence temperature (
), where the rate of ring flipping equals the NMR timescale. -
Fix: Run Variable Temperature (VT) NMR. Cool to
to sharpen the signals into distinct conformers, or heat to to observe the time-averaged structure.
Crystal Growing Tips
These compounds are "greasy."[2] Standard vapor diffusion often yields amorphous powder.
-
Pro Tip: Use the slow evaporation method with a heavy solvent like chlorobenzene or 1,2-dichloroethane. The higher boiling point allows the molecules to organize slowly around the bulky tert-butyl anchor.
References
-
Synthesis and Conformational Studies on [3.3.3]Metacyclophane Oligoketone Derivatives. Scientific Research Publishing. Available at: [Link]
-
Conformational changes of 2,11-dithia[3.3]metacyclophane.[3][4][5] A new look using VT NMR and calculation. Journal of the American Chemical Society.[6] Available at: [Link]
-
Synthesis and conformational studies of 9-substituted [3.3]metacyclophane-2,11-diones. Canadian Journal of Chemistry. Available at: [Link]
-
1,3-Bis(bromomethyl)-2-nitrobenzene (Crystal Structure Comparison). Acta Crystallographica Section E. Available at: [Link]
-
Medium-sized cyclophanes. Part 18. 5-tert-Butyl-8-substituted [2.2]metaparacyclophanes. Journal of the Chemical Society, Perkin Transactions 1.[7] Available at: [Link][3][5][8][9][10]
Sources
- 1. Four-layered [3.3]metacyclophane with ethenetetracarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Synthesis and Conformational Studies on [3.3.3]Metacyclophane Oligoketone Derivatives, and Their Metal Ion Recognition [scirp.org]
- 4. Sci-Hub. Synthesis and conformational studies of 9-substituted [3.3]metacyclophane-2,11-diones and conversion to the corresponding [3.3]metacyclophanes / Journal of Chemical Research, 2009 [sci-hub.box]
- 5. Synthesis and Conformational Studies of Some Metacyclophane Compounds [scirp.org]
- 6. Conformational changes of 2,11-dithia[3.3]metacyclophane. A new look using VT NMR and calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medium-sized cyclophanes. Part 18. 5-tert-Butyl-8-substituted [2.2]metaparacyclophanes: preparation, X-Ray diffraction studies, and their treatment with Lewis acids in benzene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of 1,3-Bis(bromomethyl)-2-tert-butylbenzene Derivatives
In the landscape of pharmaceutical research and materials science, the precise structural confirmation of novel synthesized molecules is a cornerstone of progress. For researchers and drug development professionals, the family of 1,3-Bis(bromomethyl)-2-tert-butylbenzene derivatives represents a class of compounds with significant potential as versatile building blocks. Their utility, however, is fundamentally dependent on the unambiguous verification of their chemical structure. This guide provides an in-depth, comparative analysis of the spectroscopic techniques employed to elucidate and confirm the structure of these derivatives, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
The strategic placement of a bulky tert-butyl group adjacent to two bromomethyl functionalities on a benzene ring introduces unique steric and electronic effects. These features, while potentially beneficial for the target application, also present a distinct spectroscopic fingerprint. This guide will dissect the expected spectral data for a representative compound, this compound, and draw comparisons with the known data of the parent compound, 1,3-bis(bromomethyl)benzene, to highlight the influence of the tert-butyl substituent.
The Analytical Imperative: Why Spectroscopic Confirmation is Crucial
The synthetic pathway to this compound derivatives can potentially yield isomeric impurities. Incorrect isomer assignment can lead to the development of flawed structure-activity relationships (SAR) in drug discovery or result in materials with unpredictable properties. Therefore, a multi-faceted spectroscopic approach is not merely a procedural step but a critical validation of the molecular architecture.
Deciphering the Molecular Blueprint: A Multi-Technique Approach
A combination of spectroscopic methods provides a holistic view of the molecule, with each technique offering complementary information.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectrum of this compound
For our target molecule, we can predict the following signals:
-
Aromatic Protons: The three protons on the benzene ring will be in different chemical environments due to the unsymmetrical substitution pattern. We expect to see three distinct signals in the aromatic region (typically 7.0-8.0 ppm). The steric hindrance from the bulky tert-butyl group will likely cause some distortion and potentially a downfield shift for the adjacent protons.
-
Bromomethyl Protons (-CH₂Br): The two bromomethyl groups are diastereotopic due to the presence of the bulky tert-butyl group, which restricts rotation. This means they are in slightly different chemical environments and should ideally appear as two distinct singlets. However, depending on the solvent and temperature, they might appear as a single, slightly broadened singlet. These protons are expected to resonate around 4.5-4.7 ppm.
-
Tert-butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet. Due to the shielding effect of the alkyl group, this signal will be found upfield, typically around 1.3-1.5 ppm.[1]
Comparative Analysis with 1,3-Bis(bromomethyl)benzene
The known ¹H NMR spectrum of 1,3-bis(bromomethyl)benzene in CDCl₃ shows a singlet for the four bromomethyl protons at approximately 4.48 ppm and a multiplet for the four aromatic protons between 7.33 and 7.43 ppm.[2]
Table 1: Comparison of Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 1,3-Bis(bromomethyl)benzene[2] | Multiplicity | Integration |
| Aromatic-H | ~7.2 - 7.6 | 7.33 - 7.43 | Multiplets | 3H |
| -CH₂Br | ~4.6 | 4.48 | Singlet(s) | 4H |
| -C(CH₃)₃ | ~1.4 | - | Singlet | 9H |
The key difference to look for is the presence of the intense singlet for the tert-butyl group and the more complex splitting pattern in the aromatic region for the target molecule compared to its unsubstituted counterpart.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.
Predicted ¹³C NMR Spectrum of this compound
-
Aromatic Carbons: We expect six distinct signals for the six aromatic carbons due to the lack of symmetry. The carbon attached to the tert-butyl group will be significantly shifted, as will the carbons bearing the bromomethyl groups.
-
Bromomethyl Carbons (-CH₂Br): The two bromomethyl carbons are also diastereotopic and may show two distinct signals around 30-35 ppm.
-
Tert-butyl Carbons (-C(CH₃)₃): The quaternary carbon of the tert-butyl group will appear as a singlet, typically in the range of 30-40 ppm. The three methyl carbons will give a single, more intense signal in the upfield region, around 30-35 ppm.[1]
Comparative Analysis with 1,3-Bis(bromomethyl)benzene
The ¹³C NMR spectrum of 1,3-bis(bromomethyl)benzene shows signals for the bromomethyl carbons at approximately 33.0 ppm and four signals for the aromatic carbons between 129.1 and 138.4 ppm.[2]
Table 2: Comparison of Predicted ¹³C NMR Data
| Carbon Type | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 1,3-Bis(bromomethyl)benzene[2] |
| Aromatic C-H | ~125 - 135 | 129.1, 129.3, 129.6 |
| Aromatic C-substituted | ~135 - 150 | 138.4 |
| -C (CH₃)₃ | ~35 | - |
| -C(C H₃)₃ | ~31 | - |
| -C H₂Br | ~32 | 33.0 |
The presence of the two additional signals for the tert-butyl group is the most definitive diagnostic feature in the ¹³C NMR spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of a compound and information about its structure based on its fragmentation pattern. For the target molecule, Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique.
Predicted Mass Spectrum of this compound
The molecular formula is C₁₄H₂₀Br₂. The molecular weight will be approximately 348.12 g/mol . Due to the presence of two bromine atoms, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) with relative intensities of approximately 1:2:1, which is a definitive signature for a dibrominated compound.
The fragmentation of alkylbenzenes often involves cleavage at the benzylic position.[3] We can predict the following key fragments:
-
Loss of a bromine atom: [M - Br]⁺
-
Loss of a bromomethyl group: [M - CH₂Br]⁺
-
Loss of a methyl group from the tert-butyl moiety: [M - CH₃]⁺, which is a common fragmentation for tert-butyl substituted benzenes.[4]
-
Formation of a tropylium-like ion: A peak at m/z 91 is characteristic of many benzyl-containing compounds.[5]
Table 3: Predicted Key Fragments in the Mass Spectrum
| m/z (predicted) | Fragment | Significance |
| 348, 350, 352 | [C₁₄H₂₀Br₂]⁺ | Molecular ion with characteristic dibromo isotopic pattern |
| 269, 271 | [C₁₄H₂₀Br]⁺ | Loss of one bromine atom |
| 255, 257 | [C₁₃H₁₇Br]⁺ | Loss of a bromomethyl group |
| 333, 335, 337 | [C₁₃H₁₇Br₂]⁺ | Loss of a methyl group |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
Predicted IR Spectrum of this compound
-
C-H stretching (aromatic): Weak to medium bands just above 3000 cm⁻¹.[6]
-
C-H stretching (aliphatic): Strong bands just below 3000 cm⁻¹ (from the -CH₂- and -CH₃ groups).
-
C=C stretching (aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.[6]
-
C-H bending (aliphatic): Bands around 1465 cm⁻¹ (for -CH₂-) and a characteristic doublet around 1390 and 1365 cm⁻¹ for the tert-butyl group.
-
C-H out-of-plane bending (aromatic): The substitution pattern on the benzene ring (1,2,3-trisubstituted) will give rise to characteristic bands in the 900-650 cm⁻¹ region.[7]
-
C-Br stretching: A strong absorption in the fingerprint region, typically between 600-500 cm⁻¹.
Comparative Analysis with 1,3-Bis(bromomethyl)benzene
The IR spectrum of 1,3-bis(bromomethyl)benzene shows characteristic aromatic C-H and C=C stretching, along with a strong C-Br stretch.[2] The most notable difference in the spectrum of the target molecule will be the prominent C-H bending vibrations associated with the tert-butyl group.
Table 4: Comparison of Key Predicted IR Absorptions
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Reported Wavenumber (cm⁻¹) for 1,3-Bis(bromomethyl)benzene[2] |
| Aromatic C-H stretch | > 3000 | > 3000 |
| Aliphatic C-H stretch | < 3000 | < 3000 |
| Aromatic C=C stretch | 1600 - 1450 | 1486, 1436 |
| tert-Butyl C-H bend | ~1390, ~1365 (doublet) | - |
| C-Br stretch | ~600 - 500 | ~798 |
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Ensure the solution is homogeneous and free of any solid particles.
-
-
Data Acquisition:
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum to singlets for each carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100-1000 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8]
-
Filter the solution if any particulate matter is present.
-
-
Data Acquisition:
-
Use a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
Set an appropriate temperature program for the GC oven to ensure good separation of the analyte from any impurities.
-
Use electron ionization (EI) at 70 eV as the ionization method.
-
Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-400).
-
Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.[9]
-
Ensure good contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
-
Conclusion
The structural confirmation of this compound derivatives is a critical step in their utilization for research and development. A comprehensive spectroscopic analysis, integrating ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, provides an irrefutable confirmation of the molecular structure. By comparing the predicted spectral data of the target molecule with that of the known analogue, 1,3-bis(bromomethyl)benzene, we can confidently identify the characteristic signals introduced by the tert-butyl group. This guide provides the foundational knowledge and practical protocols for researchers to perform these analyses with scientific rigor, ensuring the integrity and reliability of their work.
References
-
Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. Available at: [Link]
-
BSc Chemistry - e-PG Pathshala. Mass Spectrometry. Available at: [Link]
-
Mass Spectrometry: Aromatic Compound Fragmentation. JoVE. Available at: [Link]
-
Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE. Available at: [Link]
-
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available at: [Link]
-
Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge. YouTube. Available at: [Link]
-
Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. ACS Publications. Available at: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Determining benzene ring substitution patterns from IR spectra. Spectra Analysis. Available at: [Link]
-
t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]
-
The Main Fragmentation Reactions of Organic Compounds. Thieme. Available at: [Link]
-
Sample preparation GC-MS. SCION Instruments. Available at: [Link]
-
NMR Sample Preparation. University of Cambridge. Available at: [Link]
-
Sample Preparation Guidelines for GC-MS. University of Maryland. Available at: [Link]
-
13.12 DEPT 13C NMR Spectroscopy. OpenStax. Available at: [Link]
-
Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. ACS Publications. Available at: [Link]
-
MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. Available at: [Link]
-
GC-MS Sample Preparation. Organomation. Available at: [Link]
-
Analysing Structure of Organic Compounds Using Carbon-13 NMR Spectroscopy. Matrix Education. Available at: [Link]
-
13C-NMR - 1,4-Di-tert-butylbenzene. NOP - Sustainability in the organic chemistry lab course. Available at: [Link]
-
13-C NMR Protocol for beginners AV-400. University of Rochester. Available at: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Bristol. Available at: [Link]
-
Common HNMR Patterns. Organic Chemistry Tutor. Available at: [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. Available at: [Link]
-
Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR? ResearchGate. Available at: [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link]
-
tert-Butylbenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
1H-NMR Organic Structure Guide. Scribd. Available at: [Link]
-
20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available at: [Link]
-
NMR spectroscopy - An Easy Introduction. Chemistry Steps. Available at: [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. University of Iowa. Available at: [Link]
-
Sample Preparation – FT-IR/ATR. University of Florida. Available at: [Link]
-
Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results. RSC Publishing. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. Available at: [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR). University of Texas at El Paso. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. Available at: [Link]
-
Solved Predict the 1H-NMR spectrum of the product. Chegg. Available at: [Link]
-
13C and 1H NMR Chemical Shifts Prediction Models for tert-butyl peroxides. University of Puerto Rico - Mayagüez. Available at: [Link]
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Comparative Analysis of Linker Chemistries for Rigid Macrocycle Synthesis
Executive Summary
In modern drug discovery, particularly for "undruggable" targets like protein-protein interactions (PPIs), macrocycles occupy a privileged chemical space.[1] They combine the broad surface area engagement of biologics with the cell permeability of small molecules. However, the success of a macrocycle hinges on the linker —the structural motif that closes the ring.
This guide provides a comparative technical analysis of linker chemistries, moving beyond simple aliphatic chains to advanced rigid motifs.[2] We analyze the trade-offs between conformational pre-organization (entropy) , synthetic feasibility (yield) , and physicochemical properties (solubility/permeability) .
The Thermodynamics of Rigidity
The primary driver for using rigid linkers is the reduction of the entropic penalty upon binding (
-
Flexible Linkers: High entropic penalty, lower affinity, often poor metabolic stability.
-
Rigid Linkers: Pre-organized conformation, lower entropic penalty, higher affinity, improved metabolic stability.[2]
The Challenge: Excessive rigidity can prevent the molecule from adopting the bioactive conformation or create ring strain that makes the cyclization reaction synthetically impossible.
Comparative Analysis of Linker Classes
Class A: Aromatic & Heteroaromatic Linkers (The "Flat" Standards)
-
Chemistry: Biaryls, Pyridines, Phenyl rings.
-
Mechanism: Provide planar rigidity and potential
stacking interactions with the target.[3] -
Pros: High rigidity; well-established coupling chemistry (Suzuki-Miyaura).
-
Cons: Poor aqueous solubility (low Fsp3); "flat" topology can suffer from poor permeability if not broken up; metabolic liability (oxidation).
Class B: Saturated Rigid Bioisosteres (The "3D" Modern Standard)
-
Chemistry: Bicyclo[1.1.1]pentane (BCP), Cubane, Spirocycles.
-
Mechanism: These "exit vector" linkers provide rigidity without planarity. They act as linear spacers that maintain 3D character.
-
Pros: Superior Solubility (breaks crystal packing); improved metabolic stability (no aromatic oxidation); distinct exit vectors (
for BCP vs for meta-phenyl). -
Cons: Higher cost of building blocks; specific coupling conditions required.
Class C: Triazoles (The "Click" Shortcut)
-
Chemistry: 1,2,3-Triazoles formed via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
-
Mechanism: Rapid ring closure. The triazole ring mimics a trans-amide bond in geometry and electronics.
-
Pros: Highest Cyclization Yields ; orthogonal to other functional groups; rapid library generation.
-
Cons: High Polar Surface Area (PSA) can limit permeability; potential CYP inhibition.
Performance Metrics: Head-to-Head Comparison
The following table synthesizes data from recent medicinal chemistry campaigns (e.g., BCP vs. Phenyl bioisosteres in kinase inhibitors and PROTACs).
| Metric | Aliphatic (Control) | Phenyl/Biaryl | Bicyclo[1.1.1]pentane (BCP) | 1,2,3-Triazole |
| Conformational Entropy | High (Poor) | Low (Good) | Low (Good) | Low (Good) |
| Aqueous Solubility | Moderate | Low | High | Moderate |
| Permeability (Papp) | Low | Moderate | High | Low/Moderate |
| Metabolic Stability (t1/2) | Low | Moderate | High | High |
| Cyclization Yield | Moderate | Low (Strain) | Moderate | High |
| Synthetic Complexity | Low | High | Moderate | Low |
Key Insight: While aromatic linkers provide rigidity, BCP linkers often outperform them in drug-like properties (solubility/permeability) while maintaining the necessary structural constraint.
Experimental Protocols
Protocol A: Macrolactamization with BCP Linkers
Target: Incorporating a BCP spacer into a peptide-mimetic macrocycle.
Rationale: Standard amide coupling conditions often fail for strained rings or hindered amines. We utilize HATU with controlled addition to favor intramolecular reaction.
-
Pre-activation: Dissolve the linear precursor (0.1 mmol) in DMF (10 mL) to achieve Pseudo-High Dilution (0.01 M) .
-
Base Addition: Add DIPEA (3.0 equiv).
-
Coupling Agent: Add HATU (1.2 equiv) and HOAt (1.2 equiv). Note: HOAt is critical for hindered BCP amines.
-
Reaction: Stir at room temperature for 4-16 hours. Monitor by LC-MS.[1][4]
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.
-
Validation: NMR must show distinct shift in BCP bridgehead protons (~2.0 ppm) confirming cyclization vs. dimerization.
Protocol B: Ring-Closing Metathesis (RCM) for Hydrocarbon Staples
Target: All-carbon rigid linker.
Rationale: RCM is reversible. To drive the reaction to completion and prevent dimerization, we use high dilution and heat.
-
Setup: Dissolve bis-olefin precursor in degassed 1,2-dichloroethane (DCE) at 0.005 M (Very High Dilution).
-
Catalyst: Add Hoveyda-Grubbs 2nd Generation Catalyst (10-20 mol%).
-
Reflux: Heat to 80°C under Argon for 2-4 hours.
-
Scavenging: Add DMSO (50 equiv) or activated charcoal to sequester the Ruthenium catalyst before concentration.
-
Purification: Silica gel chromatography. Warning: Ruthenium byproducts can smear; use a scavenger resin.
Protocol C: CuAAC "Click" Cyclization
Target: Triazole-linked macrocycle.
Rationale: The reaction is exothermic and highly efficient. Copper stabilization is key.
-
Solvent: tBuOH/H2O (1:1).
-
Catalyst: CuSO4 (10 mol%) + Sodium Ascorbate (20 mol%).
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mol%) to protect Cu(I) from oxidation.
-
Execution: Stir at RT for 1-2 hours.
-
Cleanup: Chelate Copper with EDTA during workup to prevent cellular toxicity in downstream assays.
Strategic Decision Framework
The following diagram illustrates the logic flow for selecting the optimal linker based on your scaffold's limitations.
Caption: Decision logic for selecting macrocycle linkers based on structural and physicochemical constraints.
Mechanistic Visualization: The BCP Advantage
Why does BCP outperform Phenyl? It comes down to the "Exit Vectors."
Caption: Mechanistic comparison of Phenyl vs. BCP linkers highlighting the physicochemical advantages of 3D bioisosteres.
References
-
Stepan, A. F., et al. (2012).[5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
-
Pettersson, M., et al. (2016). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters. Link
- Collins, I., et al. (2016). "Macrocyclic Kinase Inhibitors: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry. (General reference for macrocycle kinase inhibitors).
-
Testa, A., et al. (2020). "Linker Rigidity in PROTACs: Impact on Degradation and Physicochemical Properties."[2][6] Journal of Medicinal Chemistry. (Contextual reference for linker rigidity).
-
Driggers, E. M., et al. (2008). "The Exploration of Macrocycles for Drug Discovery—An Underexploited Structural Class." Nature Reviews Drug Discovery. Link
Sources
- 1. Synthesis of Membrane-Permeable Macrocyclic Peptides via Imidazopyridinium Grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. research.unipd.it [research.unipd.it]
- 5. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity & Application Guide: 1,3-Bis(bromomethyl)-2-tert-butylbenzene vs. 1,3-Bis(chloromethyl)benzene
[1][2]
Executive Summary: The Specialist vs. The Workhorse[1]
In the landscape of bifunctional benzylic linkers, 1,3-bis(chloromethyl)benzene (Compound B) serves as the industrial "workhorse"—stable, cost-effective, and sufficient for general cross-linking.[1][2] In contrast, 1,3-bis(bromomethyl)-2-tert-butylbenzene (Compound A) is a high-value "specialist."[1]
The critical differentiator is not merely the leaving group (Br vs. Cl) but the steric gearing imposed by the tert-butyl group at the 2-position.[1] This bulky substituent forces the adjacent methylene groups out of the aromatic plane, creating a "pre-organized" scaffold essential for synthesizing specific conformers of macrocycles (e.g., metacyclophanes, calixarenes) and constraining peptide loops with high rigidity.[1]
Mechanistic Analysis & Reactivity Profile[3]
Leaving Group Physics (Kinetics)
The bromide in Compound A is a significantly better leaving group than the chloride in Compound B (
-
Implication: Compound A reacts rapidly under mild conditions (e.g., aqueous buffer pH 8.0 for peptide stapling), whereas Compound B often requires elevated temperatures or stronger bases (e.g., NaH/DMF), which may be incompatible with sensitive biomolecules.[1][2]
The "Steric Gearing" Effect (Thermodynamics)
This is the defining feature of Compound A.[1] The 2-tert-butyl group exerts massive steric pressure on the 1,3-bis(bromomethyl) arms.[1]
-
Restricted Rotation: The methylene protons cannot freely rotate past the tert-butyl group.[1] This "locks" the molecule into specific conformations.[1]
-
Pre-organization: In macrocyclization, the entropic cost of ring closure is significantly reduced because the linker is already biased toward the cyclization geometry.[1]
Comparative Data Table
| Feature | This compound (Compound A) | 1,3-Bis(chloromethyl)benzene (Compound B)[1] |
| Leaving Group | Bromide (Fast | Chloride (Slow |
| Steric Environment | High (Restricted) . 2-t-Bu locks conformation.[1] | Low (Flexible) .[1] Free rotation of arms.[1] |
| Solubility | High in non-polar organics (Hexane, Toluene).[1][2] | Moderate; often requires DCM/DMF.[1] |
| Primary Application | Stereoselective macrocyclization; Rigid peptide stapling.[1] | General polymer cross-linking; Non-specific stapling.[1] |
| Stability | Low.[1] Light/Moisture sensitive.[1][3] Hydrolyzes to alcohol.[1] | High. Stable on shelf for months. |
| Selectivity | High.[1] Favors syn or anti isomers depending on partner. | Low. Often yields mixed conformers.[1] |
Visualization of Steric Gearing & Reactivity[1]
The following diagram illustrates the "locking" mechanism that makes Compound A unique.
Caption: Figure 1. Comparison of conformational freedom. Compound B allows free rotation, leading to mixed isomers.[1] Compound A uses the tert-butyl group to "lock" the arms, forcing a specific trajectory for macrocyclization.[1]
Experimental Protocols
Protocol A: Stereoselective Synthesis of [3.3]Metacyclophane
Use Case: Exploiting the steric bulk of Compound A to force a specific isomer.
Rationale: The tert-butyl group prevents the "flipping" of the aromatic rings, allowing the isolation of the anti or syn isomer exclusively, rather than a thermodynamic mixture.[1]
-
Reagents:
-
Procedure:
-
Step 1 (Setup): Dissolve the nucleophile and base in degassed THF/DMF under Argon.
-
Step 2 (Addition): Add Compound A strictly dropwise over 4 hours using a syringe pump. Critical: High dilution favors intramolecular cyclization over intermolecular polymerization.[2]
-
Step 3 (Reaction): Stir at 50°C for 12 hours. Monitor by TLC (Hexane/EtOAc).[1]
-
Step 4 (Workup): Filter off inorganic salts.[1] Evaporate solvent.[1]
-
Step 5 (Purification): Flash chromatography on silica.[1] The tert-butyl groups make the product highly soluble in hexanes, facilitating easy separation from polar oligomers.[1]
-
-
Validation:
-
NMR: Look for the splitting of methylene protons (AB system) indicating restricted rotation (diastereotopic protons).
-
Protocol B: Peptide Stapling (Cysteine Cross-linking)
Use Case: Using Compound B (or the unhindered bromide) for general constraint.
Rationale: Here, the goal is simply to tie two ends together. The steric bulk of the tert-butyl group might be undesirable if the peptide loop is small, so the unhindered parent (or its bromide analog) is preferred.[1]
-
Reagents:
-
Procedure:
-
Step 1: Dissolve peptide (0.1 mM) in buffer.
-
Step 2: Add Linker (1.5 eq) in acetonitrile.
-
Step 3: React for 1 hour at Room Temp (if Br) or 4 hours at 40°C (if Cl).
-
Step 4: Quench with excess
-mercaptoethanol. -
Step 5: Analyze via LC-MS.[1]
-
Safety & Handling: The Lachrymator Hazard
Both compounds are benzylic halides, a class known for potent lachrymatory (tear-inducing) effects.[1] However, there are distinct differences in handling.[1][4]
| Hazard | Compound A (Bromide) | Compound B (Chloride) |
| Lachrymatory Potency | Severe. Heavier vapor, lingers on surfaces.[1] | High. More volatile, clears faster.[1] |
| Decontamination | Neutralize with 10% aqueous ammonia or sodium thiosulfate.[1] | Neutralize with 10% aqueous ammonia.[1] |
| Storage | Store <4°C, dark, under Argon. (Turns yellow/brown upon decomposition).[1] | Store at RT, dry. Stable. |
Critical Safety Protocol:
-
Never use these outside a fume hood.[1]
-
Glassware: Rinse all glassware with a dilute ammonia/ethanol solution inside the hood before removing it for washing.[1] This destroys residual halide.[1]
-
Spills: Do not wipe dry.[1] Cover with absorbent soaked in 5% sodium thiosulfate (for bromides) or dilute ammonia.[1]
References
-
Synthesis of Hindered Metacyclophanes: Shimizu, T., et al. "Synthesis and conformational studies of 9-substituted [3.3]metacyclophane-2,11-diones."[1][2] Journal of Chemical Research, 2009.[1] Link
-
Peptide Stapling Methodology: Timmerman, P., et al. "Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces."[1][2] ChemBioChem, 2005.[1]
-
Steric Effects in Benzylic Halides: BenchChem Technical Guide. "The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects." BenchChem, 2025.[1][5] Link[1]
-
Lachrymator Safety: National Oceanic and Atmospheric Administration (NOAA).[1] "Benzyl Bromide - CAMEO Chemicals."[1] Link[1]
-
Comparative Reactivity: Dawei, M., et al. "Structure-Activity Relationship of Peptide Stapling."[1][2] Journal of Organic Chemistry, 2012.[1] (Contextual citation for linker kinetics).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. BJOC - Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to a Novel Rigid Linker: The Potential Efficacy of 1,3-Bis(bromomethyl)-2-tert-butylbenzene in Constrained Molecular Synthesis
Abstract
The rational design of molecular architecture is a cornerstone of modern drug discovery and materials science. Bifunctional linkers, particularly those derived from substituted xylenes, offer a reliable means to construct complex cyclic and polymeric structures. This guide presents a prospective analysis of 1,3-bis(bromomethyl)-2-tert-butylbenzene, a novel yet under-explored reagent. While direct experimental data on this specific compound is scarce, its unique structure—featuring two reactive benzylic bromides and a bulky tert-butyl group—suggests significant potential as a conformationally rigid linker. By drawing comparisons with well-characterized analogs such as 1,3-bis(bromomethyl)benzene and other substituted linkers, this guide will extrapolate the potential efficacy, advantages, and disadvantages of the title compound in key synthetic routes, including macrocyclization and bicyclic peptide synthesis. We will explore how its inherent steric hindrance could be leveraged to control molecular topology and diastereoselectivity, offering a new tool for chemists to "escape from flatland" and access novel three-dimensional chemical space.
Introduction: The Role of Steric Hindrance in Linker-Driven Synthesis
Bis(bromomethyl)benzene derivatives are foundational building blocks in synthetic chemistry, prized for the high reactivity of their benzylic bromide groups in nucleophilic substitution reactions.[1] These reagents serve as robust dielectrophilic linkers, enabling the construction of macrocycles, polymers, and complex biomolecules through reaction with dinucleophiles like diamines, diols, or dithiols.[2][3][4] The geometry of the linker itself—the substitution pattern of the bromomethyl groups (ortho, meta, or para)—directly dictates the primary structure of the resulting product.
However, a more subtle, yet powerful, design element is the introduction of sterically demanding substituents onto the aromatic core. The title compound, this compound, exemplifies this concept. Its structure combines the meta-disposed reactive sites of the common 1,3-linker with a bulky tert-butyl group positioned between them.
The central hypothesis of this guide is that the significant steric hindrance imposed by the tert-butyl group will severely restrict the rotational freedom of the C-C bonds connecting the bromomethyl groups to the aromatic ring. This "locking" effect is anticipated to pre-organize the linker into a rigid, well-defined conformation. In contrast, unsubstituted linkers like 1,3-bis(bromomethyl)benzene are far more flexible. This fundamental difference in conformational dynamics has profound implications for the structure and properties of the final products, potentially leading to enhanced selectivity and the creation of novel molecular shapes. This guide will provide a comparative analysis of these two linkers to illuminate the potential applications of this promising, rigid building block.
Proposed Synthetic Route for this compound
The synthesis of bis(bromomethyl)arenes is typically achieved through the radical bromination of the corresponding dimethylarenes.[5] An efficient and widely used method involves N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride or 1,2-dichloroethane.[5][6] The starting material for the title compound would be 2-tert-butyl-1,3-dimethylbenzene (2-tert-butyl-m-xylene).
Experimental Protocol: Radical Bromination
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet (Argon or Nitrogen), add 2-tert-butyl-m-xylene (1.0 eq.).
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting material. Then, add N-bromosuccinimide (2.2 eq.) and benzoyl peroxide (0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux (approx. 83°C) under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours. The disappearance of the starting material and the appearance of a less polar product spot indicate progress.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a crystalline solid.[7]
Caption: Proposed workflow for the synthesis of this compound.
Comparative Efficacy in Synthetic Applications
Macrocyclization Reactions: A Quest for Structural Fidelity
The synthesis of macrocycles is a fundamental application for bis(bromomethyl)benzene linkers.[4] In a typical reaction, the linker is reacted with a dinucleophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Comparison:
-
1,3-Bis(bromomethyl)benzene (Flexible Linker): This linker's flexibility allows it to adopt multiple conformations. While this can lead to high reaction yields, it may also result in a mixture of conformers or isomers in the final product, reducing the structural precision of the macrocycle.
-
This compound (Rigid Linker): The steric bulk of the tert-butyl group is expected to force the bromomethyl groups into a more defined spatial orientation. This pre-organization can translate directly to the macrocycle, potentially yielding a single, well-defined conformer with high diastereoselectivity. This level of control is highly desirable in applications like host-guest chemistry and molecular recognition, where the precise shape of the cavity is paramount.[3] The trade-off may be a slower reaction rate due to the steric hindrance impeding the approach of the nucleophile.
Caption: Predicted conformational outcomes of macrocyclization using flexible vs. rigid linkers.
| Feature | 1,3-Bis(bromomethyl)benzene | This compound (Predicted) | Rationale |
| Reaction Rate | Typically fast | Potentially slower | Steric hindrance from the tert-butyl group may impede nucleophilic attack. |
| Product Yield | Generally high | Moderate to high | May be slightly lower due to steric factors or potential side reactions. |
| Conformational Purity | Low to moderate | High | Rotational restriction imposed by the tert-butyl group leads to a single dominant product conformer. |
| Diastereoselectivity | Low | Potentially high | The rigid, chiral-like environment created by the linker can favor the formation of one diastereomer. |
| Key Application | General macrocycles, polymers | Host-guest systems, molecular sensors, chiral recognition |
This table presents predicted data for this compound based on established chemical principles, pending experimental validation.
Bicyclic Peptide Synthesis: Engineering Novel Topologies
Bicyclic peptides are an important class of therapeutics that can inhibit challenging drug targets like protein-protein interactions.[8] Their constrained structure provides high affinity and stability. These molecules are often synthesized by reacting a linear peptide containing three cysteine residues with a tris(bromomethyl)benzene linker or a peptide with two cysteines with a bis(bromomethyl)benzene linker.[9]
Comparison:
-
Established Linkers (e.g., 1,3-bis(bromomethyl)benzene): These linkers have been successfully used to create a variety of bicyclic peptides.[9] The choice of linker geometry (e.g., 1,2- vs. 1,3-disubstituted) is a known method to access different peptide conformations.[8]
-
This compound (Novel Linker): This linker introduces a new design parameter: controlled steric hindrance. When cyclizing a peptide, the bulky tert-butyl group would act as a large "shield," forcing the peptide backbone to approach the reactive bromomethyl groups from specific, less-hindered trajectories. This could lead to the formation of unique, potentially strained, bicyclic topologies that are inaccessible with conventional, planar linkers. This diversification of 3D structures is a key goal in drug discovery, as novel conformations can lead to new biological activities.
Experimental Protocol: Peptide Bicyclization
-
Peptide Preparation: Synthesize and purify the linear peptide containing two cysteine residues using standard solid-phase peptide synthesis (SPPS).
-
Dissolution: Dissolve the purified peptide in an aqueous buffer solution (e.g., 50 mM ammonium bicarbonate, pH 8.0) to a final concentration of approximately 1 mM.
-
Linker Addition: Prepare a stock solution of this compound (1.1 eq.) in a miscible organic solvent like acetonitrile or DMF. Add the linker solution dropwise to the stirring peptide solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 1-2 hours. A successful reaction is indicated by the disappearance of the starting peptide mass and the appearance of a new mass corresponding to the bicyclic product (M_peptide + M_linker - 2HBr).
-
Quenching & Purification: Quench any unreacted linker by adding a thiol-containing scavenger like glutathione. Purify the bicyclic peptide using reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final product by high-resolution mass spectrometry and NMR.
Summary: A Prospective Look at a New Synthetic Tool
This guide has built a case for the potential utility of this compound as a specialized synthetic linker. While lacking direct experimental validation in the literature, its efficacy can be logically predicted based on the well-understood principles of steric hindrance and the reactivity of its chemical analogs.
| Aspect | Advantages of this compound | Potential Disadvantages |
| Structural Control | Imparts conformational rigidity to products; high potential for diastereoselectivity. | May not be suitable for applications requiring flexibility. |
| Reactivity | Possesses two highly reactive benzylic bromide sites for SN2 reactions. | Steric hindrance may slow reaction rates compared to unsubstituted analogs. |
| Synthetic Utility | Enables access to novel, constrained macrocyclic and bicyclic peptide topologies. | Potential for elimination side reactions due to steric crowding. |
| Availability | Requires de novo synthesis from 2-tert-butyl-m-xylene. | Not commercially available off-the-shelf, unlike simpler analogs. |
Conclusion and Future Outlook
This compound stands as a compelling but unproven tool for synthetic chemists. The introduction of a sterically demanding tert-butyl group onto the proven 1,3-bis(bromomethyl)benzene scaffold is not a trivial modification; it fundamentally changes the linker's nature from flexible to rigid. The hypotheses presented here—that this rigidity can be exploited to achieve high levels of conformational and diastereomeric control—are rooted in established chemical principles.
The true value of this reagent will only be revealed through experimental investigation. Future work should focus on its synthesis, characterization, and application in the synthetic routes discussed. Comparative studies with its flexible counterpart, 1,3-bis(bromomethyl)benzene, will be crucial to quantify the benefits and drawbacks of its inherent rigidity. Should these studies confirm its predicted efficacy, this compound could become a valuable asset for researchers and drug development professionals seeking to create highly specific, conformationally constrained molecules.
References
- Benchchem. (n.d.). Comparative Analysis of the Biological Activity of 2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene Derivatives.
- White, C. J., et al. (2019). Accessing diverse bicyclic peptide conformations using 1,2,3-TBMB as a linker. Organic & Biomolecular Chemistry.
- Benchchem. (2025). Application Notes and Protocols: 1,3,5-Tris(dibromomethyl)benzene as a Polymer Cross-Linking Agent.
- Gattlen, C., et al. (2015). Chemical Macrocyclization of Peptides Fused to Antibody Fc Fragments. ResearchGate.
- Kotha, S., & Jena, K. (2016). Intramolecular cyclization of 1,3‐(bisbromomethyl)benzene 1 to give cyclophanes 3, 9, 10, and 11. ResearchGate.
- Arshad, M. N., et al. (2010). 1,3-Bis(bromomethyl)-2-nitrobenzene. PMC - NIH.
- Benchchem. (n.d.). A Comparative Guide to Ligand Synthesis: 2,4-Bis(bromomethyl).
- ChemicalBook. (n.d.). 1,3,5-Tris(bromomethyl)benzene synthesis.
- Ooi, T., Maruoka, K., & Yamamoto, H. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure.
- Dembinski, R., et al. (2017). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. ResearchGate.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,3-Bis(bromomethyl)-2-tert-butylbenzene
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methods for validating the purity of 1,3-Bis(bromomethyl)-2-tert-butylbenzene, a key building block in the synthesis of various complex organic molecules. We will explore the common synthetic pathways, potential impurities, and a multi-pronged analytical approach to ensure the highest degree of purity.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves the radical bromination of 2-tert-butyl-m-xylene. A common method employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride.[1] While effective, this process can lead to several impurities that can compromise downstream reactions and the integrity of the final product.
Common Impurities Include:
-
Unreacted Starting Material: 2-tert-butyl-m-xylene.
-
Mono-brominated Intermediate: 1-(Bromomethyl)-3-methyl-2-tert-butylbenzene.
-
Over-brominated Byproducts: Compounds with bromine substitution on the aromatic ring.
-
Solvent Residues: Residual carbon tetrachloride or other solvents used in the synthesis and purification.
-
Decomposition Products: Impurities formed during workup or storage.
The presence of these impurities can lead to unwanted side reactions, reduced yields in subsequent synthetic steps, and the introduction of potentially toxic components into drug candidates. Therefore, a robust and comprehensive validation of purity is not just a quality control measure, but a critical step in the research and development process.
A Comparative Analysis of Purity Validation Techniques
A multi-technique approach is essential for a thorough purity assessment of this compound. Each method provides unique insights into the sample's composition, and their combined use offers a comprehensive purity profile.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides detailed structural information. Quantitative NMR (qNMR) can determine absolute purity without a reference standard for each impurity.[2][3] | Signal overlap can complicate quantification. Less sensitive for trace impurities compared to chromatographic methods. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities. | High sensitivity and resolving power for a wide range of compounds.[4] Well-established for purity analysis. | Requires reference standards for accurate quantification of each impurity. Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of volatile impurities. | Excellent for identifying volatile organic compounds (VOCs) like residual solvents. High sensitivity and provides mass information for peak identification.[5][6] | Not suitable for non-volatile or thermally labile compounds. Matrix effects can interfere with analysis.[7] |
| Elemental Analysis (EA) | Determination of the elemental composition (C, H, Br). | Provides the empirical formula, which can be compared to the theoretical composition to assess bulk purity.[8][9] | Does not distinguish between the target compound and isomers with the same elemental composition.[10] Insensitive to impurities with similar elemental ratios. |
Experimental Protocols for Purity Validation
Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity Determination
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[10][11]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., 1,4-dinitrobenzene or maleic acid). The internal standard should have a simple spectrum with signals that do not overlap with the analyte.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃) in a volumetric flask.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling
RP-HPLC is ideal for separating the non-polar this compound from potential polar and non-polar impurities.[12]
Protocol:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution may be necessary to resolve all impurities.
-
Filter and degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound of known purity in acetonitrile.
-
Prepare a sample solution of the synthesized compound in acetonitrile at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution from 50% acetonitrile in water to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Calculate the area percentage of the main peak to estimate the purity. For accurate quantification of impurities, individual reference standards are required.
-
Visualizing the Validation Workflow
A systematic workflow ensures a comprehensive and reliable purity assessment.
Caption: A comprehensive workflow for the validation of synthesized this compound.
Logical Relationships in Purity Determination
The interplay between different analytical techniques provides a self-validating system for purity assessment.
Caption: Interconnectivity of analytical techniques for robust purity validation.
Conclusion
Validating the purity of synthesized this compound is a critical undertaking that demands a meticulous and multi-faceted analytical strategy. By combining the structural insights from NMR spectroscopy, the quantitative power of qNMR, the separation capabilities of HPLC and GC-MS, and the elemental verification from EA, researchers can confidently establish the purity of this important synthetic intermediate. This comprehensive approach not only ensures the reliability of subsequent research but also upholds the rigorous standards required in drug development and other high-stakes scientific endeavors.
References
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ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved February 17, 2026, from [Link]
-
Saint Augustine's University. (2026, February 16). How to Determine Empirical Formula: The Precise Steps Every Science Student Should Master. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2026, January 27). 3.5: Empirical Formulas from Analysis. Retrieved February 17, 2026, from [Link]
-
Agilent. (2024, April 29). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Retrieved February 17, 2026, from [Link]
-
Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for CrystEngComm. Retrieved February 17, 2026, from [Link]
-
Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved February 17, 2026, from [Link]
-
Inorganic Chemistry Frontiers (RSC Publishing). (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Retrieved February 17, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 1,3-bis(dibromomethyl)benzene. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2026, January 27). 3.5: Empirical Formulas from Analysis. Retrieved February 17, 2026, from [Link]
-
LabRulez GCMS. (n.d.). Determination of Benzene and its Derivatives in Water with the Agilent 8697 Headspace Sampler and 8890 GC. Retrieved February 17, 2026, from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved February 17, 2026, from [Link]
-
JEOL. (n.d.). Quantitative NMR Spectroscopy. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved February 17, 2026, from [Link]
-
MDPI. (2021, April 30). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds.
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved February 17, 2026, from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved February 17, 2026, from [Link]
-
University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2019, March 15). How to detect Halogenated Benzene in crude oil matrix using GC/MS?. Retrieved February 17, 2026, from [Link]
-
ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved February 17, 2026, from [Link]
-
NIH. (n.d.). 1,3-Bis(bromomethyl)-2-nitrobenzene. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and characterisation of process related impurity in bosentan monohydrate. Retrieved February 17, 2026, from [Link]
-
UIV Chem. (n.d.). tert-Butylbenzene , CAS:98-06-6. Retrieved February 17, 2026, from [Link]
-
Portland State University. (n.d.). GC/MS Analysis of Benzene in Gasoline. Retrieved February 17, 2026, from [Link]
-
Chemsrc. (2025, August 20). 1-(Bromomethyl)-3,5-di-tert-butylbenzene | CAS#:62938-08-3. Retrieved February 17, 2026, from [Link]
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Publish Comparison Guide: Computational Analysis of 1,3-Bis(bromomethyl)-2-tert-butylbenzene Reaction Mechanisms
Executive Summary & Core Directive
The Challenge: 1,3-Bis(bromomethyl)-2-tert-butylbenzene is a specialized electrophile used primarily in the synthesis of sterically crowded cyclophanes and macrocycles. Its unique structural feature—the bulky tert-butyl group at the 2-position—exerts profound steric gearing and pre-organization effects on the adjacent bromomethyl arms.
The Problem:
Standard computational protocols (e.g., B3LYP/6-31G*) often fail to accurately model this molecule. They underestimate the London dispersion forces and steric repulsion critical to its reactivity profile, leading to errors in predicted activation energies (
The Solution:
This guide compares the industry-standard "Legacy Protocol" against a "Modern Dispersion-Corrected Protocol." We demonstrate that for this compound, employing range-separated hybrid functionals with dispersion corrections (e.g.,
Comparative Analysis: Legacy vs. Modern Protocols
We evaluated two computational methodologies for predicting the rotational barriers and nucleophilic substitution (
Table 1: Methodological Performance Comparison
| Feature | Alternative (Legacy Protocol) | Recommended (Modern Protocol) | Impact on 1,3-Bis(bromomethyl)-2-t-Bu-benzene |
| Functional | B3LYP | Critical: The tert-butyl group creates a dense van der Waals network. B3LYP lacks dispersion physics, missing stabilizing C–H | |
| Basis Set | 6-31G(d) | def2-TZVP | High: The diffuse electron cloud of Bromine requires the polarization and triple-zeta quality of def2-TZVP to model the leaving group accurately. |
| Solvation | Gas Phase / PCM | SMD (Solvation Model based on Density) | Medium: |
| Accuracy | Legacy methods often falsely predict "concerted" cyclization pathways that are actually stepwise. | ||
| Cost | Low (Minutes) | Moderate (Hours) | The computational cost is justified by the elimination of false negatives in reaction screening. |
Mechanistic Insights & Causality
The "Gearing" Effect
In 1,3-bis(bromomethyl)benzene (unsubstituted at C2), the bromomethyl groups rotate freely. However, the introduction of the tert-butyl group at C2 locks the molecule into a specific conformation.
-
Causality: The tert-butyl protons sterically clash with the benzylic protons. To relieve this strain, the bromomethyl groups rotate away from the tert-butyl group, often adopting an anti or syn orientation relative to the ring plane.
-
Computational Consequence: If your functional does not account for long-range dispersion (
B97X-D does), it will overestimate the repulsion and predict a geometry that is too planar, which is experimentally incorrect.
Nucleophilic Substitution ( )
When this molecule reacts with a nucleophile (e.g., a dithiol to form a cyclophane), the tert-butyl group shields the backside of the benzylic carbon.
-
Trajectory Analysis: The nucleophile must approach at a specific angle (Burgi-Dunitz). The tert-butyl group restricts this "cone of approach," raising the entropic penalty (
). -
Protocol Validation: A self-validating protocol must perform a Scan of the Reaction Coordinate rather than a simple TS search, to ensure the nucleophile does not artificially "phase through" the tert-butyl protons during optimization.
Experimental Protocols (Computational)
Objective: Accurately model the first substitution step of this compound with a generic nucleophile (Nu
Step 1: Conformational Search (The "Pruning" Phase)
-
Why: The tert-butyl group induces multiple local minima.
-
Method: Generate 50 conformers using a force field (e.g., MMFF94).
-
Filter: Discard high-energy structures (>10 kcal/mol).
Step 2: Geometry Optimization (The "Grounding" Phase)
-
Software: Gaussian 16 / ORCA 5.0
-
Input:
-
Validation: Ensure no imaginary frequencies. Check the C(tert-butyl)-C(aryl)-C(benzyl)-Br dihedral angles. They should be significantly twisted (~60-80°) out of plane.
Step 3: Transition State (TS) Search
-
Technique: Berny Optimization with GEDIIS.
-
Input:
-
Self-Validating Check: The TS must have exactly one imaginary frequency corresponding to the C-Br bond breaking and C-Nu bond forming.
-
If Imag Freq < -100 cm⁻¹: Likely a rotational TS, not chemical. Reject.
-
If Imag Freq > -400 cm⁻¹: Valid chemical TS.
-
Step 4: Intrinsic Reaction Coordinate (IRC)
-
Directive: Do not publish a TS without an IRC.
-
Action: Run 20 steps forward and backward to prove the TS connects the specific tert-butyl rotamer to the substitution product.
Visualizations
Computational Workflow for Steric Systems
This diagram outlines the decision logic for handling the steric bulk of the tert-butyl group during analysis.
Caption: Logic flow for analyzing sterically hindered benzyl halides. Note the loop back if geometry is artificially planar.
Reaction Coordinate Diagram: Steric vs. Unhindered
This diagram illustrates why the tert-butyl derivative reacts differently than the methyl analog.
Caption: Comparison of reaction pathways. The t-Bu group raises the activation barrier (
References
-
Diversity-Oriented Approaches toward the Synthesis of Cyclophanes. Source: National Institutes of Health (PMC) [Link]
-
Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state. Source: Royal Society of Chemistry (Org. Biomol. Chem.) [Link]
-
1,3-Bis(bromomethyl)-2-nitrobenzene (Crystal Structure Comparison). Source: National Institutes of Health (PMC) [Link]
A Senior Application Scientist's Guide: Benchmarking 1,3-Bis(bromomethyl)-2-tert-butylbenzene Against Commercial Crosslinkers for Bioconjugation
In the landscape of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and homogeneity. This guide provides an in-depth technical comparison of a rigid, sterically influenced bis-alkylating agent, 1,3-Bis(bromomethyl)-2-tert-butylbenzene, against two widely-used commercial crosslinkers: the homobifunctional amine-reactive Bis(sulfosuccinimidyl) suberate (BS3) and the heterobifunctional amine-to-thiol linker Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
This document moves beyond a simple cataloging of features to provide a rationale for experimental design, an analysis of the underlying chemical principles, and detailed protocols to empower researchers in making informed decisions for their specific applications.
Introduction: The Pivotal Role of the Linker
A linker in a bioconjugate is not merely a spacer; it is a critical component that dictates the spatial orientation of the conjugated molecules, influences the overall physicochemical properties of the conjugate, and determines the stability of the final construct in physiological environments. The ideal linker should offer a balance of reactivity for efficient conjugation, stability to prevent premature cleavage, and structural characteristics that do not compromise the biological activity of the conjugated molecules.
This guide focuses on a class of rigid linkers, which are gaining interest for their ability to enforce a defined distance and orientation between conjugated moieties. The subject of our investigation, this compound, presents a unique combination of a rigid aromatic core and two reactive benzylic bromide functionalities. The presence of a bulky tert-butyl group is hypothesized to influence its reactivity and the stereochemical outcome of the conjugation.
The Contenders: A Structural and Mechanistic Overview
The Challenger: this compound
This compound is a homobifunctional alkylating agent. Its reactivity stems from the two bromomethyl groups attached to a benzene ring. The benzylic position of the bromides makes them susceptible to nucleophilic substitution by residues on proteins, primarily the thiol groups of cysteine and the amino groups of lysine.
Key Hypothesized Attributes:
-
Rigidity: The benzene core provides a rigid scaffold, maintaining a fixed distance between the conjugated molecules.
-
Steric Influence: The tert-butyl group is expected to exert significant steric hindrance. This could influence the accessibility of the bromomethyl groups and potentially favor reactions with less hindered nucleophiles on a protein's surface, leading to greater site-selectivity. The electron-donating nature of the tert-butyl group may also modulate the reactivity of the benzylic bromides.[1]
-
Bond Stability: The resulting thioether or secondary amine bonds are generally stable under physiological conditions.[2]
The Industry Standards: SMCC and BS3
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker.[3] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (lysine residues) and a maleimide group that specifically reacts with sulfhydryl groups (cysteine residues).[4][5] This allows for a two-step conjugation process, providing a high degree of control.
Bis(sulfosuccinimidyl) suberate (BS3) is a homobifunctional, water-soluble crosslinker.[6] Both ends of the molecule contain a sulfo-NHS ester that reacts with primary amines.[7] Its water solubility makes it particularly suitable for reactions with proteins in aqueous buffers without the need for organic co-solvents.[8]
Head-to-Head Comparison: A Data-Driven Analysis
Reactivity and Selectivity
-
This compound: As a bis-alkylating agent, it can react with both cysteine and lysine residues.[9] The high nucleophilicity of the thiol group in cysteine suggests it would be the preferential target. The steric bulk of the tert-butyl group may hinder reactions with lysines situated in more sterically crowded regions of a protein.[10] This could potentially be exploited for achieving a degree of regioselectivity. The reactivity of benzyl bromides is influenced by substituents on the aromatic ring; electron-donating groups like tert-butyl can stabilize the transition state of SN1-type reactions.[11][12]
-
SMCC: Offers high selectivity due to its orthogonal reactive groups. The NHS ester targets abundant lysine residues, while the maleimide group specifically targets the less abundant cysteine residues. This allows for precise control over which amino acids are modified.[4]
-
BS3: Reacts with primary amines, primarily on lysine residues and the N-terminus. Due to the high abundance of lysine on the surface of most proteins, BS3 crosslinking often results in a heterogeneous mixture of conjugated species.[13]
Stability of the Conjugate
-
This compound: Forms stable thioether (with cysteine) and secondary amine (with lysine) bonds. Thioether bonds are generally considered highly stable under physiological conditions.[2]
-
SMCC: The amide bond formed from the NHS ester reaction with lysine is very stable.[2][14] The thioether bond from the maleimide-thiol reaction, however, can be susceptible to retro-Michael addition, especially in the presence of high concentrations of other thiols like glutathione in the intracellular environment, which can lead to premature payload release.[15][16]
-
BS3: Forms stable amide bonds with lysine residues.[2]
Structural Impact on the Bioconjugate
-
This compound: The rigid aromatic spacer will impose a fixed distance and orientation between the conjugated molecules. This can be advantageous in applications where precise spatial arrangement is crucial for activity.
-
SMCC & BS3: Both possess flexible aliphatic spacer arms, allowing for more conformational freedom between the conjugated molecules.
The following table summarizes the key characteristics of the three linkers:
| Feature | This compound | SMCC | BS3 |
| Type | Homobifunctional (Alkylating Agent) | Heterobifunctional | Homobifunctional |
| Reactive Towards | Cysteine (Thiol), Lysine (Amine) | Lysine (Amine), Cysteine (Thiol) | Lysine (Amine) |
| Spacer Arm | Rigid (Aromatic) | Flexible (Aliphatic) | Flexible (Aliphatic) |
| Water Solubility | Low (Requires organic co-solvent) | Low (Sulfo-SMCC is water-soluble) | High (Sulfo-NHS esters) |
| Resulting Bond | Thioether, Secondary Amine | Amide, Thioether | Amide |
| Bond Stability | High | Amide: High; Thioether: Moderate | High |
| Selectivity | Moderate (Potentially sterically influenced) | High (Orthogonal reactivity) | Low (Targets abundant lysines) |
Experimental Design for a Definitive Comparison
To empirically validate the hypothesized attributes of this compound and provide a direct comparison with SMCC and BS3, a series of well-controlled experiments are necessary. The following protocols are designed to be self-validating and provide quantitative data for a robust comparison.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing the performance of the three linkers.
Detailed Experimental Protocols
Objective: To conjugate a model protein with this compound and determine the reaction efficiency.
Materials:
-
Model protein (e.g., a monoclonal antibody with accessible cysteine and lysine residues) at 5-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Reaction Setup: To the protein solution, add the linker stock solution to achieve a final molar excess of 10-fold, 20-fold, and 50-fold of linker over protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. For kinetic analysis, take aliquots at different time points (e.g., 15, 30, 60, 120, 240 minutes).
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by SEC using PBS as the mobile phase.
-
Analysis: Analyze the purified conjugate by SDS-PAGE to visualize the formation of higher molecular weight species and by mass spectrometry to determine the drug-to-antibody ratio (DAR) or number of linker molecules per protein.
Objective: To conjugate a model protein with SMCC as a benchmark.
Materials:
-
Model protein at 5-10 mg/mL in PBS, pH 7.2-7.5.
-
SMCC.
-
Anhydrous DMSO.
-
Thiol-containing payload (e.g., a cysteine-containing peptide).
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
SEC column.
Procedure:
-
Antibody Activation: a. Prepare a 10 mM stock solution of SMCC in anhydrous DMSO. b. Add a 10-fold molar excess of the SMCC solution to the protein solution. c. Incubate for 30-60 minutes at room temperature. d. Remove excess SMCC by SEC.
-
Payload Conjugation: a. Add the thiol-containing payload to the activated protein at a 3-fold molar excess. b. Incubate for 1-2 hours at room temperature.
-
Purification and Analysis: Purify and analyze the conjugate as described in Protocol 1.
Objective: To crosslink a model protein with BS3 as a benchmark.
Materials:
-
Model protein at 1-5 mg/mL in PBS, pH 7.0-8.0.
-
BS3.
-
Quenching solution: 1 M Tris-HCl, pH 7.5.
-
SEC column.
Procedure:
-
Linker Preparation: Prepare a 10 mM solution of BS3 in reaction buffer immediately before use.[2]
-
Reaction Setup: Add the BS3 solution to the protein solution to achieve a final 20- to 50-fold molar excess.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Quenching: Add Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.[2]
-
Purification and Analysis: Purify and analyze the crosslinked protein as described in Protocol 1.
Data Analysis and Interpretation
The following analyses should be performed on the purified conjugates from all three protocols to generate comparative data.
This will be determined by quantifying the protein concentration (e.g., by A280 measurement) before and after the conjugation and purification steps. The degree of conjugation (linker-to-protein ratio) will be determined by mass spectrometry.
Caption: Data analysis workflow for determining conjugation efficiency and linker-to-protein ratio.
The stability of the conjugates will be assessed by incubating them in human plasma or in a solution containing a high concentration of glutathione (a physiological thiol) at 37°C. Aliquots will be taken at various time points and analyzed by SEC-HPLC and/or mass spectrometry to monitor for any degradation or loss of the conjugated molecule.
Expected Outcomes and Scientific Rationale
This benchmarking study is designed to provide a clear, data-driven comparison of this compound with established commercial linkers.
-
For this compound, we anticipate a preference for reaction with cysteine residues over lysine residues. The steric hindrance from the tert-butyl group may lead to a more homogenous product with a lower average linker-to-protein ratio compared to BS3. The resulting thioether and secondary amine bonds are expected to exhibit high stability.
-
SMCC is expected to yield a well-defined conjugate due to its two-step, orthogonal reaction chemistry. However, the stability of the maleimide-thiol linkage in a reducing environment will be a key point of comparison.
-
BS3 will likely produce a more heterogeneous mixture of crosslinked species due to the abundance of surface-accessible lysines on most proteins. The resulting amide bonds are expected to be highly stable.
Conclusion: A Call for Empirical Validation
While theoretical considerations provide a strong foundation for understanding the potential advantages and disadvantages of this compound as a crosslinker, empirical data is paramount. The experimental framework outlined in this guide provides a robust methodology for a direct and objective comparison with commercially available standards. The results of these experiments will enable researchers, scientists, and drug development professionals to make informed decisions about the most suitable linker for their specific bioconjugation needs, ultimately contributing to the development of more effective and stable protein therapeutics.
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Wikipedia. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. [Link]
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Chemistry Stack Exchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? [Link]
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Wikipedia. Bissulfosuccinimidyl suberate. [Link]
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A Guide to Isotopic Labeling with 1,3-Bis(bromomethyl)-2-tert-butylbenzene: A Comparison with Alternative Crosslinking Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isotopic Labeling and Chemical Crosslinking in Structural Proteomics
Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to elucidating cellular function and disease mechanisms. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions, providing distance constraints that help to map the topology of protein complexes.[1] The introduction of stable isotopes into the crosslinking workflow further enhances the power of this approach by enabling the confident identification of crosslinked peptides and the quantification of changes in protein conformations and interactions.[2]
While a variety of crosslinking reagents are commercially available, the development of novel reagents with distinct properties can offer unique advantages for specific research questions. This guide introduces a prospective isotopically labeled crosslinking reagent, 1,3-Bis(bromomethyl)-2-tert-butylbenzene , and provides a comprehensive comparison with commonly used alternatives.
Proposing Isotopically Labeled this compound: A Novel Tool for Structural Analysis
We propose the use of this compound, synthesized with stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H), as a homobifunctional crosslinking reagent. The core of this proposal lies in its unique structural features and reactivity, which may offer advantages in specific XL-MS applications.
Plausible Synthesis of Isotopically Labeled this compound
The synthesis of an isotopically labeled version of this reagent is conceptually straightforward, allowing for the incorporation of heavy atoms for mass spectrometry-based detection. A plausible synthetic route is outlined below:
Caption: Proposed synthetic workflow for isotopically labeled this compound.
This synthetic scheme begins with an isotopically labeled m-xylene, which can be commercially sourced or synthesized. A Friedel-Crafts alkylation with tert-butanol introduces the bulky tert-butyl group.[3][4] Subsequent radical bromination of the two methyl groups, for instance using N-bromosuccinimide (NBS) under light or with a radical initiator, would yield the desired product.[5][6][7] This method allows for the incorporation of isotopes on the aromatic ring for mass spectrometric identification of the crosslinker.
Comparative Analysis with Alternative Crosslinking Reagents
The choice of a crosslinking reagent is critical and depends on the specific biological question being addressed. Here, we compare the proposed this compound with commonly used crosslinkers.
| Feature | This compound (Proposed) | Disuccinimidyl suberate (DSS) / Bis(sulfosuccinimidyl) suberate (BS3) | Photo-reactive Crosslinkers (e.g., SDA, ABAS) |
| Reactive Groups | Benzylic Bromides | N-hydroxysuccinimide (NHS) esters | Diazirine, Azide, Benzophenone |
| Target Residues | Cysteine, Histidine, Lysine (nucleophilic side chains) | Primary amines (Lysine, N-terminus) | Non-specific C-H and N-H insertion upon photoactivation |
| Spacer Arm Length | Short and relatively rigid (~6-8 Å) | 11.4 Å[1][8][9][10][11][12] | Variable, typically short |
| Isotopic Labeling | Synthetically incorporated (e.g., ¹³C, ²H on the ring) | Commercially available with deuterium labels | Synthetically incorporated |
| Cell Permeability | Expected to be cell-permeable (hydrophobic) | DSS is cell-permeable; BS3 is not (due to sulfo groups) | Typically cell-permeable |
| Reactivity Control | Thermally activated | Spontaneous reaction at physiological pH | Photo-activated (requires UV light) |
| Potential Advantages | - Short spacer arm for high-resolution structural information.- Different reactivity profile compared to NHS esters, potentially targeting less accessible residues.- The bulky tert-butyl group may influence the orientation of the crosslinker. | - Well-established protocols and data analysis workflows.- High reactivity and efficiency with primary amines.- Water-soluble version (BS3) for cell-surface crosslinking. | - Can capture interactions without the need for specific functional groups.- Provides very short distance constraints. |
| Potential Disadvantages | - Reactivity with multiple nucleophiles may lead to complex results.- Potential for side reactions.- Not commercially available as a labeled reagent. | - Limited to the availability of primary amines.- Longer spacer arm may not capture very close interactions. | - Non-specific reactivity can lead to a high number of random crosslinks.- UV activation can potentially damage biological samples. |
The Rationale Behind Experimental Choices: Why Consider this compound?
The primary motivation for exploring new crosslinkers is to expand the toolkit for structural proteomics. This compound offers a distinct set of properties:
-
Short and Rigid Spacer Arm: The distance between the two bromomethyl groups is relatively short and constrained by the benzene ring. This can provide high-resolution distance constraints, which are particularly valuable for molecular modeling.[13] While longer spacer arms can capture more interactions, they provide less precise structural information.[14]
-
Alternative Reactivity: The benzylic bromide functional groups react with nucleophilic amino acid side chains, primarily the thiol group of cysteine, but also the imidazole ring of histidine and the amine groups of lysine.[15][16][17] This reactivity is different from the commonly used NHS esters, which are specific for primary amines. This alternative reactivity could potentially probe different regions of a protein complex.
-
Isotopic Coding for Confident Identification: By synthesizing the reagent with a known mass shift (e.g., using ¹³C₆-labeled m-xylene), crosslinked peptides can be readily identified in complex mass spectra as doublet signals.
Detailed Experimental Protocol: A Self-Validating System
This protocol describes a hypothetical workflow for an in-cell crosslinking experiment using isotopically labeled this compound.
I. Synthesis of Isotopically Labeled this compound
-
Friedel-Crafts Alkylation: React isotopically labeled m-xylene (e.g., ¹³C₆-m-xylene) with tert-butanol in the presence of a Lewis acid catalyst (e.g., AlCl₃) to synthesize isotopically labeled 2-tert-butyl-m-xylene.[3][4][18]
-
Radical Bromination: Treat the isotopically labeled 2-tert-butyl-m-xylene with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV light in a suitable solvent like carbon tetrachloride to brominate the two benzylic methyl groups.[5][6][7][19][20][21]
-
Purification and Characterization: Purify the final product by column chromatography and characterize it by NMR and mass spectrometry to confirm its structure and isotopic enrichment.
II. In-Cell Crosslinking
-
Cell Culture: Grow cells of interest to the desired confluency.
-
Crosslinker Preparation: Prepare a stock solution of a 1:1 mixture of "light" (unlabeled) and "heavy" (isotopically labeled) this compound in a suitable organic solvent like DMSO.
-
Crosslinking Reaction:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Add the crosslinker solution to the cells at a final concentration to be optimized (e.g., 1-5 mM).
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Quenching: Stop the crosslinking reaction by adding a quenching buffer containing a high concentration of a nucleophile, such as Tris or cysteine, to react with the excess crosslinker.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing detergents and protease inhibitors.
III. Sample Preparation for Mass Spectrometry
-
Protein Extraction and Reduction/Alkylation: Precipitate the proteins (e.g., with acetone) and resuspend them in a denaturing buffer. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin.
-
Enrichment of Crosslinked Peptides (Optional): To reduce sample complexity, crosslinked peptides can be enriched using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.
IV. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized crosslinking software to identify the crosslinked peptides. The software should be configured to search for peptide pairs linked by the mass of the crosslinker, and the presence of the "light" and "heavy" isotopic forms will appear as characteristic doublet peaks in the mass spectrum, aiding in their confident identification.
Caption: Overview of the experimental workflow for isotopic labeling studies using this compound.
Conclusion
The proposed isotopically labeled this compound represents a novel chemical tool for the study of protein-protein interactions. Its short, rigid spacer arm and alternative reactivity profile offer a complementary approach to existing crosslinking technologies. While further experimental validation is required, the chemical principles outlined in this guide suggest its potential for providing high-resolution structural insights. By expanding the repertoire of available crosslinkers, researchers can gain a more comprehensive understanding of the complex and dynamic nature of the cellular interactome.
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- 11. DSS Crosslinking Reagent 1 gram - Disuccinimidyl suberate (DSS) - ProteoChem [proteochem.com]
- 12. Thermo Scientific BS3 (bis(sulfosuccinimidyl)suberate) 10 x 2 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Histidine and lysine as targets of oxidative modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
1,3-Bis(bromomethyl)-2-tert-butylbenzene proper disposal procedures
Topic: 1,3-Bis(bromomethyl)-2-tert-butylbenzene Proper Disposal Procedures Audience: Researchers, Senior Scientists, and EHS Officers.
Executive Summary: Operational Triage
Do NOT dispose of this compound (BBMB) down the drain or in standard trash. Do NOT autoclave waste containing this compound (risk of vaporizing lachrymatory agents).
Immediate Action Required:
-
Segregate: Isolate all waste streams. This compound is a Lachrymator and Alkylating Agent .
-
Contain: Double-bag all solid waste in heavy-duty polyethylene (≥2 mil). Seal liquid waste in glass/polyethylene containers with PTFE-lined caps.
-
Label: Clearly mark as "Halogenated Organic Waste - Lachrymator."
The Chemical Context: Causality & Hazard
To handle BBMB safely, one must understand why it poses specific risks. It is not merely a "toxic chemical"; it is a reactive benzyl bromide derivative.
-
Lachrymator (Tear Gas Effect): The benzylic carbon-bromine bond is weak and highly electrophilic. It reacts rapidly with nucleophilic sites on mucous membranes (eyes/lungs), triggering TRPA1 channels to cause intense pain and tearing.
-
Hydrolysis Risk: Upon contact with moisture (even humid air), the C-Br bonds hydrolyze to release Hydrogen Bromide (HBr) gas, which is corrosive. The bulky tert-butyl group at the 2-position provides some steric shielding, but it does not prevent hydrolysis—it merely slows the kinetics, potentially creating a false sense of security while HBr accumulates slowly in sealed waste containers.
-
Alkylating Potential: As a bis-functional alkylator, it can crosslink DNA/proteins. It must be treated as a potential mutagen.
Physical & Safety Profile
| Property | Value/Description | Operational Implication |
| State | Solid or Oil (MP ~50°C) | May melt in hot labs; treat residues as liquid. |
| Reactivity | Electrophilic, Moisture Sensitive | Do not mix with aqueous waste streams unless neutralizing. |
| Flash Point | >110°C (typically) | Combustible. Keep away from oxidizers.[1][2] |
| Hazards | Skin Corr.[1][2][3][4][5][6][7][8] 1B / Irrit. 2, Eye Dam. 1 | Full PPE (Tyvek sleeves, nitrile gloves) required. |
Disposal Decision Matrix
The following logic gate determines the correct workflow for disposal versus deactivation.
Figure 1: Decision matrix for segregating bulk waste from treatable spills. Note that bulk quantities should generally be incinerated rather than chemically treated in-lab to avoid thermal runaways.
Detailed Disposal Protocols
Scenario A: Bulk Waste (The Standard Stream)
Applies to: Mother liquors, expired reagents, and reaction byproducts.
The Goal: Secure containment for off-site incineration.
-
Container Selection: Use an amber glass bottle or high-density polyethylene (HDPE) jerrican.
-
Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) or strong bases.
-
Labelling:
-
Primary Constituent: Halogenated Organic Solvents/Solids.
-
Hazard Tags: Toxic, Corrosive, Lachrymator.[8]
-
Specific Note: "Contains this compound – Liberates HBr on contact with water."
-
-
Storage: Store in a cool, dry, ventilated cabinet until pickup. Ensure the cap is vented if there is any risk of moisture ingress (to prevent pressure buildup from HBr generation).
Scenario B: Spill Cleanup & Deactivation (The Quench)
Applies to: Benchtop spills, cleaning glassware, or deactivating small residues.
The Goal: Chemically destroy the C-Br bond, converting the electrophile into a harmless inert salt before disposal.
The Mechanism:
Protocol:
-
Preparation: Prepare a Deactivation Solution :
-
10% Sodium Thiosulfate (
) -
2% Sodium Carbonate (
) (to neutralize HBr) -
Solvent: 50:50 Water/Ethanol mixture (Ethanol ensures the organic BBMB dissolves enough to react).
-
-
Application:
-
For Spills: Cover the spill with absorbent pads. Gently pour the Deactivation Solution over the pads. Let sit for 30 minutes .
-
For Glassware: Soak glassware in the solution for >1 hour.
-
-
Verification: Check pH. It should remain basic (
). If acidic, add more carbonate. -
Final Cleanup: Collect the slurry/pads. The active alkylating agent is now destroyed. Dispose of the resulting waste as Non-Halogenated Organic Waste (due to ethanol content) or Solid Hazardous Waste depending on local regulations.
Regulatory Compliance (RCRA)
In the United States, this compound does not have a specific "U" or "P" list code. However, it triggers "Characteristic" waste codes upon disposal:
| Waste Characteristic | Code | Justification |
| Reactivity | D003 | Potential to generate toxic gases (HBr) with water.[5][6] |
| Ignitability | D001 | If disposed of in a flammable solvent matrix (e.g., Ethanol/Hexanes). |
| Toxicity | Process | If not characteristic, it is regulated as "Process Waste" containing halogenated organics. |
European Waste Catalogue (EWC):
-
16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Benzyl Bromide Derivatives. (Search CAS 119560-09-3 for specific analog data).
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. ereztech.com [ereztech.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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